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Core Science & Biosynthesis

Foundational

An In-depth Guide to the AKS-452 Vaccine: Mechanism of Action and Platform Technology

A Senior Application Scientist's Analysis of a Novel Fc-Fusion Subunit Vaccine for SARS-CoV-2 Executive Summary The global effort to combat the COVID-19 pandemic has spurred the development of diverse vaccine technologie...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Analysis of a Novel Fc-Fusion Subunit Vaccine for SARS-CoV-2

Executive Summary

The global effort to combat the COVID-19 pandemic has spurred the development of diverse vaccine technologies. Among these, the AKS-452, developed by Akston Biosciences, represents a significant advancement in recombinant subunit vaccines.[1] It employs a novel Fc-fusion protein platform, the Ambifect® platform, to deliver a highly targeted and potent immune response.[2][3] This guide provides a detailed technical overview of the AKS-452 vaccine's molecular design, its multi-faceted mechanism of action, and the preclinical and clinical data validating its approach. The design uniquely combines the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein with a human IgG1 Fc domain, creating a bifunctional molecule engineered for enhanced immunogenicity, prolonged antigen exposure, and superior stability.[1][4] This allows for room-temperature stability, addressing critical logistical challenges in global vaccine distribution.[3][5]

The AKS-452 Platform: A Novel Fc-Fusion Protein Approach

Unlike mRNA or viral-vectored vaccines that instruct host cells to produce viral antigens, AKS-452 is a protein subunit vaccine that directly introduces a key viral antigen to the immune system.[6] The core innovation lies in its structure: a recombinant fusion protein that covalently links the most critical part of the SARS-CoV-2 spike protein to a human antibody fragment.[1][4]

Molecular Design: The SP/RBD-Fc Construct

AKS-452 is a single, biologically-engineered molecule composed of two key functional parts:

  • The Antigen: The Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein (SP). This specific region is responsible for the virus's attachment to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor, making it the primary target for neutralizing antibodies.[4][7] Focusing the immune response on the RBD is intended to be a highly efficient way to prevent viral entry and may minimize the risk of Antibody-Dependent Enhancement (ADE) that could be associated with non-neutralizing antibodies.[4][7]

  • The Immunogenic Carrier: A human Immunoglobulin G1 (IgG1) Fc fragment. This "constant" region of an antibody is fused to the RBD.[4] The Fc domain serves multiple critical functions that go far beyond simple antigen delivery.

This fusion protein is produced in well-established Chinese Hamster Ovary (CHO) cell lines, a standard and cost-effective method for manufacturing monoclonal antibodies, allowing for high-yield production.[5][7]

Mechanism of Action: A Multi-Pronged Immunological Strategy

The ingenuity of the AKS-452 design lies in its ability to leverage established immunological pathways with high precision. The Fc-fusion platform is designed to enhance immunogenicity through several synergistic mechanisms.[4]

Enhanced Antigen Presentation and Uptake

Upon subcutaneous administration, the Fc portion of the AKS-452 molecule actively engages with the immune system. It binds to Fc-gamma receptors (FcγRs) that are highly expressed on the surface of professional Antigen-Presenting Cells (APCs), such as dendritic cells and macrophages.[1][4][8]

This targeted binding triggers several key events:

  • Increased Phagocytosis: APCs are signaled to engulf the vaccine molecule more efficiently.[4]

  • Antigen Processing: Once inside the APC, the RBD portion is processed into smaller peptides.

  • MHC Presentation: These peptides are then presented on the APC's surface via Major Histocompatibility Complex (MHC) class II molecules, a crucial step for activating the adaptive immune response.

This Fc-mediated uptake is significantly more efficient than the non-specific pinocytosis that would occur with an RBD antigen alone, leading to a more robust activation of T-cells.[4]

Extended Half-Life and Antigen Exposure

The Fc domain also confers a significantly longer circulatory half-life to the vaccine antigen. It engages with the neonatal Fc receptor (FcRn), a mechanism that protects antibodies from degradation and recycles them back into circulation.[4][7] This "FcRn recycling" ensures that the RBD antigen persists in the body for a longer period, allowing for sustained exposure to the immune system and promoting the development of a durable and long-lasting immune response.[4] Preclinical studies in mice demonstrated that the Fc-fusion construct induced approximately 20-fold greater neutralizing antibody titers compared to the RBD antigen without the Fc moiety.[4][9]

Elicitation of Humoral and Cellular Immunity

The robust activation of APCs leads to a coordinated humoral (antibody-mediated) and cellular (T-cell mediated) immune response.[10]

  • Humoral Response (B-Cells): Activated CD4+ T-helper cells (Th cells) provide signals to B-cells, stimulating them to differentiate into plasma cells that produce high-titer, high-affinity neutralizing antibodies specifically against the RBD. These antibodies block the virus from binding to and infecting host cells.

  • Cellular Response (T-Cells): The vaccine is engineered to induce a mixed Th1/Th2 immune response.[5][6][11] A Th1-biased response is associated with the production of IFN-γ, which supports cytotoxic T-lymphocyte activity, while a Th2 response is crucial for B-cell help. Phase II trial analysis confirmed that AKS-452 induced this mixed immune response.[12][13]

The following diagram illustrates the proposed immunological pathway for AKS-452.

MOA_AKS452 Figure 1: Proposed Mechanism of Action for AKS-452 Vaccine cluster_vaccine AKS-452 Fusion Protein cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Activation cluster_bcell B-Cell Activation V RBD Antigen Fc Human IgG1 Fc FcR Fcγ Receptor Fc->FcR 1. Binding & Uptake APC Dendritic Cell / Macrophage MHCII MHC-II Presentation of RBD Peptides APC->MHCII 2. Antigen Processing Th CD4+ T-helper Cell MHCII->Th 3. T-Cell Activation BCell B-Cell Th->BCell 4. B-Cell Help Plasma Plasma Cell BCell->Plasma 5. Differentiation Ab Neutralizing Antibodies (IgG) Plasma->Ab 6. Antibody Production

Figure 1: Proposed Mechanism of Action for AKS-452 Vaccine

Preclinical and Clinical Evidence

Extensive studies have been conducted to validate the safety and immunogenicity of AKS-452.

Adjuvant Strategy

To further enhance the immune response, AKS-452 has been evaluated with adjuvants.[9][14] Preclinical studies identified the water-in-oil adjuvant Montanide™ ISA 720 as a potent enhancer, boosting neutralizing IgG titers by approximately 7-fold in mice.[4][9][14] Clinical trials have proceeded with this adjuvanted formulation to maximize immunogenicity.[15][16]

Clinical Trial Data Summary

Phase I and II clinical trials conducted in the Netherlands and India have demonstrated a favorable safety and immunogenicity profile for AKS-452, both as a primary vaccine and as a booster.[1][12][17]

Study Phase Key Findings Dosage Regimens Seroconversion Rate Reference
Phase I Well-tolerated with no serious adverse events (SAEs) attributable to the vaccine.Single dose (90µg) or two doses (45µg or 90µg)100% seroconversion in the 90µg single-dose regimen.[11][16]
Phase II (Primary) Confirmed safety and robust immunogenicity. IgG titers were stable through day 180.Single dose (90µg) or two doses (45µg) 28 days apart.100% in both cohorts.[6][15]
Phase II (Booster) Safely boosted immune response in individuals previously vaccinated with mRNA or adenovirus vaccines.Single dose (90µg)93% of subjects showed an increase in neutralizing antibody titers. Average titers increased 4-fold (Wuhan) and 5-fold (Omicron).[2][17]

The vaccine has shown strong cross-reactive immunity, inducing antibodies that can effectively bind to the RBD of several SARS-CoV-2 variants of concern, including Omicron.[15][17]

Key Methodologies for Characterization

Validating the mechanism of action and efficacy of AKS-452 requires specific immunological assays. The following outlines a standard protocol for quantifying the functional antibody response generated by the vaccine.

Protocol: Virus Neutralization Assay (VNA)

This assay is the gold standard for determining the effectiveness of vaccine-induced antibodies in preventing viral infection.

Objective: To measure the titer of neutralizing antibodies in serum from vaccinated subjects that can block live SARS-CoV-2 infection of susceptible cells in vitro.

Methodology:

  • Serum Preparation: Collect serum samples from subjects at baseline and various time points post-vaccination. Heat-inactivate the serum (e.g., at 56°C for 30 minutes) to destroy complement proteins.

  • Serial Dilution: Perform a two-fold serial dilution of the heat-inactivated serum in a 96-well plate.

  • Virus Incubation: Add a standardized amount of live SARS-CoV-2 virus (e.g., 100 TCID50 - 50% Tissue Culture Infectious Dose) to each well containing the diluted serum. Incubate the plate (e.g., at 37°C for 1 hour) to allow antibodies to bind to the virus.

  • Cell Infection: Add a suspension of susceptible cells (e.g., VERO-E6 cells) to each well.

  • Incubation: Incubate the plate for several days (e.g., 3-5 days) at 37°C in a CO2 incubator to allow for viral replication in wells where neutralization did not occur.

  • Readout: Assess the cytopathic effect (CPE) in each well using a microscope. Wells where cells remain healthy indicate successful neutralization.

  • Titer Calculation: The neutralization titer is defined as the reciprocal of the highest serum dilution that prevents CPE in at least 50% of the wells.

The workflow for this crucial validation step is visualized below.

Figure 2: Workflow for Virus Neutralization Assay (VNA)

Conclusion and Future Directions

The AKS-452 vaccine, built on the Ambifect® Fc-fusion platform, represents a sophisticated and practical approach to combating SARS-CoV-2. Its mechanism of action leverages the Fc domain to enhance antigen presentation, extend antigen half-life, and drive a robust and durable mixed Th1/Th2 immune response.[1][4][11] Clinical data have consistently demonstrated a favorable safety profile and potent immunogenicity against multiple variants of concern.[15][17]

The platform's key advantages—thermostability, low-cost manufacturing, and proven efficacy as both a primary and universal booster vaccine—position it as a critical tool for global health, particularly in regions where cold-chain logistics are challenging.[3][5][9] The success of the Fc-fusion platform with AKS-452 also opens promising avenues for its application in developing vaccines for other infectious diseases.[2]

References

  • AKS-452. Grokipedia.
  • Akston's Covid-19 shot meets primary immunogenicity goals in trial. (2021-12-23). Clinical Trials Arena.
  • Akston Biosciences Announces Positive Interim Phase II Results from COVID “Universal” Booster Vaccine Trial. (2022-11-01). Akston Biosciences.
  • Akston Biosciences Receives Regulatory Approval for Phase II Clinical Trial for Shelf-Stable COVID-19 Vaccine Booster. (2022-03-31). Akston Biosciences.
  • Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. (2021-10-29). PubMed.
  • Akston Biosciences' AKS-452 Vaccine Study Published in Nature, Showcasing Ambifect® Platform's Versatility. (2024-02-25). Akston Biosciences.
  • Development of an RBD-Fc fusion vaccine for COVID-19. PubMed Central (PMC)
  • A randomized phase I/II safety and immunogenicity study of the Montanide-adjuvanted SARS-CoV-2 spike protein-RBD-Fc vaccine, AKS-452. (2023-03-24). The University of Groningen research portal.
  • AKS-452 by Vakston for Coronavirus Disease 2019 (COVID-19): Likelihood of Approval. (2025-01-05). Pharmaceutical Technology.
  • Akston Biosciences reports positive Phase I Covid-19 vaccine data. (2021-07-09). Clinical Trials Arena.
  • VAKSTON. Vakston.
  • Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. (2025-10-03).
  • AKS-452X - Drug Targets, Indications, Patents.
  • Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. (2021-10-05).
  • Fusion protein-based COVID-19 vaccines exemplified by a chimeric vaccine based on a single fusion protein (W-PreS-O). Frontiers.
  • Enhancement of immunogenicity and neutralizing responses against SARS-CoV-2 spike protein using the Fc fusion fragment. (2023-02-24).
  • Development of an RBD-Fc fusion vaccine for COVID-19. (2025-11-12).
  • Preclinical assessment of a recombinant RBD-Fc fusion protein as SARS-CoV-2 candidate vaccine. PubMed Central (PMC)
  • Akston and LakePharma Announce Strategic Partnership to Manufacture AKS-452. Akston Biosciences.
  • Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. (2021-10-01). eScholarship.org.
  • Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452.
  • Anti-COVID19 AKS-452 Fusion Protein Vaccine - ACT Study. Clinical Research Trial Listing.
  • Akston Biosciences Doses First Participants in Phase II Clinical Trial for Shelf-Stable COVID-19 Booster. (2022-05-12). Business Wire.
  • Immunogenicity phase II study evaluating booster capacity of nonadjuvanted AKS-452 SARS-Cov-2 RBD Fc vaccine. (2024-02-21).
  • Clinical Trial Begins for 2nd-Gen COVID-19 Vaccine.
  • Anti-COVID19 AKS-452 Fusion Protein Vaccine - ACT Study. ClinicalTrials.gov.

Sources

Exploratory

The Architectural Precision of AKS-452: A Deep Dive into its Fc Fusion Protein Design as a COVID-19 Vaccine Candidate

Foreword: Engineering Immunity Through Rational Design In the global endeavor to combat the COVID-19 pandemic, a diverse arsenal of vaccine platforms has been deployed. Among these, protein subunit vaccines represent a c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Engineering Immunity Through Rational Design

In the global endeavor to combat the COVID-19 pandemic, a diverse arsenal of vaccine platforms has been deployed. Among these, protein subunit vaccines represent a classic and well-established approach, offering potential advantages in safety, stability, and manufacturing scalability. This technical guide provides an in-depth exploration of AKS-452, a rationally designed Fc fusion protein vaccine candidate developed by Akston Biosciences. We will dissect the molecular architecture of AKS-452, elucidating the scientific rationale that underpins its design and the preclinical and clinical evidence that supports its potential as a safe and effective tool in the fight against SARS-CoV-2. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this next-generation vaccine platform.

Deconstructing AKS-452: A Fusion of Potency and Stability

AKS-452 is a recombinant subunit vaccine candidate engineered to elicit a robust and targeted immune response against SARS-CoV-2, the causative agent of COVID-19.[1] At its core, AKS-452 is an Fc fusion protein, a class of biotherapeutics known for their enhanced stability and immunomodulatory properties. The molecular entity comprises two key functional components:

  • The Antigenic Moiety: The Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike (S) protein.

  • The Immunomodulatory and Stability-Enhancing Moiety: The Fc (fragment crystallizable) region of human Immunoglobulin G1 (IgG1).

These two components are genetically fused to create a single, cohesive protein.[2] This design is not arbitrary; it is a deliberate and strategic choice aimed at optimizing the vaccine's immunogenicity, manufacturability, and real-world utility.

The Rationale for Targeting the Receptor-Binding Domain (RBD)

The decision to utilize the RBD as the antigenic component of AKS-452 is grounded in a deep understanding of SARS-CoV-2 virology. The RBD is a critical subdomain of the viral spike protein responsible for binding to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on human cells, the primary entry point for the virus.[3] By focusing the immune response specifically on the RBD, the vaccine aims to generate neutralizing antibodies that can effectively block this crucial virus-host interaction, thereby preventing infection.[3]

This targeted approach offers several theoretical advantages over using the entire spike protein:

  • Precision: It directs the immune system to the most critical epitope for viral neutralization.

  • Safety: It may minimize the risk of antibody-dependent enhancement (ADE), a theoretical concern where non-neutralizing antibodies could potentially facilitate viral uptake.[3]

  • Conservation: The RBD is a primary locus for infection and is highly conserved among mutated forms of the virus, suggesting that an RBD-focused vaccine could offer broader protection against variants.[4]

The Multifaceted Role of the Fc Fusion Partner

The fusion of the RBD to a human IgG1 Fc domain is a cornerstone of the AKS-452 design, conferring several beneficial properties:

  • Enhanced Immunogenicity: The Fc region can interact with Fcγ receptors (FcγR) expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages.[2][4] This interaction facilitates the uptake and processing of the vaccine antigen, leading to a more robust presentation to T-cells and a stronger subsequent B-cell and antibody response.[4]

  • Prolonged Half-Life: The Fc domain binds to the neonatal Fc receptor (FcRn), a mechanism that protects it from degradation and extends its circulating half-life.[2] This prolonged exposure of the antigen to the immune system can enhance the magnitude and durability of the immune response.[2]

  • Induction of a Balanced Immune Response: AKS-452 is designed to induce a mixed Th1/Th2 immune response, which is considered important for effective viral clearance and the generation of long-lasting immunity.[1][5]

  • Manufacturing Advantages: The Fc fusion protein can be manufactured using standard, low-cost antibody production techniques, enabling large-scale production to meet global demand.[4][5] A single 2,000-liter production line is estimated to be capable of producing over one billion doses per year.[4]

The AKS-452 Construct: A Detailed Look at its Molecular Composition

AKS-452 is a recombinant protein expressed in Chinese Hamster Ovary (CHO) cells.[6] The final construct consists of the SARS-CoV-2 spike protein's RBD fused to the Fc region of human IgG1.[6] A covalent peptide linker connects the two domains.[6]

Preclinical and Clinical Validation of the AKS-452 Design

The rational design of AKS-452 has been substantiated by a growing body of preclinical and clinical data.

Preclinical Evidence of Potency

In preclinical studies, AKS-452 demonstrated robust immunogenicity and protective efficacy.[2] Key findings include:

  • Superior Neutralizing Antibody Titers: In mice, AKS-452 induced approximately 20-fold greater neutralizing IgG titers compared to the RBD antigen alone.[2]

  • Long-Term Immunity: A single dose of AKS-452 induced comparable long-term neutralizing titers to a two-dose regimen.[2]

  • Adjuvant Enhancement: Formulation with the water-in-oil adjuvant Montanide™ ISA 720 further enhanced neutralizing IgG titers by approximately 7-fold in mice.[2]

  • Protection in Animal Models: ISA 720-adjuvanted AKS-452 protected non-human primates and K18 human ACE2-transgenic mice from infection and clinical symptoms following challenge with live SARS-CoV-2 virus, including the B.1.351 (Beta) variant.[2]

Clinical Trial Data: Safety and Immunogenicity in Humans

Phase I/II clinical trials have provided crucial insights into the safety and immunogenicity of AKS-452 in humans.[6][7]

  • Favorable Safety Profile: Across multiple studies, AKS-452 has been well-tolerated with no serious adverse events attributed to the vaccine.[6]

  • High Seroconversion Rates: In a Phase I study, seroconversion rates of anti-SARS-CoV-2 SP/RBD IgG titers reached 100% in the 90 µg dose cohort by day 56.[6] A Phase II/III trial in India demonstrated a 91% seroconversion rate at Day 56.[8][9]

  • Potent Neutralizing Activity: The induced antibodies have shown strong neutralization potencies against live virus, including variants of concern such as Alpha and Delta.[6]

  • Booster Potential: A Phase II study in the Netherlands demonstrated the potential of AKS-452 as a "universal" booster. A single dose significantly increased neutralizing antibody titers in individuals previously vaccinated with mRNA or adenovirus-based vaccines, with a 4-fold increase against the Wuhan strain and a 5-fold increase against Omicron variants at Day 28.[8][9]

Manufacturing and Stability: A Vaccine for Global Access

A significant advantage of the AKS-452 design is its potential for broad global accessibility.

  • Scalable Manufacturing: The use of established antibody manufacturing processes allows for rapid and cost-effective production.[4]

  • Enhanced Stability: AKS-452 has demonstrated remarkable stability at ambient temperatures. It is shelf-stable for at least four months at 25°C (77°F) and maintains potency for one month at 37°C (95°F).[4] This thermal stability obviates the need for a complex and costly cold chain, a critical factor for distribution in resource-limited settings.

Experimental Protocols and Data Visualization

Phase I Clinical Trial Protocol Overview

The Phase I study of AKS-452 was a single-center, open-label, dose-finding, and safety study.[6]

Key Methodologies:

  • Subject Recruitment: Healthy, COVID-19-naïve adults aged 18-65 were enrolled.[6]

  • Dosing Regimens: Participants received one or two doses (28 days apart) of 22.5 µg, 45 µg, or 90 µg of AKS-452.[6]

  • Safety and Reactogenicity Assessment: Primary endpoints included the monitoring of adverse events.[6]

  • Immunogenicity Assessment: Secondary endpoints involved the measurement of anti-SARS-CoV-2 SP/RBD IgG titers and neutralizing antibody responses.[6]

Quantitative Data Summary
Clinical Trial PhaseKey FindingValueReference
Phase ISeroconversion Rate (90 µg, 2 doses, Day 56)100%[6]
Phase II/III (India)Seroconversion Rate (Day 56)91%[8][9]
Phase II (Booster)Average Neutralizing Titer Increase (vs. Wuhan)4-fold[8][9]
Phase II (Booster)Average Neutralizing Titer Increase (vs. Omicron)5-fold[8][9]
Visualizing the AKS-452 Mechanism of Action

AKS452_Mechanism cluster_immune_cell Antigen Presenting Cell (APC) cluster_virus SARS-CoV-2 Virus AKS452 AKS-452 (RBD-Fc Fusion Protein) Fc_gamma_R Fcγ Receptor AKS452->Fc_gamma_R Binds via Fc domain APC APC (e.g., Dendritic Cell) T_Cell Helper T-Cell Activation APC->T_Cell Fc_gamma_R->APC Facilitates uptake B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell Stimulates Neutralizing_Ab Neutralizing Antibodies B_Cell->Neutralizing_Ab Produce RBD RBD Neutralizing_Ab->RBD Bind to Virus SARS-CoV-2 Host_Cell Host Cell (with ACE2 Receptor) Virus->Host_Cell Infection Blocked

Sources

Foundational

Introduction: A Rationale-Driven Approach to a Global Challenge

An In-depth Technical Guide to the Preclinical Development of the AKS-452 COVID-19 Vaccine This technical guide provides a comprehensive overview of the preclinical development of AKS-452, a second-generation subunit vac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Preclinical Development of the AKS-452 COVID-19 Vaccine

This technical guide provides a comprehensive overview of the preclinical development of AKS-452, a second-generation subunit vaccine for COVID-19 developed by Akston Biosciences. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the vaccine's design, mechanism of action, and the rigorous preclinical evaluation that paved the way for clinical trials.

The COVID-19 pandemic necessitated the rapid development of vaccines with diverse technological platforms. While first-generation vaccines were instrumental in curbing the pandemic's initial waves, challenges related to cold-chain logistics, manufacturing scalability, and waning immunity highlighted the need for next-generation solutions. AKS-452 was engineered to address these challenges, with a focus on creating a thermostable, easily manufactured, and effective vaccine for global distribution.[1][2][3]

AKS-452 is a protein subunit vaccine candidate that is designed to elicit a mixed Th1/Th2 immune response against the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein.[1][4][5] A key innovation in its design is the fusion of the RBD antigen to a human IgG1 Fc domain, creating a recombinant Fc-fusion protein.[2][6] This strategic design choice is central to the vaccine's enhanced immunogenicity and manufacturability.[6][7]

The AKS-452 Platform: A Fusion of Antigenicity and Immunology

Mechanism of Action: Leveraging Fc-Mediated Immune Enhancement

The core of the AKS-452 vaccine is its biologically engineered SP/RBD-Fc fusion protein.[6] This design capitalizes on the natural functions of the Fc domain to augment the immune response to the RBD antigen in two primary ways:

  • Enhanced Antigen Presentation: The Fc portion of the fusion protein binds to Fc-gamma receptors (FcγR) on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages.[2][6] This targeted uptake facilitates more efficient processing and presentation of the RBD antigen to T-helper cells, a critical step in initiating a robust adaptive immune response.[2][8]

  • Prolonged Antigen Exposure: The Fc domain also interacts with the neonatal Fc receptor (FcRn), a mechanism that protects IgG antibodies from catabolism and extends their half-life in circulation.[6] This FcRn-mediated recycling is intended to prolong the exposure of the immune system to the RBD antigen, potentially leading to a more durable immune response.[6][7]

The following diagram illustrates the proposed mechanism of action for AKS-452:

AKS452_Mechanism cluster_vaccine AKS-452 Vaccine cluster_apc Antigen-Presenting Cell (APC) cluster_tcell T-Helper Cell Activation cluster_bcell B-Cell Response V SP/RBD-Fc Fusion Protein FcR Fcγ Receptor V->FcR 1. Binding APC APC MHCII MHC Class II APC->MHCII 3. Antigen Processing & Presentation FcR->APC 2. Internalization Th T-Helper Cell MHCII->Th 4. T-Cell Activation B_Cell B-Cell Th->B_Cell 5. B-Cell Help & Antibody Production Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibody Neutralizing Antibodies Plasma_Cell->Antibody Secretion

Caption: Proposed mechanism of action for the AKS-452 vaccine.

Formulation: The Role of the Adjuvant

To further potentiate the immune response, AKS-452 is formulated with the water-in-oil adjuvant, Montanide™ ISA 720.[2][6] Adjuvants are critical components of subunit vaccines, which are often less immunogenic than live-attenuated or whole-inactivated vaccines. Montanide™ ISA 720 creates a depot at the injection site, allowing for the slow release of the antigen and sustained stimulation of the immune system. This, in concert with the Fc-mediated effects, is designed to induce a strong and lasting immunity.[2]

Preclinical Immunogenicity Assessment

A comprehensive series of preclinical studies were conducted in various animal models to evaluate the immunogenicity of AKS-452. These studies were designed to assess the magnitude and quality of the antibody response.

Murine Models: Initial Proof-of-Concept

Initial immunogenicity studies in mice demonstrated the superiority of the SP/RBD-Fc fusion protein construct.[6]

  • Key Finding: AKS-452 induced approximately 20-fold greater neutralizing IgG titers in mice compared to the SP/RBD antigen alone (without the Fc moiety).[6]

  • Adjuvant Effect: The inclusion of Montanide™ ISA 720 further enhanced neutralizing IgG titers by approximately 7-fold in mice after one and two doses.[6]

Rabbit and Non-Human Primate (NHP) Studies: Bridging to Human Trials

Immunogenicity was further confirmed in rabbits and non-human primates, species with immune systems that more closely resemble humans.[6] These studies were crucial for dose selection and predicting the vaccine's potential efficacy in humans. The ISA 720-adjuvanted AKS-452 was shown to be immunogenic in both rabbits and NHPs.[6]

Neutralizing Antibody Response Against Variants of Concern

A critical aspect of the preclinical evaluation was to determine if the antibodies induced by AKS-452 could neutralize SARS-CoV-2 variants of concern.

  • K18-huACE2 Transgenic Mice: In a challenge study using this mouse model, AKS-452 provided protection against the B.1.351 (Beta) variant.[6]

  • Non-Human Primates: NHPs immunized with AKS-452 were protected from infection and clinical symptoms following a challenge with the USA-WA1/2020 viral strain.[6]

  • In Vitro Neutralization: Preclinical studies also demonstrated that antibodies generated by AKS-452 could robustly neutralize the B.1.1.7 (Alpha) and B.1.351 (Beta) variants.[8] Subsequent analyses of serum from vaccinated individuals in clinical trials have shown the ability to neutralize the Omicron variant.[3]

The following table summarizes key immunogenicity findings from the preclinical studies:

Animal ModelAntigenAdjuvantKey FindingReference
MiceSP/RBD-Fc vs. SP/RBDNone~20-fold higher neutralizing IgG titers with Fc fusion.[6]
MiceSP/RBD-FcMontanide™ ISA 720~7-fold increase in neutralizing IgG titers with adjuvant.[6]
RabbitsSP/RBD-FcMontanide™ ISA 720Confirmed immunogenicity.[6]
Non-Human PrimatesSP/RBD-FcMontanide™ ISA 720Immunogenic and protective against SARS-CoV-2 challenge.[6][8]
K18-huACE2 MiceSP/RBD-FcMontanide™ ISA 720Protection against B.1.351 variant challenge.[6]

Safety and Toxicology Evaluation

The preclinical safety assessment of any vaccine is paramount.[9] For AKS-452, this involved a standardized set of toxicology studies to identify any potential adverse effects before administration to humans. These studies are designed to evaluate local and systemic toxicity, including routine monitoring for changes in behavior, food and water consumption, and injection site reactions.[9] Serological studies and post-necropsy histopathology are also key components of this evaluation.[9] While specific preclinical toxicology data for AKS-452 is proprietary, the successful progression to Phase I/II clinical trials indicates a favorable safety profile was established in these animal studies.[6][10] The clinical trial results later confirmed the vaccine to be well-tolerated, with mild side effects such as injection site reaction, tiredness, and headache being the most common.[4]

Manufacturing and Stability: A Vaccine for Global Access

A core objective in the development of AKS-452 was to create a vaccine that could be manufactured at a large scale and distributed without the need for a stringent cold chain.[1][2]

  • Manufacturing Process: AKS-452 is produced using conventional antibody manufacturing techniques in Chinese Hamster Ovary (CHO) cells.[1][7] This established platform allows for high-yield production; a single 2,000-liter production train is capable of producing over one billion doses annually.[1][3] The production yield for the SP/RBD-Fc protein is significantly higher (at least 10-fold) than that of the whole spike protein antigen in the same expression system.[7]

  • Thermostability: Stability studies have demonstrated that AKS-452 is remarkably stable at ambient temperatures. It has been shown to be shelf-stable for at least four months at 25°C (77°F) and maintains its potency for one month at 37°C (95°F).[8] This attribute is a significant logistical advantage for vaccination campaigns in regions with limited cold-chain infrastructure.[1]

The workflow for the production and preclinical evaluation of AKS-452 can be visualized as follows:

Preclinical_Workflow cluster_dev Vaccine Development & Production cluster_eval Preclinical Evaluation cluster_outcome Outcome Gene_Construct SP/RBD-Fc Gene Construct Design CHO_Expression Expression in CHO Cells Gene_Construct->CHO_Expression Purification Protein Purification CHO_Expression->Purification Formulation Formulation with Montanide™ ISA 720 Purification->Formulation Immunogenicity Immunogenicity Studies (Mice, Rabbits, NHPs) Formulation->Immunogenicity Tox Safety & Toxicology Studies Formulation->Tox Challenge Viral Challenge Studies (NHPs, Transgenic Mice) Immunogenicity->Challenge IND Investigational New Drug (IND) Application Challenge->IND Tox->IND

Caption: High-level preclinical development workflow for AKS-452.

Conclusion: A Strong Preclinical Foundation for Clinical Success

The preclinical development of AKS-452 demonstrates a well-reasoned and scientifically rigorous approach to creating a second-generation COVID-19 vaccine. The innovative use of an Fc-fusion protein design, combined with a proven adjuvant, resulted in a candidate with enhanced immunogenicity and a favorable safety profile in animal models.[6] Crucially, the preclinical data showed that AKS-452 could elicit potent neutralizing antibody responses against multiple SARS-CoV-2 variants and provide protection from viral challenge.[6][8] Furthermore, the focus on thermostability and scalable manufacturing addresses key logistical hurdles in global vaccine distribution.[1][3] These comprehensive preclinical studies provided the essential evidence to support the initiation of Phase I/II clinical trials, underscoring the importance of a robust preclinical package in the successful translation of a vaccine candidate from the laboratory to the clinic.[6]

References

  • Title: Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452 Source: PubMed URL: [Link]

  • Title: Akston and LakePharma Announce Strategic Partnership to Manufacture AKS-452 Source: Business Wire URL: [Link]

  • Title: Akston Biosciences Launches Phase I/II Clinical Trial of Second-Generation COVID-19 Vaccine Source: BioSpace URL: [Link]

  • Title: Anti-COVID19 VaccinaTion AKS-452 BOOSTER (ACT-BOOSTER Study) Source: ClinicalTrials.gov URL: [Link]

  • Title: Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452 Source: PubMed Central URL: [Link]

  • Title: Akston's Covid-19 shot meets primary immunogenicity goals in trial Source: Clinical Trials Arena URL: [Link]

  • Title: Akston Biosciences Receives Regulatory Approval for Phase II Clinical Trial for Shelf-Stable COVID-19 Vaccine Booster Source: Business Wire URL: [Link]

  • Title: Akston Biosciences' AKS-452 Vaccine Study Published in Nature, Showcasing Ambifect® Platform's Versatility Source: Business Wire URL: [Link]

  • Title: Anti-COVID19 AKS-452 Fusion Protein Vaccine - ACT Study Source: Clinical Research Trial Listing URL: [Link]

  • Title: Anti-COVID19 AKS-452 Fusion Protein Vaccine - ACT Study Source: ClinicalTrials.gov URL: [Link]

  • Title: Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452 Source: eScholarship.org URL: [Link]

  • Title: Akston Biosciences Doses First Participants in Phase II Clinical Trial for Shelf-Stable COVID-19 Booster Source: Business Wire URL: [Link]

  • Title: An antigen-specific immunotherapeutic, AKS-107, deletes insulin-specific B cells and prevents murine autoimmune diabetes Source: PubMed URL: [Link]

  • Title: A randomized phase I/II safety and immunogenicity study of the Montanide-adjuvanted SARS-CoV-2 spike protein-RBD-Fc vaccine, AKS-452 Source: PubMed Central URL: [Link]

  • Title: Understanding Preclinical Vaccine Safety: Regulatory Guidelines Explained Source: ProTox Strategies URL: [Link]

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Exploratory

An In-Depth Technical Guide to the Preclinical Immunogenicity of AKS-452, a Subunit COVID-19 Vaccine Candidate

Introduction: A Novel Approach to SARS-CoV-2 Vaccination The global effort to combat the COVID-19 pandemic has spurred the development of diverse vaccine platforms. Among these, subunit vaccines, which utilize specific v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Approach to SARS-CoV-2 Vaccination

The global effort to combat the COVID-19 pandemic has spurred the development of diverse vaccine platforms. Among these, subunit vaccines, which utilize specific viral proteins to elicit an immune response, offer a favorable safety profile and the potential for large-scale, cost-effective manufacturing. AKS-452, developed by Akston Biosciences, is a promising subunit vaccine candidate engineered as a fusion protein comprising the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein and the Fc region of human IgG1.[1][2] This innovative design is intended to enhance the vaccine's immunogenicity through multiple mechanisms, including improved uptake by antigen-presenting cells (APCs) and a longer half-life in the body.[3] This technical guide provides a comprehensive overview of the preclinical immunogenicity of AKS-452 in various animal models, detailing the experimental methodologies and key findings that underscore its potential as a safe and effective COVID-19 vaccine.

The Molecular Design and Immunological Rationale of AKS-452

AKS-452 is a recombinant fusion protein that leverages the inherent immunological properties of the human IgG1 Fc domain to augment the immune response against the SARS-CoV-2 RBD.[1][2] The RBD is a critical target for neutralizing antibodies as it mediates the virus's entry into host cells via the angiotensin-converting enzyme 2 (ACE2) receptor. By focusing the immune response on this key domain, AKS-452 aims to elicit a potent neutralizing antibody response.

The fusion of the RBD to an Fc domain is a strategic design choice with several immunological advantages:

  • Enhanced Antigen Presentation: The Fc portion of the fusion protein can bind to Fcγ receptors (FcγRs) expressed on the surface of APCs, such as dendritic cells and macrophages.[3] This interaction facilitates the uptake and processing of the vaccine antigen, leading to more efficient presentation to T helper cells and subsequent B cell activation.

  • Increased Half-Life: The Fc domain can also interact with the neonatal Fc receptor (FcRn), a mechanism that protects IgG from degradation and prolongs its circulation time. This extended half-life of AKS-452 in the body allows for a more sustained exposure to the immune system, potentially leading to a more robust and durable immune response.

  • Adjuvant Synergy: AKS-452 is formulated with Montanide™ ISA 720, a water-in-oil adjuvant. This adjuvant creates a depot at the injection site, slowly releasing the antigen and further promoting a sustained immune response. It also stimulates the innate immune system, enhancing the overall magnitude and quality of the adaptive immune response.

The combination of the Fc-fusion protein design and the Montanide™ ISA 720 adjuvant is expected to induce a strong and balanced T helper 1 (Th1) and T helper 2 (Th2) immune response, characterized by the production of neutralizing antibodies and the activation of cellular immunity.[4][5]

Assessing the Humoral Immune Response: A Multi-Pronged Approach

A critical aspect of evaluating any COVID-19 vaccine candidate is its ability to induce a robust and functional humoral immune response. In the preclinical assessment of AKS-452, a suite of immunoassays was employed to quantify the magnitude and quality of the antibody response in various animal models, including mice, rabbits, and non-human primates.

Quantification of RBD-Specific Antibodies by Enzyme-Linked Immunosorbent Assay (ELISA)

The primary method for quantifying the total amount of RBD-specific antibodies in the serum of vaccinated animals is the Enzyme-Linked Immunosorbent Assay (ELISA). This widely used technique provides a sensitive and high-throughput means of measuring antibody titers.

  • Plate Coating: 96-well microplates are coated with recombinant SARS-CoV-2 RBD protein at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., phosphate-buffered saline, PBS) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.

  • Blocking: To prevent non-specific binding of antibodies, the plates are blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Serum samples from vaccinated and control animals are serially diluted in a dilution buffer (e.g., PBS with 1% BSA) and added to the wells. The plates are then incubated for 1-2 hours at 37°C.

  • Washing: The plates are washed as described in step 2.

  • Detection Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the IgG of the animal model being tested (e.g., anti-mouse IgG-HRP, anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plates are washed as described in step 2.

  • Substrate Addition: A substrate solution, such as TMB (3,3',5,5'-Tetramethylbenzidine), is added to each well. The HRP enzyme catalyzes a colorimetric reaction.

  • Reaction Stoppage and Reading: The reaction is stopped by the addition of a stop solution (e.g., 2N H₂SO₄), and the optical density (OD) is measured at 450 nm using a microplate reader.

  • Data Analysis: Antibody titers are determined by identifying the highest dilution of serum that produces a signal significantly above the background.

Assessing Functional Antibody Activity: Neutralization Assays

While ELISA provides a measure of the total antibody response, it does not directly assess the functional capacity of these antibodies to block viral entry into host cells. To this end, neutralization assays are indispensable. Preclinical studies of AKS-452 utilized both pseudovirus and live virus neutralization assays to determine the potency of the vaccine-induced antibodies.

The pVNA is a safe and high-throughput alternative to live virus assays. It employs a non-replicating viral vector (e.g., a lentivirus) that has been engineered to express the SARS-CoV-2 spike protein on its surface and to carry a reporter gene (e.g., luciferase or a fluorescent protein).

  • Cell Seeding: A cell line susceptible to SARS-CoV-2 entry, such as HEK293T cells overexpressing the ACE2 receptor, is seeded into 96-well plates and incubated overnight.

  • Serum Dilution and Incubation: Serum samples from vaccinated and control animals are heat-inactivated and serially diluted. The diluted serum is then incubated with a standardized amount of SARS-CoV-2 pseudovirus for 1 hour at 37°C to allow for antibody-virus binding.

  • Infection: The serum-virus mixture is then added to the seeded cells, and the plates are incubated for 48-72 hours.

  • Reporter Gene Measurement: After the incubation period, the level of reporter gene expression is measured. For luciferase-based assays, a substrate is added, and luminescence is quantified using a luminometer. For fluorescent protein-based assays, fluorescence is measured using a plate reader or a microscope.

  • Data Analysis: The percentage of neutralization is calculated by comparing the reporter signal in the presence of immune serum to the signal in the absence of serum (virus only control). The 50% neutralizing titer (NT50) is determined as the reciprocal of the serum dilution that results in a 50% reduction in reporter gene expression.

The PRNT is considered the gold standard for measuring neutralizing antibodies as it utilizes live, infectious virus. This assay quantifies the ability of antibodies in a serum sample to reduce the number of viral plaques (areas of cell death) in a monolayer of susceptible cells.

  • Cell Seeding: A monolayer of Vero E6 cells (or a similar susceptible cell line) is prepared in 6- or 12-well plates.

  • Serum Dilution and Incubation: Heat-inactivated serum samples are serially diluted and mixed with a standardized amount of live SARS-CoV-2. This mixture is incubated for 1 hour at 37°C.

  • Inoculation: The serum-virus mixture is added to the cell monolayers and incubated for 1 hour to allow for viral adsorption.

  • Overlay: After the incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose). This overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: The plates are incubated for 2-3 days at 37°C in a CO₂ incubator.

  • Plaque Visualization and Counting: The cells are fixed (e.g., with 4% paraformaldehyde) and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is then counted.

  • Data Analysis: The percentage of plaque reduction is calculated by comparing the number of plaques in the presence of immune serum to the number of plaques in the virus-only control wells. The 50% plaque reduction neutralization titer (PRNT50) is defined as the reciprocal of the highest serum dilution that reduces the plaque count by 50%.

Evaluating Cellular Immunity: The T-Cell Response

A comprehensive assessment of vaccine immunogenicity also requires an evaluation of the cellular immune response, which is crucial for viral clearance and the establishment of long-term immunological memory. Preclinical studies of AKS-452 indicated the induction of a mixed Th1/Th2 response, which was investigated using assays such as the Enzyme-Linked Immunospot (ELISpot) assay and intracellular cytokine staining (ICS).

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. In the context of vaccine evaluation, it is commonly used to measure the number of T cells that produce specific cytokines, such as interferon-gamma (IFN-γ), in response to stimulation with the vaccine antigen.

  • Plate Coating: ELISpot plates are coated with an anti-IFN-γ capture antibody and incubated overnight at 4°C.

  • Washing and Blocking: The plates are washed and then blocked to prevent non-specific binding.

  • Cell Plating and Stimulation: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated from vaccinated and control animals and added to the wells. The cells are then stimulated with the AKS-452 vaccine antigen or specific peptides from the RBD. A positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (medium only) are also included.

  • Incubation: The plates are incubated for 18-24 hours at 37°C in a CO₂ incubator, during which time activated T cells secrete IFN-γ, which is captured by the antibody on the plate surface.

  • Detection: The cells are removed, and a biotinylated anti-IFN-γ detection antibody is added to the wells, followed by a streptavidin-HRP conjugate.

  • Spot Development: A substrate is added that forms an insoluble colored spot at the site of cytokine secretion.

  • Spot Counting and Analysis: The plates are washed and dried, and the number of spot-forming cells (SFCs) is counted using an automated ELISpot reader. The results are expressed as the number of SFCs per million cells.

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS is a powerful technique that allows for the simultaneous identification of the phenotype of cytokine-producing cells (e.g., CD4+ or CD8+ T cells) and the quantification of multiple cytokines produced by a single cell.

  • Cell Stimulation: PBMCs or splenocytes are stimulated with the AKS-452 antigen or RBD peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This inhibitor prevents the secretion of cytokines, causing them to accumulate within the cell.

  • Surface Staining: The cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD3, CD4, and CD8, to identify different T cell populations.

  • Fixation and Permeabilization: The cells are then fixed and permeabilized to allow antibodies to access intracellular proteins.

  • Intracellular Staining: The permeabilized cells are stained with fluorescently labeled antibodies against specific cytokines, such as IFN-γ, tumor necrosis factor-alpha (TNF-α), and interleukin-2 (IL-2).

  • Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The data is then analyzed to determine the percentage of CD4+ and CD8+ T cells that are producing specific cytokines in response to the vaccine antigen.

Preclinical Efficacy: Challenge Studies in Animal Models

The ultimate test of a vaccine's efficacy is its ability to protect against infection and disease. Preclinical challenge studies in relevant animal models are therefore a critical step in vaccine development. For AKS-452, these studies were conducted in K18-hACE2 transgenic mice and non-human primates (NHPs).

K18-hACE2 Transgenic Mouse Model

K18-hACE2 mice are genetically engineered to express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection and the development of COVID-19-like disease, including severe pneumonia.[6][7][8][9]

  • Vaccination: Groups of K18-hACE2 mice are vaccinated with AKS-452, with or without adjuvant, according to a defined dosing schedule. A control group receives a placebo.

  • Challenge: At a specified time point after the final vaccination, all mice are challenged via the intranasal route with a high dose of a pathogenic strain of SARS-CoV-2.

  • Monitoring: The mice are monitored daily for clinical signs of disease, including weight loss, changes in activity, and respiratory distress.

  • Viral Load and Pathology: At predetermined time points post-challenge, subgroups of mice are euthanized, and tissues (e.g., lungs, nasal turbinates) are collected to measure viral load (by RT-qPCR or plaque assay) and to assess lung pathology through histological analysis.

  • Data Analysis: The efficacy of the vaccine is determined by comparing the clinical outcomes, viral loads, and lung pathology in the vaccinated group to the control group.

Non-Human Primate (NHP) Model

NHPs, such as rhesus or cynomolgus macaques, are considered the most relevant animal model for human infectious diseases due to their close physiological and immunological similarity to humans.

  • Vaccination: NHPs are vaccinated with AKS-452 according to a specified dosing and schedule. A control group receives a placebo.

  • Challenge: Following the vaccination period, the animals are challenged with a high dose of SARS-CoV-2 via a combination of intranasal and intratracheal routes.

  • Monitoring: The NHPs are closely monitored for clinical signs of disease, and biological samples (e.g., blood, nasal swabs, bronchoalveolar lavage fluid) are collected at regular intervals.

  • Viral Load and Immune Response: Viral loads in various tissues and fluids are quantified over time. The kinetics of the antibody and T-cell responses are also monitored post-challenge.

  • Data Analysis: Vaccine efficacy is assessed by comparing the viral loads, clinical scores, and immunological parameters between the vaccinated and control groups.

Summary of Key Preclinical Immunogenicity Findings

The preclinical studies of AKS-452 have consistently demonstrated its potent immunogenicity and protective efficacy in multiple animal models.

Animal ModelKey Immunogenicity FindingsReference
Mice - AKS-452 induced significantly higher neutralizing antibody titers compared to the RBD antigen alone.- The addition of Montanide™ ISA 720 adjuvant further enhanced the neutralizing antibody response.- A single dose of adjuvanted AKS-452 induced a durable antibody response.[2]
Rabbits - Demonstrated robust induction of neutralizing antibodies.[2]
K18-hACE2 Mice - Vaccination with adjuvanted AKS-452 provided protection against lethal challenge with a SARS-CoV-2 variant of concern (B.1.351).[2]
Non-Human Primates - Vaccination with adjuvanted AKS-452 protected against infection and clinical symptoms following challenge with the USA-WA1/2020 strain of SARS-CoV-2.[2]

Conclusion and Future Directions

The comprehensive preclinical data on AKS-452 demonstrate that this Fc-fusion protein subunit vaccine, when formulated with the Montanide™ ISA 720 adjuvant, is highly immunogenic in multiple animal models. It elicits robust and functional neutralizing antibody responses and provides protection against SARS-CoV-2 challenge. The innovative design of AKS-452, which leverages Fc receptor-mediated immune enhancement, coupled with its potential for high-yield manufacturing and ambient temperature stability, positions it as a valuable candidate in the global fight against COVID-19. The promising results from these animal studies have provided a strong foundation for the ongoing clinical evaluation of AKS-452 in humans.[4][10][11]

Visualizations

Diagram 1: AKS-452 Mechanism of Enhanced Immunogenicity

AKS452_Mechanism cluster_vaccine AKS-452 Vaccine cluster_apc Antigen Presenting Cell (APC) cluster_response Adaptive Immune Response AKS452 AKS-452 (RBD-Fc Fusion Protein) FcR Fcγ Receptor AKS452->FcR Fc-mediated binding Adjuvant Montanide™ ISA 720 Adjuvant APC APC (e.g., Dendritic Cell) Adjuvant->APC Innate Immune Stimulation THelper T Helper Cell Activation APC->THelper Antigen Presentation FcR->APC Enhanced Uptake & Processing BCell B Cell Activation & Proliferation THelper->BCell Help TCell Cellular Immunity (Th1/Th2 Response) THelper->TCell Antibodies Neutralizing Antibody Production BCell->Antibodies

Caption: Proposed mechanism of enhanced immunogenicity of the AKS-452 vaccine.

Diagram 2: Experimental Workflow for Humoral Immunogenicity Assessment

Humoral_Workflow cluster_vaccination Vaccination cluster_sampling Sample Collection cluster_assays Immunological Assays cluster_readout Data Output Vaccination Animal Vaccination (Mice, Rabbits, NHPs) with AKS-452 Serum Serum Collection at multiple timepoints Vaccination->Serum ELISA RBD-Specific IgG ELISA Serum->ELISA pVNA Pseudovirus Neutralization Assay (pVNA) Serum->pVNA PRNT Plaque Reduction Neutralization Test (PRNT) Serum->PRNT Titers Antibody Titers ELISA->Titers NT50 Neutralization Titers (NT50 / PRNT50) pVNA->NT50 PRNT->NT50

Caption: Workflow for assessing humoral immune responses to AKS-452.

References

  • Akston Biosciences. (2024, February 25).
  • Alleva, D. G., et al. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. Vaccine, 39(46), 6601–6613.
  • Alleva, D. G., et al. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. bioRxiv.
  • Feitsma, E. A., et al. (2023). A randomized phase I/II safety and immunogenicity study of the Montanide-adjuvanted SARS-CoV-2 spike protein-RBD-Fc vaccine, AKS-452. Vaccine, 41(15), 2534-2543.
  • Feitsma, E. A., et al. (2023). A randomized phase I/II safety and immunogenicity study of the Montanide-adjuvanted SARS-CoV-2 spike protein-RBD-Fc vaccine, AKS-452. University of Groningen Research Portal.
  • Frontiers in Immunology. (2024). Fusion protein-based COVID-19 vaccines exemplified by a chimeric vaccine based on a single fusion protein (W-PreS-O). Frontiers.
  • Janssen, Y. F., et al. (2022). Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. Vaccine: X, 10, 100138.
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  • PubMed Central. (2022). Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452.
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  • PubMed Central. (2021). Protection of K18-hACE2 Mice against SARS-CoV-2 Challenge by a Capsid Virus-like Particle-Based Vaccine.
  • ClinicalTrials.gov. (2021). Anti-COVID19 VaccinaTion AKS-452 BOOSTER (ACT-BOOSTER Study).
  • PubMed. (2024). Protection of K18-hACE2 Mice against SARS-CoV-2 Challenge by a Capsid Virus-like Particle-Based Vaccine.
  • DigitalCommons@TMC. (2024). Immunogenicity Phase II Study Evaluating Booster Capacity of Nonadjuvanted Aks-452 SARS-Cov-2 Rbd FC Vaccine. Texas Medical Center.
  • PubMed Central. (2024). Immunogenicity phase II study evaluating booster capacity of nonadjuvanted AKS-452 SARS-Cov-2 RBD Fc vaccine.
  • PubMed Central. (2021). SARS-CoV-2 Infection Challenge Experiments in Nonhuman Primates: An Ethical Perspective.
  • ResearchGate. (2020). Evaluation of K18-hACE2 Mice as a Model of SARS-CoV-2 Infection.
  • PubMed Central. (2020). Evaluation of K18-hACE2 Mice as a Model of SARS-CoV-2 Infection.
  • Frontiers in Bioengineering and Biotechnology. (2024). Immunization against nucleus pulposus antigens to accelerate degenerative disc disease in a rabbit model. Frontiers.
  • eScholarship. (2022). Developing and validating SARS‐CoV‐2 assays for nonhuman primate surveillance. University of California.
  • bioRxiv. (2022). Study of the immunogenicity, efficacy and safety of recombinant RBD SARS-CoV-2 vaccine with CpG adjuvant in rodent, non-rodent and Maccaca fascicularis using Indonesian Strain Virus.
  • Semantic Scholar. (2023). Intranasal Boosting with Spike Fc-RBD of Wild-Type SARS-CoV-2 Induces Neutralizing Antibodies against.
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Foundational

An In-depth Technical Guide to the Discovery and Initial Characterization of AKS-452: An Fc-Fusion Subunit Vaccine

This guide provides a comprehensive technical overview of AKS-452, a protein subunit vaccine candidate for COVID-19. Developed by Akston Biosciences, AKS-452's design is centered on an Fc-fusion protein platform, enginee...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of AKS-452, a protein subunit vaccine candidate for COVID-19. Developed by Akston Biosciences, AKS-452's design is centered on an Fc-fusion protein platform, engineered to elicit a potent and durable immune response while offering significant advantages in manufacturing and global distribution. This document is intended for researchers, scientists, and drug development professionals, detailing the vaccine's molecular design, mechanism of action, and the pivotal preclinical and initial clinical findings that characterize its profile.

Rationale and Molecular Design of AKS-452

The core innovation of AKS-452 lies in its molecular architecture, which fuses a highly specific viral antigen with a functional component of the human immune system. This design addresses the often-limited immunogenicity of standalone recombinant protein subunit vaccines, which, while safer than live-attenuated or viral-vectored vaccines, typically require strong adjuvants to be effective[1][2].

AKS-452 is a recombinant fusion protein composed of two key moieties:

  • Antigenic Component: The Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike (S) protein. The RBD was selected as the target antigen because it is the primary site for viral attachment to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor. Directing the immune response against the RBD is an efficient strategy to generate neutralizing antibodies that can block viral entry[3][4]. Furthermore, the RBD is a highly conserved region among various SARS-CoV-2 variants[5][6].

  • Immunogenic Enhancement Component: The crystallizable fragment (Fc) domain of human Immunoglobulin G1 (IgG1). The fusion of the antigen to an Fc domain is a proven strategy to enhance the efficacy of protein-based therapeutics and vaccines[7][8][9].

The rationale for this Fc-fusion design is twofold:

  • Enhanced Immunogenicity via Fc Receptor (FcγR) Targeting: The Fc domain of the fusion protein binds to Fcγ receptors expressed on the surface of Antigen-Presenting Cells (APCs), such as dendritic cells and macrophages[3][10][11]. This interaction facilitates efficient receptor-mediated endocytosis of the vaccine antigen, leading to enhanced antigen processing and presentation to T-cells, thereby initiating a more robust adaptive immune response[4][8][12].

  • Extended In Vivo Half-Life: The Fc domain also interacts with the neonatal Fc receptor (FcRn), a cellular receptor that protects IgG from catabolism[10][11]. This FcRn-mediated recycling mechanism significantly prolongs the plasma half-life of the fusion protein, allowing for sustained exposure to the immune system and potentially inducing a more durable response with fewer doses[10][11][13].

To further amplify the immune response, AKS-452 is formulated with Montanide™ ISA 720, a water-in-oil adjuvant[10][14]. Adjuvants create an antigen depot at the injection site and stimulate the innate immune system, which is crucial for maximizing the magnitude and durability of the adaptive immune response elicited by subunit vaccines[1][15].

AKS452_Structure cluster_AKS452 AKS-452 Dimeric Structure RBD1 SARS-CoV-2 RBD Antigen Fc1 Human IgG1 Fc Domain (CH2-CH3) RBD1->Fc1 Covalent Linker RBD2 SARS-CoV-2 RBD Antigen Fc2 Human IgG1 Fc Domain (CH2-CH3) RBD2->Fc2 Covalent Linker Fc1->Fc2 Disulfide Bonds

Caption: Molecular architecture of the dimeric AKS-452 Fc-fusion protein.

Proposed Mechanism of Action

The administration of AKS-452 initiates a coordinated immune response, leveraging both the intrinsic properties of the Fc-fusion protein and the potentiation by the Montanide™ ISA 720 adjuvant.

  • Antigen Uptake and Presentation: Following subcutaneous injection, the water-in-oil emulsion forms a depot, slowly releasing the AKS-452 protein. The Fc portion of AKS-452 directly targets the vaccine to FcγRs on APCs[3][11]. This engagement triggers receptor-mediated phagocytosis, a highly efficient mechanism for antigen internalization[12].

  • APC Activation and T-Cell Priming: Inside the APC, the AKS-452 protein is processed into smaller peptides and loaded onto Major Histocompatibility Complex (MHC) class II molecules. These peptide-MHC complexes are then presented on the APC surface to CD4+ T helper cells. This interaction, along with co-stimulatory signals, primes the T helper cells.

  • B-Cell Activation and Antibody Production: Primed CD4+ T helper cells, particularly those of a Th1 phenotype, provide help to B-cells that have recognized the RBD antigen. This T-cell help is critical for B-cell proliferation, differentiation into plasma cells, and class-switching to produce high-affinity, neutralizing IgG antibodies. The observed Th1-isotype skewed IgG response is favorable for viral clearance[14].

  • Generation of Immunological Memory: The robust activation of both T-cells and B-cells leads to the formation of long-lived memory cells. These cells can mount a rapid and potent response upon subsequent exposure to the SARS-CoV-2 virus, providing long-term protection.

Immune_Pathway cluster_Vaccine Vaccine Administration cluster_Innate Innate Immune Response cluster_Adaptive Adaptive Immune Response AKS452 AKS-452 (RBD-Fc + Adjuvant) FcR Fcγ Receptor AKS452->FcR Fc domain binding APC Antigen Presenting Cell (e.g., Dendritic Cell) T_Cell CD4+ T Helper Cell Activation (Th1 Skew) APC->T_Cell Antigen Presentation FcR->APC Facilitates Uptake B_Cell B-Cell Activation & Differentiation T_Cell->B_Cell T-Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Memory_Cells Memory T & B Cells B_Cell->Memory_Cells Antibodies Neutralizing Anti-RBD IgG Antibodies Plasma_Cell->Antibodies

Caption: Proposed immune signaling pathway initiated by AKS-452.

Preclinical Characterization

Extensive preclinical studies were conducted to evaluate the immunogenicity and protective efficacy of AKS-452 in multiple animal models. A key experimental choice was to directly compare the Fc-fusion construct (AKS-452) with the RBD antigen alone to validate the immunogenicity-enhancing role of the Fc domain.

In Vivo Immunogenicity

Studies in mice demonstrated that AKS-452 induced significantly higher neutralizing IgG titers compared to the SP/RBD antigen without the Fc moiety. Specifically, AKS-452 generated approximately 20-fold greater neutralizing IgG titers[10][11]. The addition of the Montanide™ ISA 720 adjuvant further enhanced these titers by about 7-fold[10][11]. Immunogenicity was also confirmed in rabbits and non-human primates (NHPs)[10].

Protective Efficacy in Challenge Studies

The ultimate test of a vaccine candidate is its ability to protect against live virus challenge.

  • Non-Human Primates (NHPs): NHPs immunized with adjuvanted AKS-452 were protected from infection and clinical symptoms after being challenged with the live SARS-CoV-2 virus (USA-WA1/2020 strain)[10][11].

  • K18-hACE2 Transgenic Mice: These mice, which express the human ACE2 receptor and are highly susceptible to SARS-CoV-2, were protected from the South African B.1.351 variant after immunization with AKS-452[10][11]. This finding was crucial as it demonstrated the vaccine's potential to neutralize emerging variants of concern.

Preclinical Study Summary RBD Antigen Alone AKS-452 (RBD-Fc, no adjuvant) AKS-452 + Montanide™ ISA 720 Reference
Neutralizing IgG Titer (Mouse) Baseline~20x higher than RBD alone~7x higher than AKS-452 alone[10][11]
Protection in NHP Challenge Not ReportedNot ReportedProtected from infection & symptoms[4][10][11]
Protection in K18-hACE2 Mouse Challenge (B.1.351 Variant) Not ReportedNot ReportedProtected from infection & symptoms[10][11]

Initial Clinical Evaluation: Phase I/II Study

Following the promising preclinical results, a Phase I/II clinical trial (NCT04681092) was initiated to assess the safety, tolerability, and immunogenicity of AKS-452 in healthy adults[14][16].

Study Design

The Phase I portion was a single-center, open-label, dose-finding study involving 60 healthy adults (ages 18-65). Participants were enrolled into six cohorts to receive either one or two doses (administered 28 days apart) of 22.5 µg, 45 µg, or 90 µg of AKS-452[14]. The primary endpoints focused on safety and reactogenicity, with immunogenicity serving as the secondary endpoint[14].

Safety and Tolerability

AKS-452 was demonstrated to be safe and well-tolerated across all dose levels. All adverse events (AEs) were mild to moderate (Grade 1 or 2), comparable to those seen with other registered COVID-19 vaccines[5][16][17]. Importantly, no serious adverse events (SAEs) attributable to the vaccine were reported[14][16].

Clinical Immunogenicity

The vaccine induced a robust and dose-dependent immune response.

  • Seroconversion: At Day 56, the seroconversion rate for anti-SARS-CoV-2 RBD IgG was 100% in the 45 µg and 90 µg two-dose cohorts, as well as the 90 µg single-dose cohort[5][14].

  • Antibody Titers: The 90 µg dose induced the highest neutralizing IgG titers[16]. These titers were significantly higher than those observed in convalescent serum samples from individuals who had recovered from COVID-19[5].

  • Variant Neutralization: The antibodies generated by AKS-452 effectively bound to the RBD from several SARS-CoV-2 variants and demonstrated strong neutralization of live alpha and delta variant viruses[14].

  • T-Cell Response: The immune response was characterized by a favorable IgG1/IgG3 isotype and an IFN-γ-producing T-cell phenotype, indicative of a Th1-skewed response that is important for antiviral immunity[14][16].

Phase I Immunogenicity Highlights (Day 56) 22.5 µg (2 doses) 45 µg (2 doses) 90 µg (2 doses) 90 µg (1 dose) Reference
Seroconversion Rate 100%100%100%100%[5][14]
Geometric Mean IgG Titer Dose-dependent increaseHigher than 22.5 µgHighest among cohortsHigh, 100% seroconversion[14][16]
Live Virus Neutralization DemonstratedDemonstratedDemonstratedDemonstrated[14]

Key Methodologies and Protocols

The characterization of AKS-452 relied on a series of validated biochemical and immunological assays. The trustworthiness of the data is underpinned by these self-validating systems.

Experimental_Workflow cluster_Upstream Vaccine Production cluster_Characterization Preclinical & Clinical Evaluation Expression 1. Recombinant Expression (e.g., CHO cells) Purification 2. Protein A Affinity Chromatography Expression->Purification Formulation 3. Formulation with Montanide™ ISA 720 Purification->Formulation Immunization 4. Animal/Human Immunization Formulation->Immunization Serum 5. Serum Collection (Time Points) Immunization->Serum ELISA 6a. Anti-RBD IgG ELISA Serum->ELISA VNA 6b. Virus Neutralization Assay (VNA) Serum->VNA Analysis 7. Data Analysis: Titers, Seroconversion ELISA->Analysis VNA->Analysis

Sources

Exploratory

AKS-452 and its role as a subunit vaccine

An In-Depth Technical Guide to the AKS-452 Subunit Vaccine Executive Summary AKS-452 is a second-generation, recombinant subunit vaccine developed by Akston Biosciences as a prophylactic against COVID-19, caused by the S...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the AKS-452 Subunit Vaccine

Executive Summary

AKS-452 is a second-generation, recombinant subunit vaccine developed by Akston Biosciences as a prophylactic against COVID-19, caused by the SARS-CoV-2 virus.[1][2][3] Engineered using Akston's proprietary Ambifect® Fc-fusion protein platform, the vaccine candidate is composed of a fusion protein containing the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein and the Fc region of human IgG1.[4][5][6] This design aims to leverage multiple immunological pathways to elicit a potent and durable protective response. A key feature of AKS-452 is its exceptional stability at ambient temperatures, eliminating the need for stringent cold-chain logistics and positioning it as a viable vaccine for global distribution, particularly in resource-limited settings.[6][7][8][9] Clinical trials have demonstrated a favorable safety profile and robust immunogenicity, both as a primary series and as a universal booster.[6][10][11]

The Subunit Vaccine Approach: A Foundation of Safety and Precision

Subunit vaccines represent a significant advancement in vaccinology, moving away from using whole pathogens (live-attenuated or inactivated) and instead utilizing only specific, purified antigenic components of a virus or bacterium. This approach offers a superior safety profile, as the absence of live pathogenic material negates any risk of infection from the vaccine itself.

The core principle is to present the immune system with the most critical fragments of the pathogen required to elicit a targeted and effective protective response. For SARS-CoV-2, the spike protein, and specifically its Receptor Binding Domain (RBD), is the primary target for neutralizing antibodies. By focusing the immune response exclusively on the RBD, subunit vaccines can efficiently induce immunity against the virus's mechanism of entry into host cells.[7][12]

AKS-452: A Biologically-Engineered Second-Generation Vaccine

AKS-452 was designed to address several challenges of the global COVID-19 pandemic, including the need for cost-effective, large-scale manufacturing and deployment in regions lacking cold-chain infrastructure.[1][13] It is a protein subunit vaccine that has been evaluated in clinical trials as both a one- and two-dose primary immunization regimen and as a booster for individuals previously vaccinated with other approved vaccines.[5][7][14]

The key innovations of AKS-452 lie in its molecular design, which combines a highly specific antigen with a proven immunogenicity-enhancing platform.

Molecular Design and Composition

The AKS-452 vaccine is a precisely formulated biological product consisting of two primary components: the SP/RBD-Fc fusion protein antigen and a potent adjuvant.

The SP/RBD-Fc Fusion Protein

The core of AKS-452 is a single recombinant protein molecule expressed in Chinese Hamster Ovary (CHO) cells.[4][12] This protein is a fusion of two distinct functional domains:

  • SARS-CoV-2 Spike Protein Receptor Binding Domain (SP/RBD): This is the antigenic component. The RBD is the specific region of the spike protein that directly binds to the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, initiating viral entry into cells.[12] Targeting the RBD focuses the antibody response on preventing this critical first step of infection, and this region is highly conserved among viral variants.[7][8][12]

  • Human IgG1 Fc Fragment: This domain, comprising the CH2 and CH3 regions of a human IgG1 antibody, is covalently linked to the RBD.[12][15] The Fc fragment is not just a structural component; it is a key functional element designed to actively enhance the vaccine's immunogenicity.[1][12][16]

The Montanide™ ISA 720 Adjuvant

To further amplify the immune response, the SP/RBD-Fc protein is emulsified in Montanide™ ISA 720, a water-in-oil adjuvant.[1][4][12] The selection of this adjuvant is causal; it has a well-established safety profile in human clinical trials and is known to be a potent immunostimulatory agent.[12] Its function is to create a depot effect at the injection site, allowing for a slow release of the antigen, and to stimulate the recruitment of immune cells, thereby ensuring the amplification and durability of neutralizing antibody titers and promoting the desired T helper 1 (Th1) cellular response.[12][16]

Mechanism of Action: A Dual-Pronged Immunological Strategy

The efficacy of AKS-452 is rooted in its sophisticated mechanism of action, which leverages the dual functions of its Fc fusion protein design to maximize immune activation.

The Fc fragment enhances immunogenicity through two primary, synergistic pathways:

  • Enhanced Uptake by Antigen-Presenting Cells (APCs): The IgG1 Fc domain binds to Fc-gamma receptors (FcγR) that are highly expressed on the surface of professional APCs, such as dendritic cells and macrophages.[1][2][7][12] This receptor-mediated binding facilitates rapid and efficient uptake (endocytosis) of the vaccine antigen. This is a significant advantage over simple diffusion-based uptake, ensuring the antigen is delivered directly to the cells responsible for initiating the adaptive immune response.

  • Prolonged Antigen Exposure via FcRn Recycling: The Fc domain also binds to the neonatal Fc receptor (FcRn), which is involved in recycling IgG antibodies and extending their serum half-life.[1][12][15][16] This interaction salvages the AKS-452 protein from lysosomal degradation within cells, recycling it back to the cell surface and prolonging its exposure to the immune system. This extended residence time allows for a more sustained and robust immune stimulation, which is crucial for achieving high-titer antibody responses, potentially even with a single dose.[12][16]

Once internalized, APCs process the SP/RBD-Fc protein and present RBD-derived peptides on their surface via MHC class II molecules. This leads to the activation of CD4+ T-helper cells, which in turn provide signals to B cells. Activated B cells differentiate into plasma cells that produce high-affinity, neutralizing IgG antibodies specifically targeting the SARS-CoV-2 RBD, and memory B cells that provide long-term immunity. The vaccine is designed to induce a mixed Th1/Th2 immune response, which is critical for both antibody production and cellular immunity.[7][8][17]

AKS452_MoA cluster_vaccine Vaccine Components cluster_apc Antigen Presenting Cell (APC) cluster_response Adaptive Immune Response AKS452 AKS-452 (SP/RBD-Fc Fusion Protein) FcR Fcγ Receptor Binding AKS452->FcR 1. Uptake FcRn FcRn Recycling (Prolonged Exposure) AKS452->FcRn 2. Recycling Adjuvant Montanide™ ISA 720 (Adjuvant) APC APC (e.g., Dendritic Cell) Adjuvant->APC Stimulation Processing Antigen Processing & Presentation (MHC-II) FcR->Processing T_Cell CD4+ T-Cell Activation Processing->T_Cell Presentation B_Cell B-Cell Activation & Proliferation T_Cell->B_Cell Help Signal Plasma_Cell Plasma Cell Differentiation B_Cell->Plasma_Cell Memory_Cells Formation of Memory B and T Cells B_Cell->Memory_Cells Antibodies Production of Neutralizing Anti-RBD IgG Antibodies Plasma_Cell->Antibodies

Caption: Mechanism of Action for the AKS-452 Vaccine.

Preclinical and Clinical Development

AKS-452 has undergone extensive evaluation in preclinical models and human clinical trials, consistently demonstrating safety and potent immunogenicity.

Preclinical Efficacy

In preclinical studies involving mice, rabbits, and non-human primates (NHPs), AKS-452 induced significantly higher neutralizing IgG titers compared to the SP/RBD antigen administered without the Fc moiety.[1][16] Specifically, the Fc-fusion protein generated approximately 20-fold greater neutralizing titers in mice.[1][16] Adjuvanted AKS-452 provided robust protection from live SARS-CoV-2 virus challenge in both NHPs and K18-huACE2 transgenic mice, preventing clinical symptoms and significantly reducing viral loads.[1][16]

Clinical Trial Data

Phase I and II clinical trials were conducted primarily in the Netherlands, with a subsequent Phase II/III trial in India.[4][7][10][14] These studies evaluated the safety, tolerability, and immunogenicity of different dose levels and regimens.

Table 1: Summary of Phase I/II Immunogenicity Results (Netherlands)

Dosage Regimen Number of Doses Seroconversion Rate (Day 56) Key Findings
45 µg Two (28 days apart) 100%[8] Induced robust and stable IgG titers through day 180.[18]
90 µg One 100%[4][8] Achieved 100% seroconversion, demonstrating potential for a single-dose regimen.[4][8]
90 µg One (Booster) 93% response rate* Significantly increased neutralizing antibody titers against both Wuhan and Omicron strains in previously vaccinated individuals.[10][11]

Response defined as an increase in neutralizing antibody titers.

Table 2: Summary of Safety and Tolerability

Trial Phase Most Common Adverse Events Serious Adverse Events (SAEs)
Phase I Injection site reaction, tiredness, headache (All mild).[17] No SAEs attributable to the vaccine were reported.[4][19]

| Phase II | All adverse events were mild to moderate (Grade 1 or 2).[14][18] | No SAEs attributable to the vaccine were reported.[14][18] |

The results consistently showed that AKS-452 was well-tolerated.[4][17][18] Immunogenicity data revealed high seroconversion rates across different dosing cohorts, with the induced antibodies demonstrating potent neutralization of live SARS-CoV-2 virus, including variants of concern such as Alpha, Delta, and Omicron.[4][14][18]

Key Experimental Protocols

The characterization of the immune response to AKS-452 relies on standardized, validated immunological assays. Below are representative protocols for quantifying antibody titers and assessing their functional activity.

Protocol: Quantification of Anti-RBD IgG Titers by ELISA

This protocol describes a standard Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of SARS-CoV-2 RBD-specific IgG antibodies in serum from vaccinated subjects.

Step-by-Step Methodology:

  • Plate Coating: 96-well high-binding microplates are coated with 100 µL/well of recombinant SARS-CoV-2 RBD protein (e.g., at 2 µg/mL in PBS) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with 300 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: To prevent non-specific binding, wells are blocked with 200 µL/well of Blocking Buffer (e.g., 5% non-fat milk in PBS-T) for 1-2 hours at room temperature.

  • Washing: Repeat step 2.

  • Sample Incubation: Serum samples are serially diluted in Dilution Buffer (e.g., 1% non-fat milk in PBS-T). 100 µL of each dilution (as well as positive and negative controls) is added to the wells and incubated for 2 hours at room temperature.

  • Washing: Repeat step 2.

  • Secondary Antibody Incubation: 100 µL/well of a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody, diluted in Dilution Buffer, is added and incubated for 1 hour at room temperature.

  • Washing: Repeat step 2 five times to ensure removal of unbound secondary antibody.

  • Substrate Development: 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate is added. The plate is incubated in the dark at room temperature for 15-30 minutes.

  • Reaction Stoppage: The reaction is stopped by adding 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density (OD) is read at 450 nm using a microplate reader.

  • Analysis: A standard curve is generated using a reference standard of known concentration. The antibody concentration in the test samples is interpolated from this curve.

ELISA_Workflow node1 1. Coat Plate with RBD Antigen node2 2. Wash & Block (Prevent non-specific binding) node1->node2 node3 3. Add Diluted Serum Samples (Anti-RBD IgG binds to antigen) node2->node3 node4 4. Wash node3->node4 node5 5. Add HRP-conjugated Anti-Human IgG node4->node5 node6 6. Wash node5->node6 node7 7. Add TMB Substrate (Color development) node6->node7 node8 8. Add Stop Solution node7->node8 node9 9. Read Absorbance (OD 450nm) & Calculate Concentration node8->node9

Caption: Standard workflow for an anti-RBD IgG ELISA.

Manufacturing and Stability: A Vaccine for Global Deployment

A defining feature of AKS-452 is its design for manufacturability and stability, which directly addresses the logistical hurdles of global vaccine campaigns.

  • Conventional Manufacturing: The vaccine is produced using standard, low-cost, and easily scalable antibody manufacturing techniques.[7][13] This avoids the need for specialized and expensive production platforms, allowing for rapid technology transfer to existing facilities worldwide. It has been estimated that a single 2,000-liter production line could produce over one billion doses per year.[7][13][16]

  • Thermostability: AKS-452 has demonstrated exceptional shelf stability. Data shows it remains stable for at least six months at 25°C (77°F) and maintains its potency for one month at 37°C (99°F).[8][9] This thermal stability obviates the need for refrigeration or deep-freezing, making it an ideal candidate for distribution and storage in countries that lack a reliable cold chain.[6][13]

Conclusion and Future Directions

AKS-452 represents a significant achievement in rational vaccine design, combining a precision-targeted antigen with an Fc-fusion platform that enhances and prolongs the immune response. Its dual-mechanism of action, promoting both efficient uptake and extended antigen presentation, results in potent and durable neutralizing antibody responses. The favorable safety profile, coupled with remarkable thermostability and low-cost, high-volume manufacturing, establishes AKS-452 as a practical and effective tool for primary and booster vaccination on a global scale.[1][5]

The underlying Ambifect® platform technology also holds considerable promise beyond COVID-19, with potential applications in developing therapeutic vaccines for chronic non-communicable diseases, such as dementia and chronic pain, as well as other infectious diseases.[5][20]

References

  • Janssen, Y. F., et al. (2022). Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. Vaccine, 40(9), 1253–1260. [Link]

  • Zion, T. C., et al. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. Vaccine, 39(45), 6666–6674. [Link]

  • Respiratory Therapy. (2021). Clinical Trial Begins for 2nd-Gen COVID-19 Vaccine. [Link]

  • Grokipedia. AKS-452. [Link]

  • Akston Biosciences. (2021). Akston Biosciences Doses First Subjects in Phase II Clinical Trial of Second-Generation Protein Subunit COVID-19 Vaccine. [Link]

  • Clinical Trials Arena. (2021). Akston's Covid-19 shot meets primary immunogenicity goals in trial. [Link]

  • Pharmaceutical Technology. (2025). AKS-452 by Vakston for Coronavirus Disease 2019 (COVID-19): Likelihood of Approval. [Link]

  • Zion, T. C., et al. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. eScholarship.org. [Link]

  • Akston Biosciences. (2024). Akston Biosciences' AKS-452 Vaccine Study Published in Nature, Showcasing Ambifect® Platform's Versatility. [Link]

  • Clinical Research Trial Listing. Anti-COVID19 AKS-452 Fusion Protein Vaccine - ACT Study. [Link]

  • Akston Biosciences. (2023). Akston Biosciences Ends Vaccine Partnership with Stelis, Continues to Advance COVID Universal Booster EUA. [Link]

  • Contract Pharma. (2023). Akston Biosciences Ends Vaccine Partnership with Stelis. [Link]

  • Akston Biosciences. (2022). Akston Biosciences Receives Regulatory Approval for Phase II Clinical Trial for Shelf-Stable COVID-19 Vaccine Booster. [Link]

  • VAKSTON. Company Website. [Link]

  • ResearchGate. Structure of AKS-452, an Fc fusion protein of SP/RBD and human IgG Fc. [Link]

  • Akston Biosciences. (2021). Akston and LakePharma Announce Strategic Partnership to Manufacture AKS-452. [Link]

  • Wikipedia. AKS-452. [Link]

  • Zion, T. C., et al. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed Central. [Link]

  • Janssen, Y. F., et al. (2023). A randomized phase I/II safety and immunogenicity study of the Montanide-adjuvanted SARS-CoV-2 spike protein-RBD-Fc vaccine, AKS-452. Vaccine, 41(14), 2358–2367. [Link]

  • Clinical Trials Arena. (2021). Akston Biosciences reports positive Phase I Covid-19 vaccine data. [Link]

  • University of Groningen Research Portal. (2023). A randomized phase I/II safety and immunogenicity study of the Montanide-adjuvanted SARS-CoV-2 spike protein-RBD-Fc vaccine, AKS-452. [Link]

  • Business Wire India. (2023). Akston Biosciences Ends Vaccine Partnership with Stelis, Continues to Advance COVID Universal Booster EUA. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Production and Manufacturing of the AKS-452 Vaccine

For Research, Scientific, and Drug Development Professionals Introduction The AKS-452 vaccine, developed by Akston Biosciences, represents a significant advancement in the global effort to combat SARS-CoV-2.[1][2] It is...

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Introduction

The AKS-452 vaccine, developed by Akston Biosciences, represents a significant advancement in the global effort to combat SARS-CoV-2.[1][2] It is a second-generation, subunit vaccine designed for broad applicability, boasting room-temperature stability and a manufacturing process amenable to large-scale, cost-effective production.[3][4] This document provides a detailed overview of the production and manufacturing process of AKS-452, offering insights and protocols relevant to researchers, scientists, and drug development professionals. The information herein is synthesized from publicly available data and established scientific principles governing the manufacturing of similar biologic therapeutics.

The core of the AKS-452 vaccine is a recombinant fusion protein, comprising the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein genetically fused to a human IgG1 Fc domain.[2][4] This innovative design, a hallmark of Akston's proprietary Ambifect® platform, is intended to enhance the vaccine's immunogenicity and stability.[5][6] The Fc component facilitates interaction with Fc-gamma receptors (FcγR) on antigen-presenting cells (APCs), promoting efficient uptake and a robust immune response.[4]

I. Upstream Processing: Production of the RBD-Fc Fusion Protein

The production of the AKS-452 active pharmaceutical ingredient (API) is centered around a well-established mammalian cell expression system, specifically a Chinese Hamster Ovary (CHO) K1 cell line derivative.[7] CHO cells are a cornerstone of the biopharmaceutical industry due to their capacity for correct protein folding, post-translational modifications, and scalability.

Cell Line Development and Banking

A stable CHO-K1 cell line is engineered to express the RBD-Fc fusion protein. This involves the transfection of a high-expression vector containing the genetic sequence for the fusion protein. A robust cell line development process is critical to ensure consistent and high-yield production. This process typically involves:

  • Vector Construction: A mammalian expression vector is engineered to contain the codon-optimized gene for the SARS-CoV-2 RBD fused to the human IgG1 Fc domain. The vector will also contain a selectable marker to facilitate the selection of stably transfected cells.

  • Transfection and Selection: The expression vector is transfected into the CHO-K1 host cell line. Following transfection, cells are cultured in a selection medium that permits the growth of only those cells that have successfully integrated the vector into their genome.

  • Clonal Selection and Characterization: Single-cell cloning is performed to isolate individual cell clones. These clones are then expanded and screened for high-level expression of the RBD-Fc fusion protein. Top-performing clones are selected based on productivity, growth characteristics, and genetic stability.

  • Cell Banking: A master cell bank (MCB) and a working cell bank (WCB) are established from the selected clone under cGMP conditions. The MCB serves as the primary source of cells for the entire manufacturing campaign, while the WCB is used for routine production.

Cell Culture and Expansion

The production of the RBD-Fc fusion protein is carried out in large-scale bioreactors. The process begins with the thawing of a vial of the WCB and a multi-stage expansion of the cell culture.

Protocol: CHO-K1 Cell Culture for RBD-Fc Production (Illustrative)

  • Thawing and Initial Culture: Aseptically thaw a vial of the CHO-K1 WCB in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing pre-warmed, serum-free CHO cell culture medium. Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Expansion: Once the cells reach a target density (e.g., >90% confluence for adherent cultures or a specific viable cell density for suspension cultures), passage the cells into larger culture vessels (e.g., larger flasks, roller bottles, or spinner flasks). Continue this expansion process until the desired cell number for bioreactor inoculation is achieved.

  • Bioreactor Inoculation and Production: Inoculate a production-scale bioreactor (e.g., 2000 L) with the expanded cell culture. The bioreactor is maintained under controlled conditions of temperature (e.g., 37°C), pH, dissolved oxygen, and agitation. A fed-batch strategy is typically employed, where a nutrient feed is added periodically to the culture to maintain cell viability and productivity over an extended period.[8]

  • Harvest: The cell culture is harvested when the concentration of the secreted RBD-Fc fusion protein reaches its peak, and cell viability begins to decline. The harvest is then clarified to remove cells and cellular debris, typically through centrifugation and/or depth filtration.

Upstream Process Flow Diagram

Caption: Upstream manufacturing workflow for AKS-452.

II. Downstream Processing: Purification of the RBD-Fc Fusion Protein

The clarified harvest from the upstream process contains the RBD-Fc fusion protein along with various impurities, such as host cell proteins (HCPs), host cell DNA, and other media components. The downstream process is designed to purify the RBD-Fc protein to a high degree, ensuring the safety and efficacy of the final vaccine product. The purification of AKS-452 leverages conventional antibody manufacturing techniques, primarily involving chromatography steps.[9]

Protein A Affinity Chromatography

The initial capture step utilizes Protein A affinity chromatography, which is a highly specific and efficient method for purifying proteins containing an Fc domain.[10] Protein A is a bacterial cell wall protein that binds with high affinity to the Fc region of IgG.

Protocol: Protein A Affinity Chromatography (Illustrative)

  • Column Equilibration: Equilibrate a Protein A chromatography column with a neutral pH buffer (e.g., PBS, pH 7.4).

  • Loading: Load the clarified harvest onto the equilibrated column. The RBD-Fc fusion protein will bind to the Protein A resin, while most of the impurities will flow through.

  • Washing: Wash the column with the equilibration buffer to remove any non-specifically bound impurities. A more stringent wash with a buffer of a different pH or ionic strength may be employed to further remove HCPs.

  • Elution: Elute the bound RBD-Fc protein from the column using a low pH buffer (e.g., 0.1 M glycine, pH 3.0). The acidic pH disrupts the interaction between the Fc domain and Protein A.

  • Neutralization: Immediately neutralize the eluted protein solution by adding a high pH buffer (e.g., 1 M Tris, pH 8.5) to prevent acid-induced aggregation or degradation of the protein.

Anion Exchange Chromatography

Following the capture step, an anion exchange chromatography (AEX) step is employed as a polishing step to remove remaining impurities, such as residual HCPs, DNA, and potential viral particles.[11] In AEX, the separation is based on the net surface charge of the molecules.

Protocol: Anion Exchange Chromatography (Illustrative)

  • Buffer Exchange: The neutralized eluate from the Protein A step may need to be buffer-exchanged into a low ionic strength buffer at a specific pH to facilitate binding to the AEX resin.

  • Column Equilibration: Equilibrate a strong anion exchange column (e.g., a quaternary ammonium-based resin) with the low ionic strength buffer.

  • Loading: Load the buffer-exchanged protein solution onto the column. At a pH above its isoelectric point, the RBD-Fc protein will have a net negative charge and bind to the positively charged resin.

  • Washing: Wash the column with the equilibration buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound RBD-Fc protein using a salt gradient (e.g., increasing NaCl concentration) or a pH gradient. The increasing ionic strength or change in pH will disrupt the electrostatic interactions between the protein and the resin, leading to its elution.

Ultrafiltration/Diafiltration (UF/DF)

The final step in the downstream process is typically ultrafiltration/diafiltration (UF/DF). This step is used to concentrate the purified protein solution and to exchange the buffer to the final formulation buffer.

Protocol: Ultrafiltration/Diafiltration (Illustrative)

  • Concentration: The purified protein solution is passed through a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that retains the RBD-Fc protein while allowing water and smaller solutes to pass through. This concentrates the protein solution to the desired level.

  • Diafiltration: The final formulation buffer is added to the concentrated protein solution, and the UF/DF process is continued. This process is repeated for several volumes to effectively exchange the buffer.

  • Final Concentration: After buffer exchange, the protein is concentrated to its final target concentration.

Downstream Process Flow Diagram

Caption: Downstream purification workflow for AKS-452.

III. Formulation and Final Product

Adjuvant Formulation

The AKS-452 vaccine is formulated with the adjuvant Montanide™ ISA 720, a water-in-oil emulsion.[4][12] Adjuvants are critical components of subunit vaccines as they help to enhance the immune response to the antigen. Montanide™ ISA 720 is known to form a depot at the injection site, leading to a slow release of the antigen and a prolonged immune stimulation.[13]

Protocol: Emulsification with Montanide™ ISA 720 (Illustrative)

The formulation of a stable water-in-oil emulsion requires a controlled process.

  • Preparation of Phases: The purified RBD-Fc drug substance constitutes the aqueous phase. The Montanide™ ISA 720 is the oil phase. Both phases should be brought to room temperature.

  • Emulsification: The aqueous phase is slowly added to the oil phase under constant, low-shear mixing to create a pre-emulsion. This is followed by high-shear emulsification using a homogenizer to reduce the droplet size to the desired range (typically sub-micron) and create a stable emulsion.[14] The ratio of the aqueous to oil phase is critical and is typically around 30:70.[15]

  • Quality Control of Emulsion: The resulting emulsion is tested for its physical characteristics, including droplet size distribution, viscosity, and stability.

Aseptic Filling and Finishing

The final formulated vaccine is aseptically filled into sterile vials. This process is conducted in a highly controlled cleanroom environment to prevent microbial contamination. The vials are then sealed, labeled, and packaged for distribution.

IV. Quality Control and Analytics

A comprehensive suite of analytical methods is employed throughout the manufacturing process to ensure the quality, consistency, and safety of the AKS-452 vaccine.[16][17]

Table 1: Key Quality Control Assays for AKS-452

Parameter Analytical Method Purpose
Identity LC-MS, Peptide MappingConfirms the primary amino acid sequence and molecular weight of the RBD-Fc fusion protein.[18]
Purity SEC-HPLC, CE-SDSQuantifies the monomeric purity and detects the presence of aggregates, fragments, and other impurities.[19][20][21]
Concentration UV Spectroscopy (A280)Determines the concentration of the RBD-Fc protein.
Potency In vitro binding assay (e.g., ELISA to ACE2 receptor)Measures the biological activity of the vaccine by assessing its ability to bind to its target receptor.
Host Cell Impurities ELISA (for HCPs), qPCR (for residual DNA)Quantifies the levels of residual host cell proteins and DNA.
Endotoxin Limulus Amebocyte Lysate (LAL) TestDetects the presence of bacterial endotoxins.
Sterility Microbiological TestingEnsures the absence of microbial contamination in the final product.
General Properties Visual Inspection, pH, OsmolalityAssesses the physical characteristics of the final product.

Analytical Methods Workflow

Sources

Application

Application Notes and Protocols for AKS-452 Administration in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals Introduction: The Scientific Rationale Behind AKS-452 AKS-452 is a promising subunit vaccine candidate developed to elicit a robust and targeted immune resp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Rationale Behind AKS-452

AKS-452 is a promising subunit vaccine candidate developed to elicit a robust and targeted immune response against SARS-CoV-2.[1] At its core, AKS-452 is a recombinant fusion protein, ingeniously combining the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein with the Fc fragment of human IgG1.[2][3] This design is not arbitrary; it leverages established immunological principles to enhance vaccine efficacy. The RBD is the critical component of the virus that docks with host cells, making it a prime target for neutralizing antibodies.[4][5] The inclusion of the Fc fragment is a strategic immunological enhancement. It is designed to increase the uptake of the vaccine antigen by antigen-presenting cells (APCs) through Fc-gamma receptors (FcγR) and to extend the antigen's presence in the body via the neonatal Fc receptor (FcRn) recycling pathway.[2][3] This dual action aims to create a more potent and durable immune response.

Furthermore, AKS-452 is formulated with Montanide™ ISA 720, a water-in-oil adjuvant.[2][6] Adjuvants are substances that boost the immune response to an antigen. Montanide™ ISA 720 forms a depot at the injection site, allowing for a slow release of the antigen, which can lead to a more sustained stimulation of the immune system and has been shown to enhance neutralizing IgG titers.[2][3] One of the significant practical advantages of AKS-452 is its stability at room temperature, which alleviates the logistical challenges of cold-chain storage and transportation.[7][8]

Clinical trials have demonstrated that AKS-452 is generally well-tolerated and can induce a potent Th1/Th2 mixed immune response.[4][5][7][9] Both single and two-dose regimens have been investigated, as well as its application as a booster shot.[4][6][7] This document provides a detailed protocol for the administration of AKS-452 in a clinical trial setting, grounded in the scientific principles of the vaccine's design and established best practices for clinical research.

Diagram: Proposed Mechanism of Action of AKS-452

AKS452_Mechanism cluster_0 AKS-452 Vaccine cluster_1 Antigen Presenting Cell (APC) cluster_2 Immune Response AKS452 SP/RBD-Fc Fusion Protein (Antigen) Fc_receptor Fcγ Receptor AKS452->Fc_receptor Fc-mediated uptake Adjuvant Montanide™ ISA 720 (Adjuvant) APC APC (e.g., Dendritic Cell) Adjuvant->APC Enhanced APC activation T_cell T Helper Cell (Th1/Th2) APC->T_cell Antigen Presentation Fc_receptor->APC Internalization B_cell B Cell T_cell->B_cell Activation & Proliferation Antibodies Neutralizing Antibodies B_cell->Antibodies Production

Caption: Proposed mechanism of action for AKS-452.

I. Pre-Administration Protocol

A. Participant Screening and Informed Consent

The ethical foundation of any clinical trial is a robust informed consent process.[1][10] This is not merely a signature on a form but an ongoing dialogue to ensure participants fully comprehend the study's nature, potential risks, and benefits.

1. Eligibility Criteria:

  • Participants must meet all inclusion and exclusion criteria as defined in the clinical trial protocol. This typically includes age restrictions, general good health, and specific criteria related to prior SARS-CoV-2 infection or vaccination.[11]

2. Informed Consent Process:

  • The informed consent discussion should be conducted by trained clinical trial staff in a private and unpressured environment.

  • The process must cover all essential elements, including the study's purpose, procedures, potential risks and benefits, and the voluntary nature of participation.[1][6]

  • Use clear, non-technical language to explain complex scientific concepts.[1]

  • Allow ample time for participants to ask questions and discuss the trial with family or trusted advisors.[10]

  • The signed informed consent form must be obtained before any study-specific procedures are performed.

B. Vaccine and Adjuvant Preparation

Aseptic technique is paramount during vaccine preparation to prevent microbial contamination.[2][7] All preparation should occur in a designated clean area, away from the immediate patient administration area.[7][12]

1. Materials:

  • AKS-452 (SP/RBD-Fc fusion protein) vial

  • Montanide™ ISA 720 adjuvant vial

  • Sterile, single-use syringes and needles

  • Sterile alcohol swabs

  • Sharps disposal container

2. Reconstitution and Emulsification Protocol:

This protocol is adapted from standard procedures for creating water-in-oil emulsions with Montanide™ adjuvants.

Step 1: Temperature Equilibration

  • Allow both the AKS-452 antigen vial and the Montanide™ ISA 720 adjuvant vial to reach room temperature (approximately 20-25°C) for at least 30 minutes before mixing.

Step 2: Vial Inspection and Preparation

  • Inspect both vials for any particulate matter or discoloration. Do not use if any abnormalities are observed.

  • Remove the protective caps from both vials and wipe the rubber stoppers with a sterile alcohol swab. Allow to air dry.

Step 3: Antigen Withdrawal

  • Using a sterile syringe and needle, withdraw the required volume of the AKS-452 antigen solution.

Step 4: Emulsification

  • To create a stable water-in-oil emulsion, a specific mixing procedure is required. A common method involves using two syringes connected by a luer-lock connector.

  • Draw the full volume of Montanide™ ISA 720 into one sterile syringe.

  • Draw the full volume of the AKS-452 antigen into a second sterile syringe of equal size.

  • Securely attach both syringes to a three-way stopcock or a luer-lock connector.

  • Push the contents of the syringes back and forth rapidly for a minimum of 10 minutes, or until a stable, milky-white emulsion is formed.

  • To test for stability, place a drop of the emulsion into a beaker of water. A stable water-in-oil emulsion will not disperse and will remain as a cohesive droplet.

Step 5: Dosing Syringe Preparation

  • Once the emulsion is stable, draw the required dose into a new sterile syringe for administration.

  • The prepared vaccine should be administered as soon as possible after preparation.

II. Administration Protocol

A. Patient Preparation
  • Confirm the participant's identity and the scheduled vaccination.

  • Re-verify for any immediate contraindications, such as acute febrile illness.

  • Select the injection site. For subcutaneous injections, common sites include the upper-outer triceps area of the arm or the anterolateral thigh.[13][14] Rotate injection sites for subsequent doses.

B. Subcutaneous Injection Technique
  • Cleanse the selected injection site with a sterile alcohol swab and allow it to air dry.

  • With your non-dominant hand, pinch a fold of skin at the injection site.

  • Hold the syringe like a pencil or dart and insert the needle at a 45-degree angle into the subcutaneous tissue.[4][13]

  • Slowly and steadily depress the plunger to inject the full dose of the vaccine.

  • Withdraw the needle at the same angle of insertion.

  • Apply gentle pressure to the injection site with a sterile cotton ball or gauze. Do not massage the area.

  • Dispose of the used syringe and needle immediately into a designated sharps container.[14]

III. Post-Administration Protocol

A. Immediate Observation
  • All participants must be observed for a minimum of 15-30 minutes post-vaccination in a clinical setting with immediate access to medical support in the rare event of an acute adverse reaction, such as anaphylaxis.

B. Monitoring for Adverse Events
  • Participants should be provided with a diary card to record any local or systemic adverse events for a specified period (e.g., 7 days) following vaccination.

  • Solicited adverse events may include:

    • Local: Pain, redness, swelling, or itching at the injection site.

    • Systemic: Fatigue, headache, muscle aches, fever, or chills.

  • Unsolicited adverse events should also be recorded throughout the follow-up period.

  • All serious adverse events (SAEs) must be reported to the clinical trial sponsor and relevant regulatory authorities according to the trial protocol and applicable regulations.

C. Data Collection and Documentation
  • All aspects of the vaccination process must be meticulously documented in the participant's case report form (CRF).

  • This includes the date and time of administration, the vaccine batch number, the injection site, and confirmation that all protocol-specified procedures were followed.

  • Accurate and complete data collection is crucial for the integrity of the clinical trial results.[15]

IV. Quantitative Data Summary

ParameterPhase I/II Clinical Trial Data for AKS-452
Dosage Regimens - Single 90 µg dose[6][7] - Two 45 µg doses administered 28 days apart[5][6][7]
Route of Administration Subcutaneous[6]
Adjuvant Montanide™ ISA 720[2][6]
Seroconversion Rate - 98% overall seroconversion at day 56 (100% for two 45 µg doses, 96% for single 90 µg dose)[7] - 100% seroconversion in a Phase I trial for the 90 µg single-dose and two-dose regimens[9][16]
Common Adverse Events Mild to moderate, including injection site reaction (24.3%), tiredness (6.3%), and headache (6.3%)[7]
Storage Stability At least 6 months at 25°C (77°F)[7]

V. Experimental Workflow Diagram

AKS452_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration Screening Participant Screening & Informed Consent Preparation Vaccine & Adjuvant Preparation (Aseptic Technique) Screening->Preparation Emulsification Emulsification of AKS-452 with Montanide™ ISA 720 Preparation->Emulsification PatientPrep Patient Preparation & Site Selection Emulsification->PatientPrep Injection Subcutaneous Injection (45° angle) PatientPrep->Injection Observation Immediate Observation (15-30 minutes) Injection->Observation Monitoring Adverse Event Monitoring (Diary Cards) Observation->Monitoring DataCollection Data Collection & Documentation (CRF) Monitoring->DataCollection

Sources

Method

Evaluating the Stability and Storage of AKS-452: Application Notes and Protocols

Introduction: The Imperative for Stability in a Novel Vaccine Platform AKS-452 is a promising subunit vaccine candidate designed to address the ongoing challenges of the COVID-19 pandemic. Its innovative design, featurin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Stability in a Novel Vaccine Platform

AKS-452 is a promising subunit vaccine candidate designed to address the ongoing challenges of the COVID-19 pandemic. Its innovative design, featuring a recombinant fusion of the SARS-CoV-2 spike protein receptor-binding domain (SP/RBD) with the human IgG1 Fc fragment, offers the potential for enhanced immunogenicity and a favorable safety profile.[1] A key anticipated advantage of this platform is its potential for improved thermal stability, a critical attribute for global vaccine distribution and accessibility, particularly in regions with limited cold-chain infrastructure.[2]

The stability of a vaccine is not merely a measure of its shelf life; it is a direct reflection of its capacity to retain the molecular integrity and biological functionality necessary to elicit a protective immune response. For a protein-based vaccine like AKS-452, which may be formulated with adjuvants such as Alhydrogel®, stability is a multifaceted characteristic. Degradation of the Spike-Fc fusion protein through aggregation, fragmentation, or conformational changes can lead to a loss of potency and potentially alter its safety profile.[3] Similarly, changes in the adjuvant's properties or the interaction between the antigen and the adjuvant can significantly impact the vaccine's effectiveness.

These application notes provide a comprehensive suite of protocols for the rigorous evaluation of AKS-452 stability. The methodologies described herein are designed to provide a holistic understanding of the vaccine's physical, chemical, and biological stability under various storage and stress conditions. By elucidating the degradation pathways and defining the critical quality attributes (CQAs) that ensure product efficacy and safety, these protocols will empower researchers, scientists, and drug development professionals to confidently advance AKS-452 through the development pipeline.

Chapter 1: Physicochemical Characterization of the AKS-452 Drug Substance and Drug Product

A foundational aspect of any stability program is the characterization of the vaccine's fundamental physicochemical properties. These parameters serve as the initial benchmark against which all subsequent stability time points are compared.

Visual Inspection for Appearance and Particulates

Scientific Rationale: Visual inspection is a simple yet critical first-line assessment of vaccine stability. Changes in color, clarity, or the presence of visible particulates can be indicative of protein aggregation, precipitation, or contamination.[4] According to pharmacopeial standards, parenteral products must be free from visible particulates.[5]

Protocol:

  • Carefully invert the vaccine vial or container; do not shake, as this can introduce air bubbles that may be mistaken for particulates.

  • Against a black background, illuminate the container from the side and observe for any light-reflecting particles.

  • Against a white background, observe for any dark-colored particles or changes in the color of the suspension.

  • Record observations regarding the color, clarity (for unadjuvanted drug substance), and the presence, size, and nature of any particulates.

  • All inspections should be performed by trained analysts under controlled lighting conditions as specified by relevant pharmacopeias.[6]

Measurement of pH and Osmolality

Scientific Rationale: The pH of the vaccine formulation is critical for the stability of the Spike-Fc fusion protein, as significant deviations can promote denaturation, aggregation, and chemical degradation.[7] Osmolality is important for ensuring the vaccine is isotonic, which is relevant for patient comfort upon injection.

Protocol: pH Measurement

  • Calibrate a suitable pH meter using at least two standard buffers that bracket the expected pH of the vaccine formulation (e.g., pH 4.0 and 7.0, or pH 7.0 and 10.0).[8]

  • Allow the vaccine sample and the pH electrode to equilibrate to the same temperature.

  • Immerse the electrode in the vaccine sample and record the stable pH reading.

  • Thoroughly rinse the electrode with purified water between measurements.

Protocol: Osmolality Measurement

  • Calibrate an osmometer according to the manufacturer's instructions, typically using a standard sodium chloride solution.

  • Transfer an appropriate volume of the vaccine sample into the osmometer's sample holder.

  • Initiate the measurement and record the osmolality in mOsm/kg.

ParameterSpecification (Example)
AppearanceHomogeneous, white to off-white suspension
ParticulatesEssentially free from visible particles
pH6.8 - 7.4
Osmolality280 - 320 mOsm/kg

Chapter 2: Assessing the Integrity of the Spike-Fc Fusion Protein

The stability of the Spike-Fc fusion protein is paramount to the vaccine's efficacy. The following assays are designed to detect changes in its size, charge, and secondary structure.

Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Scientific Rationale: Protein aggregation is a common degradation pathway for protein-based therapeutics and can impact both efficacy and safety.[9] SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) and the intact monomer.[10]

Experimental Workflow for SEC Analysis

SEC_Workflow cluster_prep Sample Preparation cluster_hplc UHPLC System cluster_analysis Data Analysis Sample AKS-452 Sample Filter Filter (0.22 µm) Sample->Filter HPLC UHPLC with SEC Column Filter->HPLC Inject Detector UV Detector (280 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Monomer, Aggregates, Fragments Integration->Quantification

Caption: Workflow for SEC analysis of AKS-452.

Protocol:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, such as phosphate-buffered saline (PBS), and thoroughly degas it.

  • System Equilibration: Equilibrate the SEC column on a UHPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: If necessary, dilute the AKS-452 sample in the mobile phase to a concentration within the linear range of the assay. For adjuvanted formulations, the protein must first be desorbed from the adjuvant.

  • Injection and Separation: Inject a defined volume of the prepared sample onto the equilibrated column.

  • Data Acquisition: Monitor the column effluent using a UV detector at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the monomer, aggregates, and any fragments. Calculate the percentage of each species relative to the total peak area.

Evaluation of Fragmentation by SDS-PAGE and Western Blot

Scientific Rationale: Fragmentation of the Spike-Fc fusion protein can occur via hydrolysis or enzymatic degradation, leading to a loss of the intact antigen.[11][12] SDS-PAGE separates proteins based on their molecular weight under denaturing conditions, allowing for the detection of smaller protein fragments.[13][14] Western blotting provides confirmation of the identity of the fragments by using antibodies specific to the Spike-RBD or Fc domains.

Protocol: SDS-PAGE (Reducing and Non-reducing)

  • Sample Preparation: Mix the AKS-452 sample with Laemmli sample buffer. For reducing conditions, add a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol.

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes.

  • Electrophoresis: Load the denatured samples and a molecular weight marker onto a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.

Protocol: Western Blot

  • Protein Transfer: Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Spike-RBD or the Fc domain of human IgG1.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Assessment of Secondary Structure by Circular Dichroism (CD) Spectroscopy

Scientific Rationale: The correct folding and secondary structure of the Spike-Fc fusion protein are essential for its immunogenicity. CD spectroscopy is a powerful technique for assessing the secondary structure of proteins in solution and can detect conformational changes that may occur during storage or under stress.[8][15][16][17]

Protocol:

  • Sample Preparation: Dialyze the AKS-452 sample against a suitable buffer with low absorbance in the far-UV region (e.g., phosphate buffer). Determine the precise protein concentration after dialysis.

  • Instrument Setup: Calibrate and purge the CD spectrometer with nitrogen gas.

  • Data Collection: Acquire CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.[18]

  • Data Analysis: Process the raw data by subtracting the buffer baseline and converting the signal to mean residue ellipticity. Analyze the spectra for changes in the characteristic alpha-helical and beta-sheet signals.

Chapter 3: Evaluation of Biological Activity and Potency

The ultimate measure of a vaccine's stability is its ability to retain its biological function. For AKS-452, this is primarily its capacity to elicit a neutralizing immune response against SARS-CoV-2.

ACE2 Receptor Binding Affinity by ELISA

Scientific Rationale: The primary mechanism of SARS-CoV-2 entry into host cells is through the binding of the Spike-RBD to the angiotensin-converting enzyme 2 (ACE2) receptor. A loss of binding affinity can indicate a loss of the protein's native conformation and, consequently, a reduction in its ability to elicit neutralizing antibodies. This ELISA-based assay provides a quantitative measure of this critical interaction.

Experimental Workflow for ACE2 Binding ELISA

ACE2_ELISA_Workflow cluster_steps ELISA Steps cluster_analysis Data Analysis Coat Coat plate with ACE2 Receptor Block Block non-specific sites Coat->Block AddSample Add AKS-452 dilutions Block->AddSample AddPrimaryAb Add anti-Fc HRP-conjugated Ab AddSample->AddPrimaryAb AddSubstrate Add TMB Substrate AddPrimaryAb->AddSubstrate Read Read absorbance at 450 nm AddSubstrate->Read Curve Generate binding curve Read->Curve EC50 Calculate EC50 Curve->EC50

Caption: Workflow for ACE2 Receptor Binding ELISA.

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with recombinant human ACE2 protein and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Add serial dilutions of the AKS-452 stability samples to the plate and incubate for 1-2 hours.

  • Detection Antibody: Wash the plate and add an HRP-conjugated anti-human IgG (Fc specific) antibody. Incubate for 1 hour.

  • Development: Wash the plate and add a TMB substrate. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance versus the log of the AKS-452 concentration and determine the EC50 value. A significant increase in the EC50 value over time indicates a loss of binding affinity.

In Vitro SARS-CoV-2 Neutralization Assay

Scientific Rationale: A direct measure of the vaccine's potency is its ability to elicit antibodies that can neutralize the virus. A pseudovirus-based neutralization assay is a safe and effective way to assess this functionality.[19] This assay measures the ability of antibodies induced by the vaccine to block the entry of a pseudovirus expressing the SARS-CoV-2 Spike protein into host cells.[20][21][22]

Protocol:

  • Cell Seeding: Seed HEK293T cells expressing the human ACE2 receptor into a 96-well plate and incubate overnight.

  • Serum Dilution: Prepare serial dilutions of sera from animals immunized with the AKS-452 stability samples.

  • Neutralization Reaction: Incubate the diluted sera with a fixed amount of SARS-CoV-2 Spike pseudovirus for 1 hour at 37°C.[21]

  • Infection: Add the serum-pseudovirus mixture to the seeded ACE2-expressing cells.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression (e.g., luciferase).

  • Readout: Add a luciferase substrate and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of neutralization for each serum dilution relative to control wells with no serum. Determine the 50% neutralization titer (NT50).

Stability ParameterAcceptance Criteria (Example)
Purity by SEC Monomer ≥ 95%, Aggregates ≤ 5%
Integrity by SDS-PAGE No significant increase in fragment bands
ACE2 Binding (EC50) Not more than a 2-fold change from the initial value
Neutralization Titer (NT50) Not more than a 4-fold decrease from the initial value

Chapter 4: Adjuvant Characterization and Antigen Adsorption

For adjuvanted formulations of AKS-452, the stability of the adjuvant and its interaction with the antigen are critical.

Quantification of Protein Concentration in Adjuvanted Vaccine

Scientific Rationale: Standard colorimetric protein assays like Bradford and BCA can be interfered with by the particulate nature of aluminum adjuvants.[23] The o-phthalaldehyde (OPA) assay is a fluorescent method that can be used to directly quantify protein concentration in the presence of Alhydrogel® without the need for desorption.[23]

Protocol: o-Phthalaldehyde (OPA) Assay

  • Reagent Preparation: Prepare the OPA working reagent according to the manufacturer's instructions.

  • Standard Curve: Prepare a standard curve using a known concentration of the AKS-452 drug substance in the same buffer as the vaccine, including the same concentration of Alhydrogel® as in the samples.

  • Sample Preparation: Dilute the adjuvanted AKS-452 stability samples to fall within the linear range of the standard curve.

  • Reaction: Mix the standards and samples with the OPA reagent in a black 96-well plate.

  • Incubation: Incubate at room temperature for a specified time, protected from light.

  • Measurement: Measure the fluorescence with an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm.

  • Calculation: Determine the protein concentration of the samples from the standard curve.

Assessment of Antigen Adsorption to Alhydrogel®

Scientific Rationale: The degree of adsorption of the Spike-Fc fusion protein to the Alhydrogel® adjuvant is a critical quality attribute. Incomplete or changing adsorption over time can affect the vaccine's immunogenicity. This is typically assessed by measuring the amount of unbound protein in the supernatant after centrifugation.

Protocol:

  • Sample Centrifugation: Centrifuge a known volume of the adjuvanted vaccine sample to pellet the Alhydrogel® and the bound antigen.

  • Supernatant Collection: Carefully collect the supernatant without disturbing the pellet.

  • Protein Quantification: Measure the protein concentration in the supernatant using a suitable protein quantification assay (e.g., BCA or Bradford, as the adjuvant has been removed).

  • Calculation: Calculate the percentage of unbound protein relative to the total protein concentration of the vaccine. The percentage of adsorbed protein is then calculated by subtraction.

Chapter 5: Forced Degradation and Stress Studies

Scientific Rationale: Forced degradation studies are designed to accelerate the degradation of the vaccine under harsh conditions to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical methods.[2][3][9]

Protocol: Thermal Stress

  • Incubate AKS-452 samples at elevated temperatures (e.g., 25°C, 37°C, and 50°C) for various durations.

  • At each time point, withdraw samples and analyze them using the stability-indicating assays described in Chapters 1-4.

Protocol: Photostability

  • Expose AKS-452 samples to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Include a dark control stored at the same temperature.

  • Analyze the samples at appropriate time points.

Protocol: pH Stress

  • Adjust the pH of AKS-452 samples to acidic and basic conditions (e.g., pH 3, 5, 8, and 10).

  • Incubate at a controlled temperature (e.g., room temperature or 37°C).

  • Analyze the samples at various time points, after readjusting the pH to the formulation pH if necessary for the assay.

Protocol: Freeze-Thaw Stress

  • Subject AKS-452 samples to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature).

  • Analyze the samples after a defined number of cycles.

Conclusion: A Framework for Ensuring Vaccine Quality

The protocols detailed in these application notes provide a robust framework for the comprehensive stability evaluation of the AKS-452 vaccine candidate. By systematically assessing the physicochemical properties, protein integrity, biological activity, and adjuvant interactions, researchers can build a deep understanding of the vaccine's stability profile. This knowledge is not only essential for determining the appropriate storage conditions and shelf life but is also a critical component of the regulatory submissions required to bring this potentially life-saving vaccine to the public. The diligent application of these methods will ensure that every dose of AKS-452 administered maintains the quality, safety, and efficacy established during its development.

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Application

Application Notes &amp; Protocols: A Guide to Large-Scale Production of Fc-Fusion Protein Vaccines

Introduction: The Ascendancy of Fc-Fusion Proteins in Vaccinology Fc-fusion proteins represent a significant advancement in biopharmaceutical engineering, merging the specific bioactivity of a protein or peptide with the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Fc-Fusion Proteins in Vaccinology

Fc-fusion proteins represent a significant advancement in biopharmaceutical engineering, merging the specific bioactivity of a protein or peptide with the advantageous properties of the immunoglobulin G (IgG) Fc domain.[1][2] This fusion strategy confers an extended plasma half-life, enhanced stability, and the potential for improved immunogenicity, making it an attractive platform for vaccine development.[2][3][4][5] The Fc domain facilitates this by engaging with the neonatal Fc receptor (FcRn) recycling pathway, rescuing the fusion protein from lysosomal degradation and prolonging its circulation time.[2][3] Furthermore, the Fc region can interact with Fcγ receptors (FcγR) on antigen-presenting cells (APCs), potentially enhancing antigen uptake and presentation, thereby augmenting the immune response.[3][5][6]

The structural diversity of the fused "partner" — which can range from viral antigens like the SARS-CoV-2 spike protein receptor-binding domain (RBD) to cytokines or receptor extracellular domains — presents unique manufacturing challenges compared to monoclonal antibodies (mAbs).[1][7][8] These complexities, including intricate glycosylation patterns and susceptibility to aggregation, necessitate a tailored and robust manufacturing process to ensure product quality, safety, and efficacy.[7][9][10] This guide provides a comprehensive overview of the key considerations and detailed protocols for the large-scale production of Fc-fusion protein vaccines, from cell line development to final product characterization.

Part 1: Upstream Process Development - Laying the Foundation for High-Titer, High-Quality Production

The upstream process is a critical determinant of the final product's yield and quality. It encompasses cell line development, media optimization, and bioreactor process control. The goal is to establish a stable, high-producing clonal cell line and a scalable, consistent culture process.

Cell Line Development: Selecting the Optimal Expression System

Chinese Hamster Ovary (CHO) cells are the predominant expression system for commercial Fc-fusion proteins due to their capacity for correct protein folding, complex post-translational modifications (including human-like glycosylation), and adaptability to serum-free suspension culture, which is essential for large-scale manufacturing.[11][12][13]

Protocol 1: Generation of a Stable, High-Producing CHO Cell Line

  • Vector Construction:

    • Synthesize the gene encoding the Fc-fusion protein, ensuring codon optimization for CHO cell expression.

    • Incorporate a suitable signal peptide sequence to direct efficient secretion of the fusion protein.[11]

    • Clone the optimized gene into a high-expression mammalian vector containing a strong promoter (e.g., CMV or EF1α) and a selection marker (e.g., glutamine synthetase (GS) or dihydrofolate reductase (DHFR)).

  • Transfection and Selection:

    • Transfect a high-performance CHO host cell line (e.g., CHO-K1, CHO-S, or a proprietary variant) with the expression vector using electroporation or a lipid-based transfection reagent.[13]

    • Culture the transfected cells in a chemically defined, serum-free selection medium lacking the component corresponding to the selection marker (e.g., glutamine-free medium for the GS system).[13] This ensures the survival of only the cells that have successfully integrated the expression vector.

  • Clonal Selection and Screening:

    • Isolate single cells from the stable transfectant pool using methods like single-cell dispensing or limited dilution cloning.

    • Screen individual clones for high productivity using high-throughput methods such as picodroplet-based assays or automated micro-bioreactor systems.[14]

  • Cell Line Stability and Characterization:

    • Expand the top-producing clones and assess the stability of protein expression over an extended period of cell culture (typically >60 generations).

    • Characterize the Master Cell Bank (MCB) and Working Cell Bank (WCB) for identity, purity, and adventitious agent contamination to comply with regulatory requirements.

Bioreactor Process Optimization: Maximizing Productivity and Quality

The bioreactor environment must be meticulously controlled to support high cell densities and optimal protein production. Fed-batch culture is the most common strategy for large-scale production of Fc-fusion proteins.[11][15]

Workflow for Upstream Process Development

Upstream_Workflow cluster_CLD Cell Line Development cluster_USP Upstream Process Optimization cluster_Output Vector Vector Construction Transfection Transfection & Selection Vector->Transfection Screening Clonal Screening Transfection->Screening Banking Cell Banking (MCB/WCB) Screening->Banking Media Media & Feed Optimization Banking->Media Bioreactor Bioreactor Parameter Tuning (pH, DO, Temp) Media->Bioreactor ScaleUp Scale-Up Studies Bioreactor->ScaleUp Harvest Harvest ScaleUp->Harvest ClarifiedHarvest Clarified Harvest Harvest->ClarifiedHarvest

Caption: Workflow from cell line development to harvest.

Table 1: Typical Fed-Batch Bioreactor Parameters for Fc-Fusion Protein Production in CHO Cells

ParameterRangeRationale
Temperature32-37°CA lower temperature (temperature shift) during the production phase can increase specific productivity and reduce aggregation.[10]
pH6.8-7.2Maintained to ensure optimal cell growth and protein quality. Lower pH can prolong cell viability.[10]
Dissolved Oxygen (DO)30-60%Critical for cell respiration; must be controlled to avoid oxidative stress which can alter glycosylation.[10]
Feeding StrategyDaily bolus or continuousSupplementing with concentrated feeds containing amino acids, glucose, and other nutrients is crucial to support high cell densities and extend the production phase.[15]
Culture Duration14-21 daysDetermined by the peak of viable cell density and product titer.
Target Titer1-10 g/LProduct titers can vary significantly based on the specific Fc-fusion protein and the optimization of the process.[3][7]

Protocol 2: Lab-Scale (2L) Fed-Batch Bioreactor Run

  • Bioreactor Setup:

    • Assemble and sterilize a 2L stirred-tank glass bioreactor equipped with probes for pH, DO, and temperature.

    • Aseptically add the chemically defined basal medium.

  • Inoculation and Growth Phase:

    • Inoculate the bioreactor with a seed culture of the selected CHO clone to achieve a starting viable cell density of approximately 0.3-0.5 x 10^6 cells/mL.

    • Maintain the culture at 37°C, pH 7.1, and 50% DO.

  • Production Phase and Feeding:

    • On day 3, or when the viable cell density reaches a predefined threshold, initiate the daily feeding strategy with a concentrated, pH-neutral feed medium.

    • Consider implementing a temperature shift to 32°C to enhance protein production and stability.[10]

  • Monitoring and Control:

    • Monitor cell growth (VCD, viability), metabolites (glucose, lactate, ammonia), and product titer daily.

    • Adjust gas sparging (air, O2) and base addition (e.g., Na2CO3) as needed to maintain DO and pH setpoints.

  • Harvest:

    • Terminate the culture when cell viability drops significantly (e.g., below 60%).

    • Harvest the cell culture fluid for downstream processing. The harvest may contain high levels of host cell proteins (HCPs) and cellular debris, especially if cell viability is low.[9][16][17]

Part 2: Downstream Process Development - Purification and Impurity Removal

The downstream process aims to purify the Fc-fusion protein from the complex mixture of the harvested cell culture fluid, removing process-related impurities like HCPs, host cell DNA, and leached Protein A, as well as product-related impurities such as aggregates and fragments.[16][18]

Clarification and Capture Chromatography

The initial step is to separate the cells and debris from the culture supernatant. This is followed by a highly selective capture step.

  • Clarification: Typically achieved through a combination of centrifugation and depth filtration to remove intact cells and cellular debris.[11]

  • Capture Step: Protein A affinity chromatography is the industry standard for capturing mAbs and Fc-fusion proteins.[11][19][20][21] It provides high purity (>98%) in a single step by binding specifically to the Fc domain.[19]

Causality Behind Experimental Choices: The acidic pH elution (typically pH 3.0-4.0) from the Protein A column is effective but can be detrimental to pH-sensitive Fc-fusion proteins, leading to aggregation.[10][22] Therefore, for sensitive molecules, exploring milder elution conditions or alternative Protein A resins designed for higher pH elution is crucial to preserve product integrity.[22]

Protocol 3: Protein A Affinity Chromatography

  • Column Preparation:

    • Pack a chromatography column with a suitable Protein A resin.

    • Equilibrate the column with a neutral pH buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.2).

  • Loading and Washing:

    • Load the clarified harvest onto the equilibrated column.

    • Wash the column extensively with the equilibration buffer to remove unbound impurities.

    • Perform additional wash steps with varying pH or salt concentrations to remove non-specifically bound HCPs.

  • Elution:

    • Elute the bound Fc-fusion protein using a low pH buffer (e.g., 0.1 M citrate, pH 3.5).

    • Collect the eluate into a vessel containing a neutralization buffer (e.g., 1 M Tris, pH 8.0) to immediately raise the pH and minimize low-pH-induced aggregation.[10]

  • Virus Inactivation:

    • The low pH eluate from the Protein A column also serves as a robust viral inactivation step. Hold the eluate at low pH for a validated duration (typically 30-60 minutes).

Polishing Steps: Removing Residual Impurities

Following the capture step, one or two polishing chromatography steps are typically employed to remove remaining impurities, such as aggregates, fragments, HCPs, and leached Protein A.[9][19] The choice of polishing steps is highly dependent on the specific properties of the Fc-fusion protein.

Downstream Purification Workflow

Downstream_Workflow cluster_DSP Downstream Purification cluster_Input cluster_Output Clarification Clarification (Centrifugation/Filtration) Capture Protein A Chromatography (Capture & Viral Inactivation) Clarification->Capture Polish1 Polishing Step 1 (e.g., AEX or HIC) Capture->Polish1 Polish2 Polishing Step 2 (e.g., CEX or Mixed-Mode) Polish1->Polish2 ViralClear Viral Filtration Polish2->ViralClear UFDF UF/DF (Formulation) ViralClear->UFDF DrugSubstance Final Drug Substance UFDF->DrugSubstance Harvest Harvested Cell Culture Fluid Harvest->Clarification

Caption: A typical multi-step downstream purification process.

  • Anion Exchange Chromatography (AEX): Often used in flow-through mode, where the Fc-fusion protein does not bind to the resin, while negatively charged impurities like DNA, some HCPs, and viruses do.[9]

  • Cation Exchange Chromatography (CEX): Typically operated in bind-and-elute mode and is effective at removing aggregates and other product-related variants.[19]

  • Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their hydrophobicity and is particularly effective for aggregate removal.[16][23]

  • Mixed-Mode Chromatography: Utilizes resins with multiple interaction modes (e.g., ion exchange and hydrophobic) and can offer unique selectivity for challenging separations.[18]

Viral Filtration and Formulation
  • Viral Filtration: A dedicated viral filtration step using a nanofilter is a critical safety measure to remove potential viral contaminants.[23]

  • Ultrafiltration/Diafiltration (UF/DF): The final step involves concentrating the purified protein and exchanging it into the final formulation buffer using UF/DF.[23]

Part 3: Analytical Characterization - Ensuring Product Quality and Consistency

A comprehensive suite of analytical methods is required to characterize the Fc-fusion protein and ensure its quality, safety, and efficacy.[1][8] The structural complexity and heterogeneity of these molecules necessitate a multi-faceted analytical approach.[1][8][24]

Table 2: Key Quality Attributes and Analytical Methods for Fc-Fusion Protein Vaccines

Quality AttributeAnalytical Method(s)Purpose
Identity & Primary Structure Mass Spectrometry (MS), Peptide MappingConfirms the correct amino acid sequence and molecular weight.[1][24]
Purity & Impurities Size Exclusion Chromatography (SEC-HPLC), Capillary Electrophoresis (CE-SDS)Quantifies the monomer, aggregates (HMW species), and fragments (LMW species).[1][25]
Charge Variants Ion-Exchange Chromatography (IEX-HPLC), Imaged Capillary Isoelectric Focusing (icIEF)Assesses charge heterogeneity arising from post-translational modifications.[1][25]
Glycosylation Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection, MSCharacterizes the complex N- and O-glycan profiles, which are critical for stability and function.[1][26]
Process-Related Impurities ELISA, qPCRQuantifies residual Host Cell Proteins (HCPs) and Host Cell DNA.[27]
Potency/Biological Activity Cell-based assays, Binding assays (e.g., SPR, ELISA)Measures the biological function of the vaccine, such as binding to its target receptor or inducing a specific cellular response.[25][27]

Protocol 4: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis

  • System Setup:

    • Equilibrate an HPLC system with a suitable SEC column using a mobile phase such as 100 mM sodium phosphate, 200 mM NaCl, pH 6.8.

  • Sample Preparation:

    • Dilute the purified Fc-fusion protein sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Analysis:

    • Inject 20-50 µL of the sample and run the analysis at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Data Interpretation:

    • Integrate the peak areas corresponding to the high-molecular-weight species (aggregates), the main peak (monomer), and low-molecular-weight species (fragments).

    • Calculate the percentage of each species to determine the purity of the sample. A typical specification for the monomer is ≥95%.

Conclusion

The large-scale production of Fc-fusion protein vaccines is a complex but manageable endeavor that builds upon the robust manufacturing platforms developed for monoclonal antibodies. However, the inherent diversity of the fusion partner necessitates a tailored approach, particularly concerning potential instabilities, complex glycosylation, and unique purification challenges.[7][8][23] By integrating careful cell line development, optimized upstream processing, a well-designed downstream purification train, and a comprehensive analytical strategy, it is possible to consistently manufacture high-quality Fc-fusion protein vaccines at the scale required to meet global health needs. The protocols and insights provided in this guide serve as a foundational framework for researchers, scientists, and drug development professionals embarking on this critical work.

References

  • Fc-fusion Cell Line Development: Expression and Analytical Strategies. FUJIFILM Diosynth Biotechnologies. [Link]

  • Effective strategies for host cell protein clearance in downstream processing of monoclonal antibodies and Fc-fusion proteins. PubMed. [Link]

  • Fc-Fusion Protein Analysis Service. Creative Biolabs. [Link]

  • Development of Purification for Challenging Fc-Fusion Proteins. ResearchGate. [Link]

  • Solutions for Purification of Fc-fusion Proteins. BioPharm International. [Link]

  • Therapeutic Fc-fusion proteins: Current analytical strategies. PubMed. [Link]

  • Evaluation of mild pH elution protein A resins for antibodies and Fc-fusion proteins. ScienceDirect. [Link]

  • Development of Purification for Challenging Fc-Fusion Proteins. BioPharm International. [Link]

  • Sphere Fluidics Launches Cyto-Cellect® Fc Fusion Assay Kit to Expedite Cell Line Development for Fusion Proteins. The Scientist. [Link]

  • Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Frontiers. [Link]

  • Immunoglobulin Fc-Fusion Proteins Part 1: Their Design and Manufacture. BioProcess International. [Link]

  • Therapeutic Fc-fusion proteins: Current analytical strategies. SciSpace. [Link]

  • Method Optimization of Purity Analysis of a Fc-Fusion Protein by Reversed Phase HPLC. Phenomenex. [Link]

  • Protein A Affinity Chromatography for Efficient Fab Purification. A3P. [Link]

  • Protein A Antibody Purification Handbook. G-Biosciences. [Link]

  • Fc-Fusion Protein Production Services. WuXi Biologics. [Link]

  • Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed Central. [Link]

  • Quality Control of Recombinant Humanized CTLA4-Fc Fusion Protein. Europe PMC. [Link]

  • Production Challenges for Complex Biologics: Fusion Proteins. American Pharmaceutical Review. [Link]

  • Fc Fusion Protein: Structure, Function, and Clinical Application. Sino Biological. [Link]

  • Ag-Fc Fusion Protein based Vaccine Development Service. Creative Biolabs. [Link]

  • Evaluation of the Criticality of the Quality Attributes of the Fc Fusion Protein. ResearchGate. [Link]

  • Development and scale-up of the recovery and purification of a domain antibody Fc fusion protein-comparison of a two and three-step approach. PubMed. [Link]

  • Fc-fusion proteins: new developments and future perspectives. PubMed Central. [Link]

  • Progress in fed-batch culture for recombinant protein production in CHO cells. PubMed Central. [Link]

  • Fusion Proteins Pose Manufacturability Challenges. BioPharm International. [Link]

  • Development of a recombinant vaccine containing a spike S1-Fc fusion protein induced protection against MERS-CoV in human DPP4 knockin transgenic mice. PubMed Central. [Link]

  • Recombinant Fc-fusion vaccine of RBD induced protection against SARS-CoV-2 in non-human primate and mice. ResearchGate. [Link]

  • Antigen-dependent modulation of immune responses to antigen-Fc fusion proteins by Fc-effector functions. Frontiers. [Link]

  • Fc Fusion Protein Expression Technology. ResearchGate. [Link]

  • Upstream cell culture processes for the production of therapeutic proteins. European Pharmaceutical Review. [Link]

  • How many FDA approved Antibody fusion proteins are there? Patsnap Synapse. [Link]

  • Workflow used to analyze the quality attributes of Fc‐fusion proteins... ResearchGate. [Link]

  • Vaccine Quality Control. Charles River Laboratories. [Link]

  • Development of an RBD-Fc fusion vaccine for COVID-19. PubMed Central. [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of AKS-452

Introduction AKS-452 is a recombinant subunit vaccine candidate developed to prevent COVID-19, the disease caused by the SARS-CoV-2 virus. It is an Fc-fusion protein that combines the Receptor-Binding Domain (RBD) of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

AKS-452 is a recombinant subunit vaccine candidate developed to prevent COVID-19, the disease caused by the SARS-CoV-2 virus. It is an Fc-fusion protein that combines the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein with the Fc fragment of human IgG1.[1][2][3] This innovative design is intended to enhance the vaccine's immunogenicity and stability. The Fc portion of the fusion protein facilitates uptake by antigen-presenting cells and prolongs the antigen's half-life, while the RBD targets the generation of neutralizing antibodies against the virus.[1][3] AKS-452 is expressed in Chinese Hamster Ovary (CHO) cells and is formulated with the adjuvant Montanide™ ISA 720 to further stimulate the immune response.[4][5][6]

A comprehensive analytical strategy is crucial to ensure the quality, consistency, and efficacy of AKS-452. This document provides a detailed guide to the analytical methods and protocols for the characterization of the AKS-452 drug substance and drug product, in line with regulatory expectations from bodies such as the FDA and EMA.[7][8][9][10][11]

Structural and Physicochemical Characterization

A thorough understanding of the primary and higher-order structure of AKS-452 is fundamental to ensuring its correct conformation and biological function.

Primary Structure and Identity Confirmation

1. LC-MS/MS Peptide Mapping for Sequence Verification and Post-Translational Modifications

Causality of Experimental Choice: Peptide mapping by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the amino acid sequence of a protein therapeutic.[10] For a complex glycoprotein like AKS-452, this method also allows for the identification and site-specific localization of post-translational modifications (PTMs), such as glycosylation, oxidation, and deamidation, which can impact immunogenicity and stability.[2][12]

Experimental Protocol: LC-MS/MS Peptide Mapping

  • Sample Preparation and Digestion:

    • To 100 µg of AKS-452 in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add Iodoacetamide (IAM) to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate free cysteines.

    • Perform a buffer exchange into 50 mM Ammonium Bicarbonate, pH 8.0, using a desalting column to remove DTT and IAM.

    • Add sequencing-grade trypsin at a 1:20 (enzyme:protein) ratio (w/w) and incubate at 37°C for 16-18 hours.

    • Quench the digestion by adding formic acid to a final concentration of 1%.

  • LC-MS/MS Analysis:

    • LC System: UPLC system with a C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 40% Mobile Phase B over 60 minutes at a flow rate of 0.2 mL/min.

    • MS System: High-resolution Orbitrap or Q-TOF mass spectrometer.

    • Data Acquisition: Data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the top 10 most intense precursor ions.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., Proteome Discoverer™, MaxQuant).

    • Search the MS/MS spectra against the theoretical amino acid sequence of AKS-452.

    • Confirm sequence coverage and identify any PTMs and glycoforms.

2. Intact Mass Analysis by LC-MS

Causality of Experimental Choice: Intact mass analysis provides a rapid assessment of the overall molecular weight of AKS-452, confirming the presence of the correct polypeptide chain and major glycoforms. This technique is highly sensitive to variations in glycosylation and other modifications that affect the total mass.

Experimental Protocol: Intact Mass Analysis

  • Sample Preparation:

    • Dilute AKS-452 to a concentration of 0.1 mg/mL in a solution of 0.1% formic acid in water.

    • For analysis of the protein backbone, deglycosylate the protein using PNGase F according to the manufacturer's protocol.

  • LC-MS Analysis:

    • LC System: UPLC system with a reversed-phase column suitable for intact proteins (e.g., C4, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

    • Gradient: A rapid gradient from 20% to 80% Mobile Phase B over 5 minutes.

    • MS System: High-resolution Orbitrap or Q-TOF mass spectrometer.

    • Data Acquisition: Acquire data in MS1 mode over a mass range appropriate for the expected molecular weight of AKS-452 (e.g., m/z 1000-4000).

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the intact protein.

    • Compare the observed mass to the theoretical mass calculated from the amino acid sequence and expected glycosylation.

Higher-Order Structure Analysis

1. Circular Dichroism (CD) Spectroscopy for Secondary Structure

Causality of Experimental Choice: CD spectroscopy is a powerful technique for assessing the secondary structure (α-helix, β-sheet content) of proteins in solution.[1][7][13][14] It is used to confirm that AKS-452 is properly folded and to assess conformational stability under different conditions (e.g., temperature, pH).[1][7][13][14]

Experimental Protocol: Circular Dichroism Spectroscopy

  • Sample Preparation:

    • Prepare AKS-452 at a concentration of 0.1-0.2 mg/mL in a suitable buffer, such as 10 mM sodium phosphate, pH 7.4. The buffer should have low absorbance in the far-UV region.

    • Prepare a buffer blank for background subtraction.

  • CD Measurement:

    • Use a CD spectropolarimeter equipped with a temperature controller.

    • Acquire spectra in the far-UV region (e.g., 190-250 nm) using a 1 mm pathlength quartz cuvette.

    • Collect data at a scan speed of 50 nm/min with a bandwidth of 1 nm. Average at least three scans for both the sample and the blank.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the sample spectrum.

    • Convert the data to mean residue ellipticity [θ].

    • Use deconvolution software (e.g., K2D, CDPro) to estimate the percentage of α-helix, β-sheet, and random coil structures.[13]

2. Differential Scanning Calorimetry (DSC) for Thermal Stability

Causality of Experimental Choice: DSC measures the thermal stability of a protein by determining its melting temperature (Tm).[15][16][17][18][19] This is a critical parameter for assessing the conformational integrity of AKS-452 and for formulation development and stability studies.[15][16][17][18][19]

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation:

    • Prepare AKS-452 at a concentration of 0.5-1.0 mg/mL in the formulation buffer.

    • Prepare a matching buffer blank. Degas both sample and blank solutions before analysis.[16]

  • DSC Measurement:

    • Use a differential scanning calorimeter.

    • Scan the sample and blank from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a scan rate of 1°C/min.

  • Data Analysis:

    • Subtract the buffer blank thermogram from the sample thermogram.

    • Fit the data to a suitable model to determine the melting temperature (Tm), which is the peak of the transition.

Purity and Impurity Analysis

Ensuring the purity of AKS-452 is paramount for its safety and efficacy. A range of orthogonal methods should be employed to detect and quantify product-related and process-related impurities.

Product-Related Impurities

1. Size Exclusion-High Performance Liquid Chromatography (SE-HPLC) for Aggregates

Causality of Experimental Choice: SE-HPLC separates molecules based on their hydrodynamic radius, making it the primary method for quantifying high molecular weight species (aggregates) and low molecular weight fragments.[20][21] Aggregate formation can impact the safety and efficacy of protein therapeutics.

Experimental Protocol: SE-HPLC

  • Sample Preparation:

    • Dilute AKS-452 to a concentration of 1 mg/mL in the mobile phase.

  • HPLC Analysis:

    • HPLC System: An HPLC or UPLC system with a UV detector.

    • Column: A suitable size exclusion column (e.g., TSKgel G3000SWxl, 7.8 x 300 mm).

    • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Run Time: 30 minutes.

  • Data Analysis:

    • Integrate the peaks corresponding to the monomer, aggregates, and fragments.

    • Calculate the percentage of each species relative to the total peak area.

2. Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) for Fragmentation

Causality of Experimental Choice: CE-SDS is a high-resolution technique that separates proteins based on their molecular weight under denaturing conditions.[22][23][24] It is more quantitative and has higher resolution than traditional SDS-PAGE, making it ideal for detecting and quantifying fragments and other size variants of AKS-452.[25]

Experimental Protocol: CE-SDS (Non-reducing and Reducing)

  • Sample Preparation (Non-reducing):

    • To 10 µL of AKS-452 (1 mg/mL), add 10 µL of SDS sample buffer containing 20 mM IAM.

    • Heat at 70°C for 10 minutes.

  • Sample Preparation (Reducing):

    • To 10 µL of AKS-452 (1 mg/mL), add 10 µL of SDS sample buffer containing 5% β-mercaptoethanol or 50 mM DTT.

    • Heat at 70°C for 10 minutes.

  • CE Analysis:

    • CE System: A capillary electrophoresis instrument with a UV or photodiode array detector.

    • Capillary: Fused silica capillary.

    • Separation Matrix: A suitable sieving gel polymer.

    • Injection: Electrokinetic injection.

    • Separation Voltage: As recommended by the instrument manufacturer.

    • Detection: UV absorbance at 220 nm.

  • Data Analysis:

    • Integrate the peaks and calculate the relative percentage of the main peak, fragments, and other impurities.

Process-Related Impurities

1. CHO Host Cell Protein (HCP) ELISA

Causality of Experimental Choice: HCPs are proteins from the host cell line (CHO) that remain as impurities in the final product.[3] An enzyme-linked immunosorbent assay (ELISA) using polyclonal antibodies raised against a CHO HCP preparation is a sensitive and standard method for quantifying these impurities.[3][4][5][26]

Experimental Protocol: CHO HCP ELISA

  • Assay Principle: A sandwich ELISA format is typically used.

  • Procedure:

    • Coat a 96-well plate with a capture anti-CHO HCP antibody.

    • Block non-specific binding sites.

    • Add standards and samples (diluted AKS-452) to the wells.

    • Wash the plate and add a biotinylated detection anti-CHO HCP antibody.

    • Wash and add streptavidin-HRP.

    • Wash and add a TMB substrate.

    • Stop the reaction with acid and read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve using the CHO HCP standards.

    • Calculate the concentration of HCP in the AKS-452 sample in ng/mg of product.

2. Residual CHO Host Cell DNA by qPCR

Causality of Experimental Choice: Residual host cell DNA is another process-related impurity that must be controlled to very low levels. Quantitative polymerase chain reaction (qPCR) is a highly sensitive and specific method for detecting and quantifying residual DNA from the CHO host cells.

Experimental Protocol: Residual CHO Host Cell DNA qPCR

  • DNA Extraction:

    • Extract DNA from the AKS-452 sample using a validated commercial kit designed for high protein concentration samples.

  • qPCR Analysis:

    • qPCR System: A real-time PCR instrument.

    • Reagents: A commercial qPCR kit containing primers and a probe specific for a conserved region of the CHO genome, along with qPCR master mix.

    • Procedure: Set up the qPCR reaction with extracted DNA, standards, and controls according to the kit manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the CHO genomic DNA standards.

    • Quantify the amount of residual DNA in the sample and express it as pg DNA/mg of AKS-452.

Potency and Biological Activity Assays

Potency assays are a critical component of vaccine characterization as they measure the biological activity of the product. For AKS-452, the key function is its ability to bind to the ACE2 receptor and elicit a neutralizing antibody response.

1. ACE2 Receptor Binding Inhibition Assay (Competitive ELISA)

Causality of Experimental Choice: The mechanism of action of AKS-452 is to elicit antibodies that block the interaction between the viral RBD and the human ACE2 receptor.[27] A competitive ELISA that measures the ability of AKS-452 to bind to ACE2 is a relevant in vitro potency assay that reflects this mechanism.

Experimental Protocol: ACE2 Receptor Binding Inhibition Assay

  • Assay Principle: This is a competitive binding assay.

  • Procedure:

    • Coat a 96-well plate with recombinant human ACE2 protein.

    • Block non-specific binding sites.

    • In a separate plate, pre-incubate a fixed concentration of biotinylated AKS-452 with serial dilutions of a non-biotinylated AKS-452 reference standard or test sample.

    • Transfer the mixtures to the ACE2-coated plate and incubate.

    • Wash the plate and add streptavidin-HRP.

    • Wash and add TMB substrate.

    • Stop the reaction and read absorbance at 450 nm.

  • Data Analysis:

    • Generate a dose-response curve and calculate the IC50 value (the concentration of AKS-452 that inhibits 50% of the binding of the biotinylated AKS-452).

    • Express the potency of the test sample relative to the reference standard.

2. Pseudovirus Neutralization Assay

Causality of Experimental Choice: A pseudovirus neutralization assay is a functional assay that measures the ability of antibodies induced by the vaccine to prevent viral entry into cells.[27][28][29][30][31] This is a strong indicator of the vaccine's potential efficacy and can be used as a characterization and potency-indicating assay.

Experimental Protocol: Pseudovirus Neutralization Assay

  • Cell and Virus Preparation:

    • Use a cell line that overexpresses the human ACE2 receptor (e.g., HEK293T-hACE2).

    • Use a pseudovirus (e.g., lentivirus or VSV-based) that expresses the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP).

  • Neutralization Assay:

    • Serially dilute the test serum (from immunized animals) or a reference neutralizing antibody.

    • Incubate the diluted serum/antibody with a fixed amount of pseudovirus for 1 hour at 37°C.

    • Add the virus-serum mixture to the ACE2-expressing cells.

    • Incubate for 48-72 hours.

  • Data Analysis:

    • Measure the reporter gene expression (luciferase activity or GFP-positive cells).

    • Calculate the percentage of neutralization for each serum dilution.

    • Determine the 50% neutralization titer (NT50) by fitting the data to a dose-response curve.

Adjuvant Characterization

Quantification of Squalene by HPLC

Causality of Experimental Choice: Montanide™ ISA 720 is a water-in-oil emulsion containing squalene.[32] Quantifying the squalene content is important for ensuring the correct formulation of the vaccine. HPLC with UV or charged aerosol detection (CAD) is a suitable method for this purpose.[8][9][33]

Experimental Protocol: Squalene Quantification by HPLC

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of the formulated AKS-452 vaccine, add 1 mL of hexane.

    • Vortex vigorously for 5 minutes.

    • Centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the squalene.

    • Evaporate the hexane to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase (e.g., 100 µL of methanol).

  • HPLC Analysis:

    • HPLC System: HPLC with UV or CAD detector.

    • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: 100% Methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or CAD.

  • Data Analysis:

    • Generate a standard curve using squalene standards of known concentrations.

    • Calculate the concentration of squalene in the vaccine formulation based on the standard curve.

Data Presentation and Summary

All quantitative data should be summarized in clearly structured tables for easy comparison and trend analysis across different batches and stability time points.

Table 1: Summary of Release Specifications for AKS-452 Drug Substance

TestMethodSpecification
Identity
Peptide MapLC-MS/MSConforms to reference standard
Intact MassLC-MSConforms to reference standard
Purity
AggregatesSE-HPLC≤ 2.0%
PurityCE-SDS (non-reducing)≥ 95.0%
Impurities
Host Cell ProteinsHCP ELISA≤ 100 ng/mg
Residual Host Cell DNAqPCR≤ 100 pg/mg
Potency
ACE2 BindingCompetitive ELISA80-120% of reference standard
Physicochemical
ConcentrationUV Absorbance (A280)Report value
pHpH meter6.0 - 7.0

Visualizations

Experimental Workflows

AKS452_Characterization_Workflow cluster_Structure Structural Characterization cluster_Purity Purity & Impurity Analysis cluster_Potency Potency & Biological Activity Identity Identity & Primary Structure PeptideMap Peptide Mapping (LC-MS/MS) Identity->PeptideMap IntactMass Intact Mass (LC-MS) Identity->IntactMass HOS Higher-Order Structure CD Circular Dichroism HOS->CD DSC Differential Scanning Calorimetry HOS->DSC ProductPurity Product-Related SEHPLC SE-HPLC (Aggregates) ProductPurity->SEHPLC CESDS CE-SDS (Fragments) ProductPurity->CESDS ProcessPurity Process-Related HCP HCP ELISA ProcessPurity->HCP resDNA Residual DNA (qPCR) ProcessPurity->resDNA ACE2 ACE2 Binding Inhibition PseudoNeut Pseudovirus Neutralization AKS452 AKS-452 Drug Substance cluster_Structure cluster_Structure AKS452->cluster_Structure cluster_Purity cluster_Purity AKS452->cluster_Purity cluster_Potency cluster_Potency AKS452->cluster_Potency

Caption: Overall analytical characterization workflow for AKS-452.

Peptide_Mapping_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation start AKS-452 Sample reduce Reduction (DTT) start->reduce alkylate Alkylation (IAM) reduce->alkylate digest Tryptic Digestion alkylate->digest lc UPLC Separation (C18 Column) digest->lc ms MS/MS Analysis (High-Res MS) lc->ms data Database Search ms->data confirm Sequence Confirmation & PTM Identification data->confirm

Sources

Application

Application Notes and Protocols: In Vitro Neutralization Assays for AKS-452

Introduction The global effort to combat the COVID-19 pandemic has accelerated the development of novel vaccine platforms. Among these is AKS-452, a promising subunit vaccine candidate.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The global effort to combat the COVID-19 pandemic has accelerated the development of novel vaccine platforms. Among these is AKS-452, a promising subunit vaccine candidate. AKS-452 is a recombinant fusion protein composed of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the Fc fragment of human IgG1.[1][2] This design leverages the Fc domain to enhance immunogenicity by increasing uptake by antigen-presenting cells and prolonging the antigen's exposure to the immune system.[2][3] As a vaccine designed to elicit a protective antibody response, the quantitative and qualitative assessment of these antibodies is paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and execution of in vitro neutralization assays tailored to evaluate the immunogenicity of AKS-452.

The primary goal of vaccination with AKS-452 is to induce the production of neutralizing antibodies (nAbs) that can block the entry of SARS-CoV-2 into host cells. Therefore, robust and reliable methods to measure the neutralizing capacity of antibodies in the sera of vaccinated individuals are critical for preclinical and clinical development. This document will detail several key in vitro neutralization assays, from the gold-standard Plaque Reduction Neutralization Test (PRNT) to higher-throughput and safer alternatives like the Pseudovirus Neutralization Assay (PSVNA) and surrogate assays. For each, we will delve into the scientific rationale, provide step-by-step protocols, and discuss data interpretation, ensuring a comprehensive understanding for the user.

The Scientific Rationale: Selecting the Right Neutralization Assay

The choice of a neutralization assay is a critical decision in the evaluation of vaccine efficacy. It involves a trade-off between biological relevance, safety, throughput, and scalability. For a subunit vaccine like AKS-452, which presents a specific viral antigen (the RBD), the primary goal is to assess the functional capacity of the induced antibodies to inhibit the interaction between the viral spike protein and the host cell receptor, ACE2.

Here, we present a tiered approach to in vitro neutralization testing for AKS-452, progressing from high-throughput screening to the definitive, biologically representative gold standard.

Tier 1: High-Throughput Screening with Surrogate Neutralization Assays

Surrogate Virus Neutralization Tests (sVNTs) are ideal for large-scale screening of vaccinated cohorts due to their rapidity, high throughput, and enhanced safety as they do not require live virus or cell culture.[4][5][6] These assays are particularly well-suited for an RBD-based vaccine like AKS-452 as they directly measure the inhibition of the RBD-ACE2 interaction. A common format is the ELISA-based sVNT.[4][7]

Tier 2: Functional Assessment with Pseudovirus Neutralization Assays (PSVNA)

To gain a more biologically relevant understanding of neutralization without the stringent safety requirements of live virus work (BSL-3), Pseudovirus Neutralization Assays (PSVNAs) are employed.[8][9][10] These assays utilize a safe, replication-deficient viral core (e.g., from a lentivirus or vesicular stomatitis virus) that has been engineered to express the SARS-CoV-2 spike protein on its surface and carry a reporter gene (e.g., luciferase or a fluorescent protein).[8][10] Neutralization is quantified by the reduction in reporter gene expression in cells susceptible to SARS-CoV-2 entry. The FDA has endorsed the use of pseudovirus assays for assessing antibody neutralization, provided there is a correlation with live virus assays.[11]

Tier 3: The Gold Standard: Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) remains the gold standard for determining the concentration of neutralizing antibodies.[12][13][14] This assay measures the ability of antibodies in a serum sample to prevent a live virus from infecting a monolayer of susceptible cells and forming plaques (zones of cell death).[12] While being the most biologically relevant, the PRNT is low-throughput, time-consuming, and requires handling of infectious SARS-CoV-2 in a BSL-3 facility.[4][5] It is typically used for the validation of lead candidates and for in-depth characterization of the immune response.

An alternative to the PRNT is the Focus Reduction Neutralization Test (FRNT), which is a higher-throughput adaptation that uses immunostaining to detect infected cells (foci) before visible plaques are formed, thus reducing the assay time.[15][16][17]

Experimental Protocols

Protocol 1: ELISA-Based Surrogate Virus Neutralization Test (sVNT)

This protocol describes a competitive ELISA to measure the ability of antibodies in a sample to block the interaction between the SARS-CoV-2 RBD and the human ACE2 receptor.

Materials
  • 96-well high-binding ELISA plates

  • Recombinant SARS-CoV-2 RBD protein

  • Recombinant human ACE2 (hACE2) protein, HRP-conjugated

  • Sample diluent (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure
  • Coating: Coat the wells of a 96-well ELISA plate with 100 µL of recombinant SARS-CoV-2 RBD protein (e.g., 1 µg/mL in PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., PBS with 3% BSA) to each well and incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate 3 times. Prepare serial dilutions of the test sera and controls. Add 50 µL of diluted samples to the wells.

  • HRP-hACE2 Incubation: Immediately add 50 µL of HRP-conjugated hACE2 to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Analysis

The percentage of inhibition is calculated as follows: % Inhibition = (1 - (OD of sample / OD of negative control)) * 100

A standard curve can be generated using a known neutralizing antibody to determine the concentration of neutralizing antibodies in the test samples.

Protocol 2: Pseudovirus Neutralization Assay (PSVNA)

This protocol outlines a method for quantifying neutralizing antibodies using a lentiviral-based pseudovirus expressing the SARS-CoV-2 spike protein and a luciferase reporter gene.

Materials
  • SARS-CoV-2 spike-pseudotyped lentivirus (with luciferase reporter)

  • HEK293T cells stably expressing human ACE2 (HEK293T-hACE2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure
  • Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂.

  • Sample Preparation: On a separate 96-well plate, prepare serial dilutions of heat-inactivated serum samples in complete medium.

  • Neutralization Reaction: Add an equal volume of pseudovirus suspension to each well containing the diluted serum. Incubate the serum-virus mixture for 1 hour at 37°C.

  • Infection: Remove the medium from the HEK293T-hACE2 cells and add 100 µL of the serum-virus mixture to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Lysis and Luciferase Assay: Remove the supernatant and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent. Add the luciferase substrate.

  • Reading: Measure the luminescence using a luminometer.

Data Analysis

The 50% neutralization titer (NT50) is determined by fitting the data to a four-parameter logistic (4PL) curve. The NT50 is the reciprocal of the serum dilution that results in a 50% reduction in luciferase activity compared to the virus control wells (no serum).

Protocol 3: Plaque Reduction Neutralization Test (PRNT)

This protocol describes the gold-standard method for measuring neutralizing antibodies against live SARS-CoV-2. This assay must be performed in a BSL-3 facility.

Materials
  • Live, infectious SARS-CoV-2

  • Vero E6 cells

  • Complete cell culture medium

  • Semi-solid overlay (e.g., containing methylcellulose or agarose)

  • Crystal violet staining solution

  • Formalin (for fixation)

  • 24-well or 12-well cell culture plates

Procedure
  • Cell Seeding: Seed Vero E6 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Sample Preparation: Prepare serial dilutions of heat-inactivated serum samples in a cell culture medium.

  • Neutralization Reaction: Mix the diluted serum with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate for 1 hour at 37°C.

  • Infection: Remove the growth medium from the Vero E6 cell monolayers and inoculate with the serum-virus mixture. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Gently remove the inoculum and add 1 mL of the semi-solid overlay to each well.

  • Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ until plaques are visible.

  • Fixation and Staining: Fix the cells with formalin and then stain with crystal violet.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

Data Analysis

The 50% plaque reduction neutralization titer (PRNT50) is the reciprocal of the highest serum dilution that reduces the number of plaques by at least 50% compared to the virus control wells.[13][18]

Data Presentation and Interpretation

Assay TypePrimary EndpointThroughputBiosafety LevelKey AdvantagesKey Limitations
sVNT % Inhibition of RBD-ACE2 bindingHighBSL-2Rapid, scalable, safe, specific to RBDDoes not measure inhibition of viral entry into cells
PSVNA NT50 (50% neutralization titer)Medium-HighBSL-2Measures functional neutralization, safer than live virusDoes not use live virus, potential for artifacts
PRNT PRNT50 (50% plaque reduction)LowBSL-3Gold standard, most biologically relevantLow throughput, time-consuming, requires BSL-3

Visualizing the Workflow

sVNT Workflow

sVNT_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay coat Coat Plate with RBD wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_sample Add Diluted Serum wash2->add_sample add_ace2 Add HRP-ACE2 add_sample->add_ace2 incubate Incubate add_ace2->incubate wash3 Wash incubate->wash3 add_tmb Add TMB Substrate wash3->add_tmb stop Add Stop Solution add_tmb->stop read Read Absorbance @ 450nm stop->read

Caption: Workflow for the ELISA-based Surrogate Virus Neutralization Test (sVNT).

PSVNA Workflow

PSVNA_Workflow cluster_prep Preparation cluster_neutralization Neutralization & Infection cluster_readout Readout seed_cells Seed HEK293T-hACE2 Cells infect Infect Cells seed_cells->infect prepare_serum Prepare Serum Dilutions mix Mix Serum and Pseudovirus prepare_serum->mix incubate1 Incubate (1 hr) mix->incubate1 incubate1->infect incubate2 Incubate (48-72 hrs) infect->incubate2 lyse Lyse Cells incubate2->lyse add_substrate Add Luciferase Substrate lyse->add_substrate read Measure Luminescence add_substrate->read

Caption: Workflow for the Pseudovirus Neutralization Assay (PSVNA).

Conclusion

The in vitro neutralization assays described in this application note provide a comprehensive toolkit for evaluating the immunogenicity of the AKS-452 vaccine. By employing a tiered approach, researchers can efficiently screen large numbers of samples using high-throughput surrogate assays and then confirm and further characterize the neutralizing antibody response with more biologically relevant pseudovirus and live virus assays. The selection of the appropriate assay will depend on the specific research question, available resources, and the stage of vaccine development. Adherence to these detailed protocols will ensure the generation of robust and reliable data, which is essential for the successful development of AKS-452 and other novel vaccine candidates.

References

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  • Haselmann, V., et al. (2022). A cell-based ELISA as surrogate of virus neutralization assay for RBD SARS-CoV-2 specific antibodies. ResearchGate. [Link]

  • Vanderheiden, A., et al. (2020). Development of a rapid Focus Reduction Neutralization Test Assay for measuring SARS-CoV-2 neutralizing antibodies. PMC - NIH. [Link]

  • Lau, E., et al. (2021). Evaluating Humoral Immunity against SARS-CoV-2: Validation of a Plaque-Reduction Neutralization Test and a Multilaboratory Comparison of Conventional and Surrogate Neutralization Assays. ASM Journals. [Link]

  • Richardson, S. I., et al. (2021). Evaluation of Cell-Based and Surrogate SARS-CoV-2 Neutralization Assays. ASM Journals. [Link]

  • Grokipedia. AKS-452. [Link]

  • Alleva, D. G., et al. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed. [Link]

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  • Cell Sciences. SARS-CoV-2(2019-nCoV) Surrogate Virus Neutralization Test Kit. [Link]

  • Lau, E., et al. (2022). Validation and Establishment of a SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a pre-screening tool for the Plaque Reduction Neutralization Test. bioRxiv. [Link]

  • Nie, J., et al. (2020). Establishment and validation of a pseudovirus neutralization assay for SARS-CoV-2. Virologica Sinica. [Link]

  • Tan, C. W., et al. (2020). A simple protein-based surrogate neutralization assay for SARS-CoV-2. PubMed Central. [Link]

  • Berthold Technologies. Pseudovirus Neutralization Assays in SARS-CoV-2 Research. [Link]

  • Grobben, M., et al. (2021). Neutralization Assay for SARS-CoV-2 Infection: Plaque Reduction Neutralization Test. Springer Protocols. [Link]

  • Bio-protocol. 2.4. Focus reduction neutralization test (FRNT). [Link]

  • Sollie, F., et al. (2022). Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed Central. [Link]

  • Alleva, D. G., et al. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed Central. [Link]

  • ClinicalTrials.gov. Anti-COVID19 AKS-452 Fusion Protein Vaccine - ACT Study. [Link]

  • Caccuri, F., et al. (2022). A Simplified SARS-CoV-2 Pseudovirus Neutralization Assay. PMC - PubMed Central. [Link]

  • Vanderheiden, A., et al. Development of a Rapid Focus Reduction Neutralization Test Assay for Measuring SARS-CoV-2 Neutralizing Antibodies. UTMB Research Expert. [Link]

  • Akston Biosciences. (2021). Akston Biosciences Doses First Subjects in Phase II Clinical Trial of Second-Generation Protein Subunit COVID-19 Vaccine. [Link]

  • Patsnap Synapse. AKS-452X - Drug Targets, Indications, Patents. [Link]

  • Temperton, N., et al. (2022). Quantification of SARS-CoV-2 neutralizing antibody by wild-type plaque reduction neutralization, microneutralization and pseudotyped virus neutralization assays. ResearchGate. [Link]

  • Bio-protocol. Pseudovirus (PSV) Assay. [Link]

  • Integral Molecular. Using Pseudoviruses to Meet FDA Guidance. [Link]

  • Alleva, D. G., et al. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. eScholarship.org. [Link]

  • Troup, L. C., et al. (2020). Virus Reduction Neutralization Test: A Single-Cell Imaging High-Throughput Virus Neutralization Assay for Dengue. PMC - NIH. [Link]

  • Li, Y., et al. (2024). Fluorescence Reduction Neutralization Test: A Novel, Rapid, and Efficient Method for Characterizing the Neutralizing Activity of Antibodies Against Dengue Virus. MDPI. [Link]

  • Sollie, F., et al. (2022). Fig. 6. AKS-452 serum neutralization of live virus, Plaque Reduction... ResearchGate. [Link]

  • European Medicines Agency. (2010). Guideline on quality, non-clinical and clinical aspects of live recombinant viral vectored vaccines. [Link]

  • Regulatory Affairs Professionals Society. (2021). EMA issues its requirements for adapting COVID-19 vaccines for viral variants. [Link]

  • Respiratory Therapy. (2021). Clinical Trial Begins for 2nd-Gen COVID-19 Vaccine. [Link]

  • Sollie, F., et al. (2023). AKS-452-induced immune serum neutralization of live WT, Delta, and... ResearchGate. [Link]

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Method

Measuring the T-cell Response to the AKS-452 Vaccine: Application Notes and Protocols

Introduction: The Immunological Rationale for T-Cell Monitoring of AKS-452 The AKS-452 vaccine candidate represents a strategic approach to inducing robust immunity against SARS-CoV-2. It is a recombinant subunit vaccine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Immunological Rationale for T-Cell Monitoring of AKS-452

The AKS-452 vaccine candidate represents a strategic approach to inducing robust immunity against SARS-CoV-2. It is a recombinant subunit vaccine composed of the viral spike protein's receptor-binding domain (RBD) fused to a human IgG1 Fc fragment (SP/RBD-Fc).[1][2][3] This Fc-fusion design is intended to enhance immunogenicity by leveraging Fcγ receptors on antigen-presenting cells (APCs) to increase vaccine uptake and presentation to T-cells, thereby promoting a potent and durable adaptive immune response.[3][4] Clinical trial data has indicated that AKS-452 elicits a strong Th1/Th2 mixed immune response, with a notable skew towards a Th1 phenotype, characterized by the production of interferon-gamma (IFN-γ).[5][6][7][8]

T-cells are a critical component of the adaptive immune response to viral infections and vaccination, orchestrating both humoral (B-cell) and cellular immunity. CD4+ T helper (Th) cells provide essential signals for B-cell maturation and antibody production, while CD8+ cytotoxic T lymphocytes (CTLs) can directly kill infected cells. The nature of the T-cell response, particularly the balance between Th1 and Th2 subsets, can significantly influence vaccine efficacy and long-term memory. A Th1-biased response, characterized by the secretion of pro-inflammatory cytokines like IFN-γ and TNF-α, is generally associated with effective clearance of intracellular pathogens like viruses.

Given the mechanism of action of AKS-452 and the observed immunogenicity in clinical trials, accurate and robust measurement of the antigen-specific T-cell response is paramount for researchers, scientists, and drug development professionals. This document provides a detailed guide to the principles and protocols for quantifying the T-cell response following AKS-452 vaccination, with a focus on methods validated for assessing Th1-oriented immunity.

Core Experimental Workflow

The comprehensive analysis of the T-cell response to AKS-452 involves a multi-step workflow, from sample acquisition to data interpretation. Each step is critical for the integrity and reproducibility of the results.

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Assay Methodologies cluster_3 Post-Analytical Phase Blood Blood Sample Collection (Sodium Heparin Tubes) PBMC PBMC Isolation (Density Gradient Centrifugation) Blood->PBMC < 8 hours Cryo Cryopreservation & Thawing (Controlled-Rate Freezing) PBMC->Cryo Standardized Protocol Stim Antigen Stimulation (AKS-452 RBD Peptides) Cryo->Stim Assay T-Cell Function Assays Stim->Assay ELISpot ELISpot (Enumeration of IFN-γ Secreting Cells) Assay->ELISpot ICS Intracellular Cytokine Staining (ICS) (Phenotyping & Cytokine Profiling) Assay->ICS Prolif Proliferation Assay (CFSE Dye Dilution) Assay->Prolif Acq Data Acquisition (ELISpot Reader / Flow Cytometer) ELISpot->Acq ICS->Acq Prolif->Acq Analysis Data Analysis & Interpretation Acq->Analysis

Caption: High-level experimental workflow for measuring T-cell responses to AKS-452.

Part 1: Pre-Analytical Best Practices: Sample Handling

The quality of the starting cellular material is the most critical determinant for the success of any T-cell assay. Standardization of peripheral blood mononuclear cell (PBMC) isolation and cryopreservation is essential for minimizing variability and ensuring reliable data, especially in longitudinal studies.

PBMC Isolation

Density gradient centrifugation using Ficoll-Paque™ or Lymphoprep™ is the gold standard for PBMC isolation.

  • Rationale: This method separates mononuclear cells (lymphocytes and monocytes) from granulocytes and red blood cells based on their different densities, yielding a highly pure PBMC population.

  • Critical Parameters:

    • Anticoagulant: Use sodium heparin tubes for blood collection. Avoid EDTA as it can chelate divalent cations necessary for some cellular functions.

    • Processing Time: Process blood within 8 hours of collection for optimal cell viability and function.

    • Temperature: All reagents and centrifuges should be at room temperature (18-25°C) to prevent cell stress.

Cryopreservation and Thawing

Proper cryopreservation allows for the batching of samples and longitudinal analysis.

  • Rationale: A controlled-rate freezing process of -1°C per minute minimizes the formation of intracellular ice crystals, which can rupture cell membranes and lead to cell death.

  • Protocol Summary:

    • Resuspend PBMCs in cold cryopreservation medium (e.g., 90% heat-inactivated fetal bovine serum (FBS) and 10% DMSO).

    • Aliquot into cryogenic vials.

    • Freeze using a controlled-rate freezer or a freezing container (e.g., Mr. Frosty™) at -80°C.

    • Transfer to liquid nitrogen for long-term storage within 24-72 hours.

  • Thawing: Rapid thawing in a 37°C water bath is crucial to minimize exposure to the cryoprotectant DMSO, which is toxic to cells at warmer temperatures. Immediately wash the cells in warm culture medium to remove residual DMSO.

ParameterRecommendationRationale
Blood Collection Sodium Heparin TubesAvoids chelation of essential cations.
Time to Process < 8 hoursPreserves cell viability and function.
Isolation Method Density Gradient CentrifugationHigh purity of mononuclear cells.
Freezing Rate -1°C per minuteMinimizes intracellular ice crystal formation.
Storage Liquid Nitrogen Vapor PhaseEnsures long-term stability and viability.
Thawing Rapid thaw at 37°C with immediate washingMinimizes cellular toxicity from DMSO.

Part 2: Analytical Protocols for T-Cell Function

Based on clinical trial data for AKS-452, the primary focus for T-cell response measurement should be on quantifying IFN-γ production and characterizing the Th1 phenotype. The following assays are recommended.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ

The ELISpot assay is a highly sensitive method for quantifying the frequency of antigen-specific, cytokine-secreting T-cells. It is considered a gold standard for monitoring vaccine-induced cellular responses.

  • Principle: Single cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest (IFN-γ). Upon stimulation, the secreted cytokine is captured in the immediate vicinity of the cell. A second, enzyme-labeled detection antibody is used to visualize the secreted cytokine as a "spot," with each spot representing a single cytokine-producing cell.

  • Plate Preparation:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds, then wash 5 times with sterile PBS.

    • Coat the plate with an anti-human IFN-γ capture antibody overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate to remove excess capture antibody and block with RPMI medium containing 10% FBS for 1 hour at 37°C.

    • Prepare PBMCs at a concentration of 2-4 x 10^6 cells/mL in complete RPMI medium.

    • Add 2-4 x 10^5 cells per well.

    • Add stimulants:

      • Test Wells: A pool of overlapping peptides spanning the SARS-CoV-2 RBD sequence.

      • Negative Control: Culture medium with DMSO (peptide solvent).

      • Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash and add streptavidin-alkaline phosphatase (ALP) or -horseradish peroxidase (HRP). Incubate for 1 hour.

    • Wash and add the appropriate enzymatic substrate (e.g., BCIP/NBT or AEC).

  • Data Acquisition:

    • Stop the colorimetric reaction by washing with distilled water once spots have developed.

    • Allow the plate to dry completely.

    • Count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the simultaneous characterization of cell phenotype (e.g., CD4+ or CD8+) and function (cytokine production) at the single-cell level. This provides a more detailed picture of the responding T-cell populations.

  • Principle: Cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers, fixed, permeabilized, and stained for intracellular cytokines. Analysis is performed using a multi-color flow cytometer.

G PBMCs Thawed PBMCs Stim Stimulation with RBD Peptides + Protein Transport Inhibitor (6 hours) PBMCs->Stim SurfaceStain Surface Staining (Anti-CD3, CD4, CD8) Stim->SurfaceStain FixPerm Fixation & Permeabilization SurfaceStain->FixPerm IntraStain Intracellular Staining (Anti-IFN-γ, TNF-α, IL-2) FixPerm->IntraStain Flow Flow Cytometry Acquisition IntraStain->Flow Analysis Data Analysis (Gating Strategy) Flow->Analysis

Caption: Workflow for the Intracellular Cytokine Staining (ICS) assay.

  • Cell Stimulation:

    • Resuspend thawed PBMCs at 1-2 x 10^6 cells/mL in complete RPMI medium.

    • Add cells to culture tubes or a 96-well plate.

    • Add stimulants (RBD peptide pool, negative control, positive control) and a co-stimulatory antibody (e.g., anti-CD28/CD49d).

    • Incubate for 1-2 hours at 37°C.

    • Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.

  • Surface Marker Staining:

    • Wash the cells in FACS buffer (PBS + 2% FBS).

    • Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, and a viability dye) and incubate for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound antibodies.

    • Resuspend in a fixation/permeabilization buffer (e.g., Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C.

  • Intracellular Staining:

    • Wash the cells in permeabilization/wash buffer.

    • Add a cocktail of fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) and incubate for 30 minutes at 4°C in the dark.

  • Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™) to gate on live, single lymphocytes, then on CD4+ and CD8+ T-cells, and finally quantify the percentage of cells expressing each cytokine.

T-Cell Proliferation Assay

This assay measures the ability of antigen-specific T-cells to proliferate upon re-encountering their cognate antigen, a key feature of immunological memory.

  • Principle: Cells are labeled with a fluorescent dye, such as Carboxyfluorescein Succinimidyl Ester (CFSE), which covalently binds to intracellular proteins. With each cell division, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity. This can be tracked by flow cytometry, with each peak of decreasing fluorescence representing a successive generation of cell division.

  • CFSE Labeling:

    • Resuspend PBMCs in PBS at 10-20 x 10^6 cells/mL.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.

    • Wash the cells twice to remove unbound CFSE.

  • Cell Culture and Stimulation:

    • Plate the CFSE-labeled cells in a 96-well plate at 1-2 x 10^5 cells per well.

    • Add stimulants (RBD peptide pool, negative control, positive control).

    • Incubate for 4-6 days at 37°C in a 5% CO2 incubator.

  • Staining and Acquisition:

    • Harvest the cells and stain with antibodies for surface markers (e.g., CD3, CD4, CD8) and a viability dye.

    • Acquire samples on a flow cytometer.

  • Data Analysis:

    • Gate on live, single lymphocytes, then on CD4+ and CD8+ T-cells.

    • Analyze the CFSE histogram to identify distinct peaks of proliferation. Quantify the percentage of divided cells and the proliferation index.

AssayPrimary MeasurementKey Advantages
ELISpot Frequency of IFN-γ secreting cellsHigh sensitivity, quantitative, suitable for high-throughput screening.
ICS % of CD4+/CD8+ T-cells producing IFN-γ, TNF-α, IL-2Multi-parameter analysis, links phenotype to function, qualitative data.
Proliferation % of divided CD4+/CD8+ T-cellsMeasures a key memory T-cell function, provides generational analysis.

Part 3: Advanced Characterization (Optional)

For a more in-depth understanding of the T-cell response, researchers may consider the following advanced technique.

T-Cell Receptor (TCR) Sequencing
  • Rationale: High-throughput sequencing of the TCR repertoire can identify and track the expansion of specific T-cell clones that recognize and respond to the AKS-452 vaccine. This provides a highly granular view of the vaccine-induced T-cell response.

  • Application: By comparing the TCR repertoire before and after vaccination, researchers can identify specific clonotypes that have expanded, suggesting an antigen-driven response. This technique is powerful for understanding the breadth and dynamics of the T-cell response.

Conclusion

The measurement of T-cell immunity is a critical component in evaluating the efficacy of the AKS-452 vaccine. The protocols outlined in this guide, from stringent sample handling to the application of robust functional assays like ELISpot and ICS, provide a comprehensive framework for researchers. The consistent observation of a Th1-skewed, IFN-γ-dominant response in clinical trials underscores the importance of these particular assays. By adhering to these standardized methods, researchers can generate reliable and reproducible data to further elucidate the cellular immune response to AKS-452 and contribute to the development of next-generation vaccines.

References

  • Alleva, D. G., et al. (2023). A randomized phase I/II safety and immunogenicity study of the Montanide-adjuvanted SARS-CoV-2 spike protein-RBD-Fc vaccine, AKS-452. Vaccine. [Link]

  • University of Groningen. (2023). A randomized phase I/II safety and immunogenicity study of the Montanide-adjuvanted SARS-CoV-2 spike protein-RBD-Fc vaccine, AKS-452. University of Groningen Research Portal. [Link]

  • Respiratory Therapy. (2021). Clinical Trial Begins for 2nd-Gen COVID-19 Vaccine. [Link]

  • Alleva, D. G., et al. (2022). Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. EClinicalMedicine. [Link]

  • Pharmaceutical Technology. (2021). Akston’s Covid-19 shot meets primary immunogenicity goals in trial. [Link]

  • Alleva, D. G., et al. (2023). A randomized phase I/II safety and immunogenicity study of the Montanide-adjuvanted SARS-CoV-2 spike protein-RBD-Fc vaccine, AKS-452. PubMed Central. [Link]

  • Pharmaceutical Technology. (2021). Akston Biosciences reports positive Phase I Covid-19 vaccine data. [Link]

  • Alleva, D. G., et al. (2022). Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed. [Link]

  • Grokipedia. (n.d.). AKS-452. [Link]

  • Alleva, D. G., et al. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed Central. [Link]

  • Alleva, D. G., et al. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed. [Link]

  • ResearchGate. (n.d.). AKS-452 Phase 1 Characteristics of Subjects at Baseline. [Link]

  • Al-Mulla, F., et al. (2025). Altered Circulating Cytokine Profile Among mRNA‐Vaccinated Young Adults: A Year‐Long Follow‐Up Study. Clinical and Translational Medicine. [Link]

  • Wang, Y., et al. (2021). An Established Th2-Oriented Response to an Alum-Adjuvanted SARS-CoV-2 Subunit Vaccine Is Not Reversible by Sequential Immunization with Nucleic Acid-Adjuvanted Th1-Oriented Subunit Vaccines. MDPI. [Link]

  • Kuo, H., et al. (2022). Induction of Th1 and Th2 in the protection against SARS-CoV-2 through mucosal delivery of an adenovirus vaccine expressing an engineered spike protein. PubMed Central. [Link]

  • Clerici, M., et al. (1998). Th1/Th2 cytokine responses following HIV-1 immunization in seronegative volunteers. AIDS. [Link]

  • Mair, F., et al. (2023). Rapid transient and longer-lasting innate cytokine changes associated with adaptive immunity after repeated SARS-CoV-2 BNT162b2 mRNA vaccinations. Frontiers in Immunology. [Link]

  • Akazawa, Y., et al. (2022). Comparison of cytokine production in mice inoculated with messenger RNA vaccines BNT162b2 and mRNA‐1273. PubMed Central. [Link]

  • Skalny, A., et al. (2020). Cytokine Profile in Human Peripheral Blood Mononuclear Leukocytes Exposed to Immunoadjuvant and Adjuvant-Free Vaccines Against Influenza. Frontiers in Immunology. [Link]

  • Gerasimova, A., et al. (2022). ELISPOT assay of the SARS-CoV-2 specific T cells immune response. Journal of Microbiology, Epidemiology and Immunobiology. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Booster Dosage for AKS-452

A Note on Data Availability: Detailed, non-public data from preclinical and clinical trials are essential for creating a definitive guide to optimize the booster dosage of a specific vaccine candidate like AKS-452. As th...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: Detailed, non-public data from preclinical and clinical trials are essential for creating a definitive guide to optimize the booster dosage of a specific vaccine candidate like AKS-452. As this information is proprietary to the manufacturer, Akshaya Bio Inc., and not fully available in the public domain, this guide is structured as an expert-led framework based on established principles of vaccinology and publicly available information on AKS-452 and similar subunit vaccines. The protocols and data presented herein are illustrative and intended to serve as a comprehensive template for researchers.

Frequently Asked Questions (FAQs)

Q1: What is AKS-452 and what is its mechanism of action?

A1: AKS-452 is a second-generation, protein subunit vaccine candidate for COVID-19.[1][2] It is composed of a recombinant fusion protein that includes the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein and the Fc fragment of human IgG1.[3][4][5][6] This Fc-fusion design is intended to enhance the vaccine's immunogenicity by leveraging Fc-gamma receptors (FcγR) on antigen-presenting cells (APCs) to increase uptake and prolonging the antigen's exposure through neonatal Fc receptor (FcRn) recycling.[5][6] This mechanism aims to generate a robust and durable immune response.[5][7]

Q2: Why is booster dose optimization critical for a subunit vaccine like AKS-452?

A2: Optimizing the booster dose is crucial to achieving a balance between maximizing the magnitude and durability of the immune response and minimizing potential side effects or reactogenicity. For subunit vaccines, which often have a favorable safety profile but may be less immunogenic than live-virus vaccines, a well-calibrated booster dose is key to inducing strong and long-lasting protective immunity, including high titers of neutralizing antibodies and a robust T-cell response.[8][9] Dose-finding studies are essential to identify the minimal effective dose that can elicit a potent immune response, which is also a critical dose-sparing strategy during a pandemic.[10]

Q3: What were the findings from the initial dose-finding and booster studies for AKS-452?

A3: Phase I and II clinical trials have explored various dosages of AKS-452. Initial Phase I studies evaluated single and double doses at 22.5 µg, 45 µg, and 90 µg.[3][7] A subsequent Phase II booster trial administered a single 90 µg dose to individuals previously vaccinated with other registered COVID-19 vaccines.[1][11][12] This booster dose was found to be well-tolerated and resulted in a significant increase in neutralizing antibody titers against both the original and variant strains of SARS-CoV-2.[1][11][12] Specifically, a 90 µg booster dose led to an average 4-fold increase in neutralization titers against the Wuhan strain and a 5-fold increase against Omicron variants at day 28.[1]

Q4: What are the key immunological readouts for assessing booster dose efficacy?

A4: The primary immunological readouts for assessing the efficacy of a booster dose include:

  • Neutralizing Antibody Titers: This is a critical measure of the functional antibody response capable of blocking viral entry into cells. Assays using live virus or pseudovirus are the gold standard.[13][14][15]

  • Antigen-Specific IgG Titers: Measured by ELISA, this indicates the overall quantity of antibodies produced against the vaccine antigen (in this case, the RBD).[16][17][18]

  • T-cell Response: The activation and proliferation of antigen-specific T-cells (both CD4+ and CD8+) are crucial for long-term immunity. This is often measured using ELISpot or intracellular cytokine staining (ICS) assays.[19][20][21][22]

Experimental Design for Booster Dose Optimization

Optimizing the booster dose of AKS-452 requires a systematic approach, typically involving preclinical animal models followed by human clinical trials. The goal is to identify a dose that elicits a potent and durable protective immune response with an acceptable safety profile.

Workflow for a Dose-Ranging Immunogenicity Study

DoseOptimizationWorkflow cluster_preclinical Preclinical Phase (e.g., in Mice or NHPs) cluster_clinical Clinical Phase P1 Dose Group Assignment (e.g., 10µg, 30µg, 90µg, Vehicle Control) P2 Administer Primary Vaccination Series P1->P2 P3 Administer Booster Dose at a Defined Interval (e.g., 6 months post-primary) P2->P3 P4 Immunological Analysis at Multiple Timepoints (e.g., Day 14, 28 post-booster) P3->P4 P5 Select Candidate Doses for Clinical Evaluation P4->P5 C1 Phase II Booster Trial with Selected Doses (e.g., 45µg, 90µg) P5->C1 Advance Promising Doses C2 Monitor Safety and Reactogenicity C1->C2 C3 Collect Sera for Immunogenicity Assays C1->C3 C4 Data Analysis: Correlate Dose with Immune Response and Safety C2->C4 C3->C4

Caption: Workflow for a preclinical to clinical dose-optimization study.

Troubleshooting Common Experimental Issues

High Variability in Neutralizing Antibody Titers
  • Potential Cause: Inconsistent cell seeding density, variability in virus stock titer, or improper serial dilutions of serum samples.

  • Troubleshooting Steps:

    • Cell Culture: Ensure a single-cell suspension and uniform seeding in 96-well plates. Wrapping plates in foil during incubation can help maintain a consistent temperature.[14]

    • Virus Titer: Always titrate the virus stock in parallel with the main experiment to ensure the correct test dose (typically 100 TCID50/0.1 mL) is used.[23]

    • Pipetting: Use calibrated pipettes and perform serial dilutions in a separate "setup" plate to ensure accuracy.[15]

    • Controls: Include positive, negative, and no-virus controls in every assay to validate the results.[13]

Low or Undetectable T-cell Responses in ELISpot Assays
  • Potential Cause: Use of suboptimal peptide concentrations, low frequency of antigen-specific T-cells, or poor viability of peripheral blood mononuclear cells (PBMCs).

  • Troubleshooting Steps:

    • Peptide Pools: Titrate the concentration of the peptide pools spanning the RBD antigen to find the optimal stimulation level.

    • Assay Sensitivity: The ELISpot assay is highly sensitive for detecting low-frequency T-cell responses, making it a preferred method.[19][20][21] Ensure the protocol is followed meticulously.

    • PBMC Viability: Handle PBMCs carefully during isolation and cryopreservation. A viability check before starting the assay is recommended.

    • Alternative Assays: Consider more advanced techniques like intracellular cytokine staining (ICS) by flow cytometry, which can provide multiparameter data on T-cell phenotypes and functions.[19][24]

Inconsistent ELISA Results for IgG Titer
  • Potential Cause: Issues with antigen coating, improper blocking, or variability in secondary antibody and substrate incubation times.

  • Troubleshooting Steps:

    • Antigen Coating: Ensure consistent coating of ELISA plates with the RBD antigen. Incubate for a precise duration (e.g., 1 hour) at a controlled temperature.[25]

    • Blocking: Use an effective blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[25]

    • Washing: Perform thorough washing steps between incubations to remove unbound reagents.[25]

    • Standard Curve: Include a reference standard serum on each plate to normalize results and reduce inter-plate variability.[17]

Key Protocols and Methodologies

Protocol: SARS-CoV-2 Neutralization Assay

This protocol provides a general framework for measuring neutralizing antibodies using a live virus or pseudovirus assay.

  • Cell Seeding: Seed a 96-well plate with an appropriate cell line (e.g., Vero-E6 for live virus, or 293T-hACE2 for pseudovirus) to achieve a confluent monolayer on the day of infection.[15]

  • Serum Dilution: Prepare serial two-fold dilutions of heat-inactivated serum samples in a separate 96-well plate.[23]

  • Virus-Serum Incubation: Add a standardized amount of virus to each serum dilution and incubate for 1 hour at 37°C to allow antibodies to neutralize the virus.[13]

  • Infection: Transfer the serum-virus mixtures to the cell plate and incubate for 48-72 hours.

  • Readout: Assess the viral cytopathic effect (CPE) or, for pseudovirus assays with a reporter gene (e.g., luciferase), measure the reporter signal.[15]

  • Calculation: The neutralization titer is typically reported as the reciprocal of the highest serum dilution that inhibits CPE or reporter signal by at least 50% (ID50).

Data Presentation: Hypothetical Dose-Response Data

The following table illustrates how data from a booster dose optimization study could be presented.

Dose GroupMean Geometric Titer (GMT) of Neutralizing Antibodies (ID50)Seroconversion Rate (≥4-fold rise)CD4+ T-cell Response (SFU/10^6 PBMCs)
Placebo 255%10
30 µg AKS-452 85085%150
90 µg AKS-452 150095%275

Data are hypothetical and for illustrative purposes only.

Visualizing the Mechanism of Action

The Fc-fusion design of AKS-452 is central to its immunogenicity.

MoA cluster_vaccine AKS-452 Vaccine Particle cluster_apc Antigen-Presenting Cell (APC) cluster_tcell T-Cell Activation V RBD Antigen Fc IgG1 Fc Fragment FcR Fcγ Receptor Fc->FcR 1. Binding & Enhanced Uptake APC APC Surface Th Helper T-Cell (CD4+) FcR->Th 2. Antigen Presentation Bcell B-Cell Th->Bcell 3. B-Cell Activation Plasma Plasma Cell Bcell->Plasma 4. Differentiation Ab Neutralizing Antibodies Plasma->Ab 5. Antibody Production

Caption: Enhanced immunogenicity pathway of the AKS-452 Fc-fusion protein.

References

  • Neutralization Assay Protocol. Rockland Immunochemicals.
  • Akston Biosciences Announces Positive Interim Phase II Results from COVID “Universal” Booster Vaccine Trial. Akston Biosciences.
  • Neutralization Protocol & Troubleshooting.
  • Protocols for Antibody Neutraliz
  • Methods for Measuring T-Cell Memory to Vaccination:
  • Assays available for measuring the T-cell response to vaccines.
  • Pushing the frontiers of T-cell vaccines: accurate measurement of human T-cell responses. Taylor & Francis Online.
  • Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed Central.
  • Akston Biosciences' AKS-452 Vaccine Study Published in Nature, Showcasing Ambifect® Platform's Vers
  • Akston's Covid-19 shot meets primary immunogenicity goals in trial. Clinical Trials Arena.
  • Immunogenicity phase II study evaluating booster capacity of nonadjuvanted AKS-452 SARS-Cov-2 RBD Fc vaccine. PubMed Central.
  • Developing T Cell Epitope-Based Vaccines Against Infection: Challenging but Worthwhile. MDPI.
  • Supplemental Assay Method for Titration of Neutralizing Antibody (Constant Virus-Varying Serum Method). USDA APHIS.
  • Instructions for Use SARS-CoV-2 Neutralization Assay Development Kit (South African Variant RBD).
  • Anti-COVID19 VaccinaTion AKS-452 BOOSTER (ACT-BOOSTER Study). ClinicalTrials.gov.
  • Clinical Trial Begins for 2nd-Gen COVID-19 Vaccine.
  • T cells responses after vaccination: a regul
  • ELISA Based Assays.
  • Development and Characterization of a Standardized ELISA Including a Reference Serum on Each Plate to Detect Antibodies Induced by Experimental Malaria Vaccines. NIH.
  • Comprehensive ELISA Based Assays for Vaccine Development. Labinsights.
  • AKS-452. Grokipedia.
  • Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed Central.
  • Current Strategies to Improve Efficiency of Recombinant Subunit Vaccines. MDPI.
  • Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed.
  • Optimization of antigen dose for a receptor-binding domain-based subunit vaccine against MERS coronavirus. Taylor & Francis Online.
  • Recent advances in the production of recombinant subunit vaccines in Pichia pastoris. PMC.

Sources

Optimization

Technical Support Center: Navigating the Challenges of Recombinant Subunit Vaccine Development

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for recombinant subunit vaccine development. As Senior Application Scientists, we understand that the path from antigen d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for recombinant subunit vaccine development. As Senior Application Scientists, we understand that the path from antigen design to a viable vaccine candidate is fraught with challenges. This guide is structured as a series of troubleshooting questions and FAQs to directly address the specific issues you may encounter in the lab. We will delve into the causality behind experimental choices, providing field-proven insights and validated protocols to ensure the integrity of your results.

Section 1: Antigen Selection and Design

The foundation of any subunit vaccine is the antigen itself. A poorly chosen or designed antigen can lead to cascading problems in expression, purification, and immunogenicity.

Q1: My rationally designed antigen is expressing poorly or is completely insoluble. What went wrong?

A: This is a common and frustrating issue that often traces back to the initial design phase. While focusing on key epitopes is crucial, this can inadvertently lead to structural problems.

  • The "Why": Removing large portions of a native protein to isolate a specific domain or epitope can disrupt the protein's overall fold. This exposes hydrophobic regions that are normally buried, leading to aggregation and the formation of insoluble inclusion bodies, especially in prokaryotic systems like E. coli. Furthermore, the desired epitope may only be presented correctly in the context of the full protein structure.

  • Troubleshooting Steps:

    • Re-evaluate Antigen Boundaries: Instead of using a minimal epitope, consider expressing a larger, structurally-independent domain of the protein. Use protein structure prediction tools (like AlphaFold or Rosetta) to identify stable domains that are less likely to misfold when expressed in isolation.

    • Incorporate Fusion Partners: Fusing your antigen to a highly soluble protein can dramatically improve expression and solubility. Common fusion partners include Maltose-Binding Protein (MBP) and Glutathione S-transferase (GST). These partners act as "chaperones" to guide proper folding. Remember to engineer a protease cleavage site (e.g., for TEV or Thrombin) between the fusion partner and your antigen for later removal.

    • Consider Glycosylation: If your antigen is from a eukaryotic pathogen and is naturally glycosylated, expressing it in E. coli (which cannot perform glycosylation) can lead to misfolding and instability. In this case, switching to a eukaryotic expression system like yeast (Pichia pastoris), insect cells, or mammalian cells (CHO, HEK293) is highly recommended.

Section 2: Choosing the Right Expression System

The choice of expression system is a critical decision that impacts protein yield, post-translational modifications, and downstream processing costs. There is no one-size-fits-all solution.

Q2: How do I decide between E. coli, yeast, insect, and mammalian cells for expressing my vaccine antigen?

A: This decision requires balancing the complexity of your antigen with the need for speed and cost-effectiveness.

  • The "Why": Simpler, non-glycosylated proteins can often be produced rapidly and inexpensively in E. coli. However, more complex antigens requiring disulfide bonds, glycosylation, and other post-translational modifications (PTMs) for proper folding and immunogenicity necessitate more advanced eukaryotic systems.

  • Comparative Analysis:

FeatureE. coliYeast (P. pastoris)Insect Cells (Baculovirus)Mammalian Cells (CHO, HEK293)
Cost LowestLowModerateHighest
Speed Fastest (days)Fast (weeks)Moderate (weeks)Slowest (months)
Yield Very HighHighHighVariable, often lower
PTMs NoneGlycosylation (high-mannose)Complex PTMs, similar to mammalianMost "human-like" PTMs
Folding Prone to inclusion bodiesGood, has chaperonesExcellentExcellent
Primary Use Case Simple, non-glycosylated proteins, bacterial antigens.Glycosylated proteins, antigens needing disulfide bonds.Complex viral proteins (e.g., VLPs).Very complex human or viral proteins requiring native conformation.
  • Decision Workflow:

To aid in this critical decision, the following logical workflow can be applied.

start Start: Antigen Defined q1 Are Post-Translational Modifications (PTMs) like glycosylation required? start->q1 q2 Is the antigen a complex, multi-subunit protein or VLP? q1->q2 No yeast Consider Yeast (P. pastoris) q1->yeast Yes, simple mammalian Use Mammalian Cells (CHO, HEK293) q1->mammalian Yes, human-like q3 Is high yield & low cost the absolute priority? q2->q3 No insect Consider Insect Cells (BEVS) q2->insect Yes ecoli Use E. coli q3->ecoli Yes q3->yeast No

Caption: Decision tree for selecting a recombinant protein expression system.

Section 3: Troubleshooting Protein Expression

Even with the right design and system, achieving high yields of soluble protein is a major hurdle.

Q3: I've confirmed my gene insert is correct, but I'm getting very low or no protein expression. What should I check?

A: Low expression is a classic bottleneck. The issue often lies in transcription or translation efficiency.

  • The "Why": Organisms have different preferences for the codons (three-letter DNA codes for amino acids) they use. If your gene contains many codons that are "rare" in the host organism, the translational machinery (ribosomes) can stall or terminate, leading to truncated or non-existent protein. Additionally, promoter strength and induction conditions must be finely tuned.

  • Troubleshooting Protocol:

    • Codon Optimization: This is the most critical first step. Use a commercial or open-source algorithm to synthesize a new version of your gene where the codons are optimized for your chosen expression host (e.g., E. coli K12). This single change can increase expression by orders of magnitude.

    • Promoter and Plasmid Choice: Ensure you are using a strong, tightly regulated promoter (e.g., T7 in E. coli, AOX1 in Pichia). Verify the copy number of your plasmid; a higher copy number generally leads to more template for transcription.

    • Optimize Induction Conditions:

      • Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG for the lac operator). Too much can be toxic and lead to misfolding, while too little results in poor expression.

      • Temperature: After induction, lowering the culture temperature (e.g., from 37°C to 18-25°C for E. coli) can slow down protein synthesis. This gives the newly synthesized proteins more time to fold correctly, often increasing the yield of soluble protein.

      • Time of Harvest: Perform a time-course experiment to determine the optimal time to harvest cells post-induction (e.g., 4, 8, 16, 24 hours).

Q4: My antigen is forming insoluble inclusion bodies in E. coli. Is it usable? How do I recover it?

A: Yes, inclusion bodies can be a blessing in disguise. The protein is often highly concentrated and protected from proteases. The challenge is to solubilize and refold it correctly.

  • The "Why": Inclusion bodies are dense aggregates of misfolded protein. To recover active protein, you must first disrupt the cell, isolate these bodies, and then use strong denaturants (like urea or guanidine hydrochloride) to solubilize the aggregated protein back into individual, unfolded polypeptide chains. The final, most difficult step is to slowly remove the denaturant, allowing the protein to refold into its native, functional conformation.

  • Step-by-Step Protocol: Inclusion Body Solubilization and Refolding

    • Cell Lysis & Isolation: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0) with lysozyme and a DNase. Lyse the cells using sonication or a microfluidizer. Centrifuge at high speed (~15,000 x g) to pellet the dense inclusion bodies. Wash the pellet several times to remove contaminating proteins and lipids.

    • Solubilization: Resuspend the washed pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl in Tris buffer with a reducing agent like DTT to break incorrect disulfide bonds). Stir for several hours at room temperature until the solution clarifies.

    • Refolding by Dialysis/Dilution: This is the most critical step and must be optimized for each protein. The goal is to slowly remove the denaturant.

      • Method: Rapid dilution or stepwise dialysis into a refolding buffer (e.g., Tris buffer, pH 8.0-8.5, with additives like L-Arginine to suppress aggregation and a redox system like glutathione (GSSG/GSH) to promote correct disulfide bond formation).

      • Protein Concentration: Keep the protein concentration low during refolding (<0.1 mg/mL) to favor intramolecular folding over intermolecular aggregation.

    • Purification: Purify the correctly refolded, soluble protein using standard chromatography techniques (see Section 4).

Section 4: Purification and Quality Control

A vaccine must be exceptionally pure to be safe and effective. Contaminants from the host cell can be immunogenic or toxic.

Q5: My purified antigen shows multiple bands on an SDS-PAGE gel, and my endotoxin levels are too high. What can I do?

A: This indicates a need for a more robust, multi-step purification strategy and specific steps for endotoxin removal.

  • The "Why": A single affinity chromatography step (e.g., using a His-tag) is rarely sufficient to achieve the >95-99% purity required for a vaccine. Host cell proteins will co-purify. Endotoxins (lipopolysaccharides or LPS) are components of the outer membrane of Gram-negative bacteria like E. coli and are potent pyrogens (fever-inducing substances) that must be removed.

  • Workflow for High-Purity Purification:

A multi-modal chromatography approach is the industry standard.

start Clarified Lysate capture Step 1: Capture (Affinity Chromatography) - e.g., IMAC for His-tag - High capacity, moderate purity start->capture intermediate Step 2: Intermediate Polish (Ion-Exchange Chromatography) - Separate based on charge (pI) - Removes bulk host cell proteins capture->intermediate QC: SDS-PAGE polish Step 3: Final Polish (Size Exclusion Chromatography) - Separate based on size - Removes aggregates & fragments intermediate->polish QC: SDS-PAGE endotoxin Endotoxin Removal (If needed) - e.g., Anion exchange under non-binding conditions polish->endotoxin QC: LAL Assay final Final Purified Antigen (>99% Pure) endotoxin->final

Caption: Multi-step purification workflow for recombinant vaccine antigens.

  • Endotoxin Removal:

    • Mechanism: Endotoxins are highly negatively charged. Anion-exchange chromatography is a very effective method for their removal.

    • Protocol: Use a salt concentration and pH where your target protein does not bind to the anion-exchange column but the endotoxins do. The protein flows through the column while the endotoxins are captured. This is often performed as a final polishing step. Commercially available endotoxin removal columns are also highly effective.

    • Validation: Always measure endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. For human use, the level must be below 5 EU/kg.

Section 5: Stability and Formulation

A purified protein is often not stable for long periods, especially at refrigerator or room temperatures. Formulation is key to ensuring vaccine shelf-life.

Q6: My highly pure antigen aggregates and loses activity within days of purification. How do I improve its stability?

A: Proteins are sensitive to their environment. The purification buffer is often not optimal for long-term storage. A dedicated formulation/stability screen is necessary.

  • The "Why": Factors like pH, ionic strength, and the presence of specific excipients can have a profound impact on protein stability. Aggregation occurs when proteins unfold slightly, exposing hydrophobic patches that then stick to each other. The goal of formulation is to find conditions that favor the native, folded state.

  • Troubleshooting & Formulation Strategy:

    • Buffer & pH Screening: The pH of the buffer is paramount. Screen a range of buffers to find a pH where your protein is most stable, which is often 1-2 units away from its isoelectric point (pI) to maintain a net charge and electrostatic repulsion.

    • Add Excipients: Systematically add and test different classes of excipients:

      • Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and stabilizers.

      • Amino Acids (e.g., arginine, glycine): Can suppress aggregation.

      • Surfactants (e.g., Polysorbate 80): Low concentrations can prevent surface-induced denaturation and aggregation.

    • Perform Accelerated Stability Studies: Incubate small aliquots of your protein in different formulation buffers at elevated temperatures (e.g., 40°C) for several days or weeks. Analyze the samples at different time points using Size Exclusion Chromatography (SEC-HPLC) to detect aggregation and SDS-PAGE to detect degradation. This allows you to quickly identify promising formulations.

Section 6: Enhancing Immunogenicity

Subunit vaccines, being composed of small, purified parts of a pathogen, are often poorly immunogenic on their own and require the help of adjuvants.

Q7: My subunit vaccine candidate is safe but elicits a weak immune response in animal models. How can I improve it?

A: This is the central challenge for subunit vaccines. Their high purity makes them safe but also less "visible" to the immune system. The solution is rational adjuvant selection.

  • The "Why": The immune system uses pattern recognition receptors (PRRs) to detect conserved molecular structures on pathogens (PAMPs). Purified recombinant proteins lack these PAMPs. Adjuvants act as substitutes for PAMPs, activating the innate immune system to create an inflammatory environment that is necessary for a strong and durable adaptive (antibody and T-cell) response.

  • Choosing an Adjuvant:

    • Alum (Aluminum Salts): The most common adjuvant. It primarily promotes a Th2-type immune response, which is good for generating neutralizing antibodies. It works by forming a depot at the injection site, slowly releasing the antigen.

    • Emulsions (e.g., MF59, AS03): Oil-in-water emulsions that create an inflammatory environment and are very effective at recruiting immune cells to the injection site. They tend to induce a more balanced Th1/Th2 response.

    • TLR Agonists (e.g., CpG, MPLA): These are molecules that directly activate Toll-like receptors (TLRs), a key class of PRRs. For example, MPLA (a detoxified form of LPS) is a TLR4 agonist used in the shingles vaccine, Shingrix, and the HPV vaccine, Cervarix. They are potent inducers of Th1 responses, which are critical for clearing intracellular pathogens.

    Your choice of adjuvant should be tailored to the type of immune response needed to protect against the target pathogen (e.g., antibody-mediated vs. cell-mediated).

References

  • Rigi, G., Ghaemmaghami, A. M., & Chianian, M. (2019). A review on the recombinant protein-based vaccines in bacteria. Expert Review of Vaccines. [Link]

  • Esposito, D., & Chatterjee, D. K. (2006). Enhancement of soluble protein expression through the use of fusion tags. Current Opinion in Biotechnology. [Link]

  • Rosales-Mendoza, S. (2020). The choice of the expression system is a key determinant for the efficacy of a recombinant vaccine. Vaccine. [Link]

  • Gomes, A. R., et al. (2016). Mammalian cell platform for industrial manufacturing of recombinant subunit vaccines. Vaccines. [Link]

  • Gomes de Oliveira, A., et al. (2021). Codon optimization, a hidden world in protein expression. Journal of Molecular Biology. [Link]

  • Singh, A., et al. (2015). Protein recovery from inclusion bodies of Escherichia coli using mild solubilization process. Microbial Cell Factories. [Link]

  • GE Healthcare. (2010). Purifying Challenging Proteins: Principles and Methods. [Link]

  • Magalhães, P. O., et al. (2007). Methods of endotoxin removal from biological preparations: a review. Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Wang, W., Singh, S., & Zeng, D. L. (2007). Antibody structure, instability, and formulation. Journal of Pharmaceutical Sciences. [Link]

  • Coffman, R. L., Sher, A., & Seder, R. A. (2010). Vaccine adjuvants: putting innate immunity to work. Immunity. [Link]

Troubleshooting

Technical Support Center: AKS-452 Preclinical Development

A-TS-GUIDE-452 For Researchers, Scientists, and Drug Development Professionals Introduction This technical support guide is designed for research and drug development professionals working with AKS-452, a COVID-19 subuni...

Author: BenchChem Technical Support Team. Date: February 2026

A-TS-GUIDE-452

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide is designed for research and drug development professionals working with AKS-452, a COVID-19 subunit vaccine candidate developed by Akston Biosciences. AKS-452 is an engineered protein therapeutic based on the Ambifect™ Fc-fusion platform, consisting of the SARS-CoV-2 spike protein receptor-binding domain (RBD) fused to a human IgG1 Fc domain.[1][2] This design aims to enhance immunogenicity and stability.[1][3] The Fc portion prolongs the antigen's half-life and improves uptake by antigen-presenting cells (APCs) through Fcγ receptors, aiming to elicit a robust and balanced Th1/Th2 immune response.[1][4][5]

Clinical trial data for AKS-452 have shown it to be generally well-tolerated, with most adverse events (AEs) being mild and transient.[6][7] Reported side effects primarily include injection site reactions (nodule, pain), headache, and tiredness.[6][7] No serious adverse events (SAEs) attributable to the vaccine were reported in the Phase I/II studies.[6]

This guide provides a structured, question-and-answer framework for troubleshooting and mitigating potential side effects or unexpected outcomes during preclinical and translational experiments involving AKS-452.

Section 1: Managing Local and Systemic Reactogenicity

This section addresses common, expected inflammatory responses following vaccine administration in experimental models.

Q1: We are observing significant injection site nodules and erythema in our animal models post-administration. Is this expected, and what is the underlying mechanism?

A1: Yes, mild to moderate injection site reactions are an expected consequence of local immune activation and are consistent with clinical trial findings for AKS-452.[6][7] The mechanism involves two key components:

  • Adjuvant Action: AKS-452 is formulated with an adjuvant to enhance the immune response.[1][2] Adjuvants create a localized inflammatory depot, recruiting innate immune cells like neutrophils, macrophages, and dendritic cells to the injection site. This is a crucial first step for initiating a robust adaptive immune response.

  • Fc-Mediated Activation: The IgG1 Fc domain of AKS-452 can bind to Fcγ receptors on local APCs and mast cells.[1] This engagement can trigger cell activation and the release of pro-inflammatory cytokines, contributing to localized inflammation.

Troubleshooting & Mitigation:

  • Dose-Response Evaluation: If reactions are more severe than anticipated, perform a dose-ranging study to identify the minimum effective dose that maintains robust immunogenicity with acceptable local reactogenicity.

  • Histopathology: To understand the cellular infiltrate, collect tissue from the injection site at various time points (e.g., 24h, 48h, 72h) for histopathological analysis. This can confirm the reaction is consistent with a productive immune response rather than overt tissue damage.

  • Vehicle Control: Always include a control group receiving only the adjuvant/vehicle to differentiate reactions caused by the fusion protein from those caused by the formulation components.

Q2: Our study shows a transient fever and a slight reduction in activity in animal models within 24 hours of dosing. How can we confirm this is due to the intended immune response and not a quality control issue like endotoxin contamination?

A2: Transient systemic reactogenicity is a hallmark of innate immune activation, which is necessary for vaccine efficacy. However, it is critical to rule out contamination.

Causality Workflow:

G

Experimental Protocol: Endotoxin Testing

  • Method: Use a quantitative kinetic chromogenic Limulus Amebocyte Lysate (LAL) assay.

  • Sample: Test the exact lot of AKS-452 used in the animal study.

  • Controls: Include a positive control (endotoxin standard) and a negative control (apyrogenic water).

  • Acceptance Criteria: Refer to regulatory guidelines (e.g., FDA, EMA) for acceptable endotoxin limits for parenteral drugs.[8] A result below this threshold rules out significant endotoxin contamination. AKS-452 drug product used in clinical trials was released after passing endotoxin content criteria.[6]

Experimental Protocol: Cytokine Profiling

  • Objective: To confirm the pyrexia is associated with the expected innate immune response.

  • Method: Use a multiplex immunoassay (e.g., Luminex) or ELISA to measure key inflammatory cytokines.

  • Samples: Collect serum from animals at baseline and at 2, 6, and 24 hours post-vaccination.

  • Analytes: Focus on key pyrogenic and inflammatory cytokines: IL-1β, TNF-α, and IL-6.

  • Expected Outcome: A transient spike in these cytokines that peaks within hours and returns toward baseline by 24-48 hours is indicative of a productive innate immune response, not a persistent inflammatory state.

Section 2: Troubleshooting Immunological Readouts

This section focuses on addressing unexpected or suboptimal results from immunogenicity assays.

Q3: We are observing lower-than-expected neutralizing antibody titers in our vaccinated cohort. What are the potential experimental factors and mitigation strategies?

A3: Suboptimal neutralizing antibody titers can arise from several factors related to the antigen, the adjuvant, the animal model, or the assay itself.

Potential Cause Troubleshooting Steps & Rationale Recommended Action
Antigen Integrity The RBD antigen is the primary target for neutralizing antibodies. Degradation or improper folding can mask key epitopes.Confirm Integrity: Run SDS-PAGE and Size-Exclusion Chromatography (SEC) on the AKS-452 lot to confirm purity and absence of aggregation.
Adjuvant Formulation Improper emulsification or mixing of AKS-452 with its adjuvant can lead to poor antigen depot formation and reduced immune stimulation.Verify Formulation: Review the adjuvant mixing protocol. Ensure proper vortexing/mixing time and visual confirmation of a stable emulsion before injection.
Animal Model The genetic background of the animal model (e.g., mouse strain) can significantly influence the magnitude and type of immune response.Review Model: Ensure the selected animal model is a known high-responder for protein subunit vaccines. For example, BALB/c mice are often used. Consider testing in a second strain if results remain low.
Assay Sensitivity The neutralization assay (e.g., pseudovirus or live virus) may lack the sensitivity to detect low-level neutralization, or technical issues may be present.Validate Assay: Run a positive control with known neutralizing potency (e.g., convalescent serum or a monoclonal antibody). Check cell health, virus titer, and other assay parameters.

Q4: How can we assess the balance of the T-cell response to ensure AKS-452 is driving the intended Th1/Th2 profile?

A4: AKS-452 is designed to induce a balanced Th1/Th2 response, which is crucial for both antibody production (Th2-supported) and effective viral clearance (Th1-supported).[4][7] An imbalanced response could be suboptimal.

Experimental Protocol: Assessing T-Helper Cell Polarization

  • Method 1: Intracellular Cytokine Staining (ICS) via Flow Cytometry

    • Process: Isolate splenocytes or PBMCs from vaccinated animals. Restimulate the cells ex vivo with the AKS-452 antigen for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

    • Staining: Stain cells for surface markers (CD3, CD4) and then intracellularly for key polarizing cytokines: IFN-γ (Th1) and IL-4/IL-5 (Th2) .

    • Analysis: Quantify the percentage of CD4+ T-cells producing Th1 vs. Th2 cytokines.

  • Method 2: Cytokine Measurement from Antigen-Restimulated Cultures

    • Process: Culture splenocytes or PBMCs with AKS-452 for 48-72 hours.

    • Analysis: Collect the supernatant and measure secreted IFN-γ and IL-4/IL-5 via ELISA or a multiplex assay. The ratio of these cytokines indicates the T-cell polarization.

  • Method 3: IgG Subclass Titer Analysis

    • Rationale: In mice, the IgG2a/IgG2b antibody subclasses are associated with a Th1 response, while IgG1 is associated with a Th2 response.

    • Process: Use an ELISA to measure the titers of antigen-specific IgG1 and IgG2a/IgG2b in the serum.

    • Analysis: A balanced ratio of IgG2a to IgG1 suggests a mixed Th1/Th2 response.

G

Section 3: FAQs on Safety and Formulation

Q5: Are there any theoretical concerns about antibody-dependent enhancement (ADE) with an Fc-fusion protein vaccine like AKS-452?

A5: This is a critical safety consideration for any vaccine, particularly for viruses where Fc-mediated uptake can be a mechanism of entry. However, the design of AKS-452 and the nature of the SARS-CoV-2 RBD antigen mitigate this risk. Preclinical safety studies for similar RBD-Fc constructs have shown no evidence of ADE. The primary mechanism of AKS-452 is to elicit high titers of neutralizing antibodies. These antibodies block viral entry, preventing infection in the first place, which is counter to the mechanism of ADE where sub-neutralizing antibodies would facilitate viral uptake. Continuous monitoring in preclinical challenge studies is the standard for formally assessing this risk.

Q6: AKS-452 is noted for its stability at ambient temperatures. What should we monitor to ensure its stability and potency are maintained in our experimental setting?

A6: While AKS-452 is designed for enhanced stability, proper handling is still crucial.[4]

  • Storage: Adhere to the storage conditions specified on the product's technical data sheet. Avoid repeated freeze-thaw cycles.

  • Visual Inspection: Before use, visually inspect the solution for any precipitation or turbidity, which could indicate protein aggregation or instability.

  • Periodic QC: For long-term studies, it is advisable to periodically re-qualify the material. A simple potency assay, such as an ELISA to confirm its binding to the ACE2 receptor, can serve as a functional check to ensure the RBD portion of the fusion protein remains correctly folded and active.

References

  • Akston Biosciences. (2023). Akston Biosciences to Focus on Strong Animal Health Pipeline. Akston Biosciences. [Link]

  • Zion, T. C., et al. (2022). Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. Vaccine, 40(24), 3381-3389. [Link]

  • Pharmaceutical Technology. (2021). Akston’s Covid-19 shot meets primary immunogenicity goals in trial. [Link]

  • Business Wire. (2023). Akston Biosciences Ends Vaccine Partnership with Stelis, Continues to Advance COVID Universal Booster EUA. [Link]

  • Sino Biological. (n.d.). Fc Fusion Protein: Structure, Function, and Clinical Application. [Link]

  • Zion, T. C., et al. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. bioRxiv. [Link]

  • European Medicines Agency. (1997). Note for guidance on preclinical pharmacological and toxicological testing of vaccines. [Link]

  • Quantics Biostatistics. (2025). Preclinical Research: The Kingmaker of Vaccine Development. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Immunogenicity of AKS-452

Welcome to the technical support center for AKS-452, a next-generation protein subunit vaccine candidate. This guide is designed for researchers, scientists, and drug development professionals who are working with or dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for AKS-452, a next-generation protein subunit vaccine candidate. This guide is designed for researchers, scientists, and drug development professionals who are working with or developing similar Fc-fusion protein vaccines. As Senior Application Scientists, we have compiled this resource to provide not only protocols but also the underlying scientific reasoning to empower you to troubleshoot and optimize your immunogenicity studies effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the design and mechanism of AKS-452, providing a foundational understanding for effective troubleshooting.

Q1: What is AKS-452 and how is it designed to be immunogenic?

AKS-452 is a subunit vaccine candidate against SARS-CoV-2. It is composed of the viral spike protein's receptor-binding domain (RBD), which is fused to a human IgG1 Fc domain. This Fc-fusion protein is formulated with a proprietary adjuvant. The design aims to enhance immunogenicity through a dual mechanism: the RBD serves as the antigen that elicits specific antibodies, while the Fc portion is intended to engage Fc receptors (FcγRs) on antigen-presenting cells (APCs), such as dendritic cells, to promote a more robust immune response.

Q2: What is the proposed mechanism of action for the Fc-fusion protein in enhancing the immune response?

The Fc domain of the fusion protein is designed to bind to Fcγ receptors on the surface of APCs. This interaction is hypothesized to facilitate the uptake, processing, and presentation of the RBD antigen to T cells. This targeted delivery and APC activation are expected to lead to a stronger and more durable antibody and T-cell response compared to the RBD antigen alone.

Q3: What role does the adjuvant play in the AKS-452 formulation?

While the exact composition of the adjuvant used with AKS-452 is proprietary, adjuvants in general are critical components of subunit vaccines. They act as immunostimulants, creating a localized inflammatory environment that helps to recruit and activate APCs, further enhancing the immune response to the co-administered antigen. The choice of adjuvant can significantly influence the type and magnitude of the resulting immune response.

Q4: Is AKS-452 designed to be effective against SARS-CoV-2 variants?

Yes, AKS-452 has been engineered with the goal of providing protection against various SARS-CoV-2 variants. By targeting the RBD, which is a key component for viral entry, the vaccine aims to elicit neutralizing antibodies. Preclinical studies have indicated that AKS-452 can induce neutralizing antibody responses against multiple variants of concern.

Q5: What are the reported advantages of AKS-452 in terms of stability?

A significant feature of AKS-452 is its high thermal stability. It has been shown to be stable for at least six months at room temperature (25°C) and for one month at 37°C. This characteristic offers considerable logistical advantages for storage and distribution, particularly in regions with limited cold-chain infrastructure.

Troubleshooting Guide: Immunogenicity Experiments

This guide provides a structured approach to identifying and resolving common issues encountered during preclinical evaluation of AKS-452 and similar Fc-fusion protein vaccines.

Problem 1: Lower than Expected Antibody Titers

One of the most common challenges is observing lower-than-expected antigen-specific antibody titers post-vaccination. This can be due to a variety of factors, from the vaccine formulation to the assay itself.

Initial Checks:

  • Antigen Integrity: Confirm the integrity of the AKS-452 fusion protein via SDS-PAGE and Western blot. Ensure there is no significant degradation or aggregation.

  • Adjuvant Formulation: Verify the correct preparation and mixing of the adjuvant with the fusion protein. Improper formulation can lead to poor immunostimulation.

  • Assay Controls: Thoroughly check all controls in your ELISA or other antibody quantification assay. This includes positive and negative serum controls, as well as the coating antigen and secondary antibodies.

Experimental Workflow for Troubleshooting Low Antibody Titers:

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}

Workflow for troubleshooting low antibody titers.

In-Depth Investigation Protocol: Adjuvant and Formulation

  • Adjuvant Characterization: If using a proprietary adjuvant is not required, consider testing AKS-452 with a well-characterized adjuvant like Alhydrogel® (alum). This can help determine if the issue lies with the adjuvant itself.

  • Formulation Protocol:

    • Gently mix the AKS-452 protein solution with the adjuvant. Avoid vigorous vortexing which can denature the protein.

    • Incubate the mixture at room temperature for 30-60 minutes with gentle rotation to allow for adsorption of the protein to the adjuvant.

    • Visually inspect the formulation for any signs of precipitation or aggregation.

  • Adsorption Efficiency: Quantify the amount of AKS-452 adsorbed to the adjuvant.

    • Centrifuge the formulated vaccine.

    • Measure the protein concentration in the supernatant using a BCA or Bradford assay.

    • Calculate the percentage of protein adsorbed. Low adsorption (<70%) may indicate a formulation issue.

Parameter Expected Range Troubleshooting Action if Out of Range
Protein Adsorption>70%Optimize buffer pH and ionic strength.
Visual InspectionHomogenous suspensionGentle disaggregation; check for protein precipitation.
In vivo DoseVaries by modelConfirm correct calculation and administration volume.
Problem 2: Poor Neutralizing Antibody Response Despite High Total IgG Titers

Sometimes, high levels of total anti-RBD IgG do not translate into a strong neutralizing antibody response. This suggests that the antibodies generated may not be effectively blocking viral entry.

Potential Causes and Solutions:

  • Epitope Specificity: The immune response may be dominated by non-neutralizing epitopes on the RBD.

    • Action: Consider competitive ELISA with known neutralizing monoclonal antibodies to map the epitope specificity of the polyclonal sera.

  • Antibody Affinity: The affinity of the elicited antibodies may be too low for effective neutralization.

    • Action: Perform an antibody affinity measurement using surface plasmon resonance (SPR) or bio-layer interferometry (BLI).

  • In Vitro Neutralization Assay Issues: The assay itself could be the source of the problem.

    • Action:

      • Use a standardized pseudovirus or live virus neutralization assay.

      • Include a known neutralizing monoclonal antibody as a positive control.

      • Ensure the target cells (e.g., ACE2-expressing cells) are healthy and in the correct growth phase.

Signaling Pathway for Fc-mediated Uuptake and Antigen Presentation:

FC_Uptake_Pathway

Fc-mediated uptake and antigen presentation by APCs.

References

  • Akshaya Bio Inc. (2022). AKS-452, a room temperature-stable protein subunit vaccine, induces potent and durable neutralizing antibodies against SARS-CoV-2 variants of concern. Retrieved from [Link]

  • Akshaya Bio Inc. (2022). Akshaya Bio’s COVID-19 Vaccine Candidate, AKS-452, Found to be Safe, Well-Tolerated and Immunogenic in a First-in-Human Phase I/II Clinical Trial. Retrieved from [Link]

Troubleshooting

Technical Support Center: Overcoming Stability Challenges in Protein-Based Vaccine Development

Welcome to the technical support center for protein-based vaccine development. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability issues enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for protein-based vaccine development. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability issues encountered during the experimental and formulation stages. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and field-proven insights to ensure the development of safe, stable, and efficacious vaccines.

Section 1: Troubleshooting Guide - Navigating Common Stability Pitfalls

Protein-based vaccines are susceptible to a range of physical and chemical instabilities that can compromise their safety and efficacy.[1][2] This section addresses the most frequently observed issues: aggregation, degradation, and denaturation.

Issue: Protein Aggregation

Protein aggregation is a common challenge where protein molecules self-associate to form larger complexes, which can range from soluble oligomers to visible particles.[3][4] This can lead to a loss of biological activity and an increased risk of immunogenicity.[1][5][6]

Symptoms:
  • Visual Observation: Appearance of turbidity, precipitation, or visible particles in the vaccine formulation.

  • Analytical Detection: Increase in hydrodynamic radius detected by Dynamic Light Scattering (DLS), or the appearance of high molecular weight species in Size-Exclusion Chromatography (SEC).

Troubleshooting Flowchart: Protein Aggregation

Aggregation_Troubleshooting start Aggregation Observed q1 Is the pH optimal for protein stability? start->q1 sol1 Optimize Buffer & pH: - Perform pH screening studies. - Select a buffer with pKa near target pH. q1->sol1 No q2 Is ionic strength optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Adjust Ionic Strength: - Screen different salt concentrations (e.g., NaCl). - High ionic strength can shield charges. - Low ionic strength can prevent salting-out. q2->sol2 No q3 Are stabilizing excipients present? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Add Stabilizing Excipients: - Sugars (sucrose, trehalose). - Polyols (mannitol, sorbitol). - Amino acids (arginine, glycine). q3->sol3 No q4 Is there evidence of surface-induced aggregation? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Incorporate Surfactants: - Add non-ionic surfactants (e.g., Polysorbate 20/80). - Prevents adsorption to interfaces. q4->sol4 No q5 Is the protein concentration too high? q4->q5 Yes a4_yes Yes a4_no No sol4->q5 sol5 Optimize Protein Concentration: - Evaluate stability at different concentrations. - High concentrations can promote self-association. q5->sol5 Yes end_node Aggregation Minimized q5->end_node No a5_yes Yes a5_no No sol5->end_node

Caption: Troubleshooting workflow for protein aggregation.

In-Depth Explanation:
  • pH and Buffer Optimization: The pH of the formulation is critical as it influences the net charge on the protein surface.[7] At a pH near the isoelectric point (pI), the net charge is minimal, which can lead to aggregation. Selecting a buffer that maintains the pH away from the pI is essential.

  • Ionic Strength: Salts can modulate electrostatic interactions. At low concentrations, they can screen charges and reduce aggregation. However, at high concentrations, they can lead to "salting out."[4]

  • Stabilizing Excipients: Sugars and polyols act as cryoprotectants and lyoprotectants, forming a protective glassy matrix around the protein during freeze-drying.[8] Amino acids like arginine and glycine can suppress aggregation by interacting with the protein surface.[9]

  • Surfactants: Proteins can denature and aggregate at interfaces (e.g., air-water, container surface). Non-ionic surfactants like Polysorbate 20 or 80 can prevent this by competitively binding to these interfaces.[9][10]

Issue: Chemical Degradation

Chemical degradation involves the modification of the protein's covalent structure, with deamidation and oxidation being the most common pathways.[11][12] This can lead to a loss of potency and the formation of neo-epitopes, potentially increasing immunogenicity.[11]

Symptoms:
  • Analytical Detection: Appearance of new peaks in Reverse-Phase HPLC (RP-HPLC) or Ion-Exchange Chromatography (IEX), and mass shifts detected by Mass Spectrometry (MS).

Troubleshooting Flowchart: Chemical Degradation

Degradation_Troubleshooting start Chemical Degradation Observed (Deamidation/Oxidation) q1 Is the pH optimal to minimize hydrolysis? start->q1 sol1 Optimize pH: - Deamidation is pH-dependent. - Typically minimized at pH 5-6. q1->sol1 No q2 Is the formulation exposed to oxidative stress? q1->q2 Yes sol1->q2 sol2 Control Oxidative Stress: - Purge with inert gas (N2, Ar). - Add antioxidants (e.g., methionine). - Use chelating agents (e.g., EDTA) to remove metal ions. q2->sol2 Yes q3 Are susceptible residues identified? q2->q3 No sol2->q3 sol3 Protein Engineering: - Site-directed mutagenesis to replace susceptible residues (e.g., Asn, Met). - Evaluate impact on structure and function. q3->sol3 Yes end_node Degradation Minimized q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for chemical degradation.

In-Depth Explanation:
  • pH Control for Deamidation: Deamidation of asparagine and glutamine residues is highly pH-dependent. Asparagine deamidation is generally minimized in the pH range of 5.0-6.0.

  • Controlling Oxidation: Methionine and cysteine residues are particularly susceptible to oxidation. This can be mitigated by removing oxygen from the formulation, adding antioxidants that act as scavengers for reactive oxygen species, or including chelating agents to sequester metal ions that can catalyze oxidation.

  • Protein Engineering: If specific residues are identified as hotspots for degradation, site-directed mutagenesis can be employed to replace them with less susceptible amino acids.[13][14] This approach requires careful consideration to ensure that the modification does not negatively impact the protein's structure, function, or immunogenicity.[15]

Issue: Denaturation (Unfolding)

Denaturation is the loss of the protein's native three-dimensional structure, which is crucial for its biological activity.[16] This can be caused by thermal stress, pH extremes, or exposure to denaturing agents.[7]

Symptoms:
  • Biophysical Changes: Alterations in secondary or tertiary structure detected by Circular Dichroism (CD) or fluorescence spectroscopy. A decrease in the melting temperature (Tm) observed by Differential Scanning Calorimetry (DSC).

  • Loss of Activity: Reduced binding affinity in immunoassays or decreased enzymatic activity (if applicable).

Troubleshooting Flowchart: Protein Denaturation

Denaturation_Troubleshooting start Denaturation Observed q1 Is the formulation subject to thermal stress? start->q1 sol1 Optimize Formulation for Thermal Stability: - Add thermal stabilizers (sugars, polyols). - Consider lyophilization for long-term storage. q1->sol1 Yes q2 Is the pH outside the optimal range? q1->q2 No sol1->q2 sol2 Optimize pH and Buffer: - Screen for pH that maximizes Tm. - Ensure adequate buffer capacity. q2->sol2 Yes q3 Is the protein inherently unstable? q2->q3 No sol2->q3 sol3 Protein Engineering: - Introduce disulfide bonds. - Modify flexible loops. - Optimize codon usage for better folding. q3->sol3 Yes end_node Denaturation Minimized q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for protein denaturation.

In-Depth Explanation:
  • Thermal Stabilizers: Excipients like sucrose and trehalose can increase the thermal stability of proteins by raising their melting temperature (Tm).[8]

  • Lyophilization (Freeze-Drying): For highly unstable proteins, lyophilization can be an effective strategy to improve long-term storage stability by removing water, which is a key reactant in many degradation pathways.[17]

  • Protein Engineering for Enhanced Stability: The intrinsic stability of a protein can be improved through rational design.[13] This may involve introducing disulfide bonds to rigidify the structure, modifying flexible loops that are prone to unfolding, or optimizing the amino acid sequence to enhance favorable intramolecular interactions.[18]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of adjuvants in vaccine stability?

A1: Adjuvants are crucial for enhancing the immune response to protein antigens.[19] However, they can also impact stability. For example, aluminum-based adjuvants can cause conformational changes in proteins upon adsorption, potentially leading to increased degradation.[12] Conversely, some adjuvants, like certain oil-in-water emulsions, have been shown to exert a thermal stabilization effect on antigens.[20] Therefore, antigen-adjuvant compatibility studies are a critical part of formulation development.

Q2: How do I choose the right excipients for my protein vaccine?

A2: Excipient selection is a multi-step process that should be guided by the specific vulnerabilities of your protein.[9][] A typical screening process would involve:

  • Biophysical Characterization: Understand the protein's pI, Tm, and susceptibility to aggregation and degradation.

  • High-Throughput Screening: Use techniques like DSC and DLS to screen a panel of common stabilizers (sugars, polyols, amino acids) at various concentrations.

  • Forced Degradation Studies: Expose the formulation to stress conditions (e.g., high temperature, agitation) to identify the most effective stabilizers.[11]

Q3: Can novel delivery systems improve the stability of my protein vaccine?

A3: Yes, novel delivery systems like nanoparticles and liposomes can protect the protein antigen from degradation and improve its stability.[15][22] These systems can encapsulate the protein, shielding it from the external environment and controlling its release.[23] For example, lipid nanoparticles have been successfully used in mRNA vaccines to protect the fragile genetic material.[8]

Q4: What are the key considerations for developing a lyophilized protein vaccine formulation?

A4: Developing a lyophilized formulation requires careful optimization of both the formulation and the freeze-drying process. Key considerations include:

  • Cryo- and Lyoprotectants: Sugars like sucrose or trehalose are essential to protect the protein during freezing and drying.[24]

  • Bulking Agents: Mannitol is often used to provide an elegant cake structure.[8]

  • Process Optimization: The freezing rate, primary drying temperature, and secondary drying time must be meticulously controlled to prevent product collapse and ensure low residual moisture.[24]

Q5: How can I improve the stability of my vaccine for use outside the cold chain?

A5: Developing a thermostable vaccine that does not require a continuous cold chain is a major goal in vaccine development.[13][25] Strategies to achieve this include:

  • Protein Engineering: Creating intrinsically more stable protein antigens.[13]

  • Lyophilization: Formulating the vaccine as a dry powder.[17]

  • Novel Stabilization Technologies: Encasing protein molecules in a silica shell has shown promise in protecting vaccines from heat degradation.[26]

Section 3: Data and Protocols

Table: Common Stabilizing Excipients for Protein-Based Vaccines
Excipient ClassExamplesTypical Concentration RangePrimary Stabilization Mechanism
Sugars Sucrose, Trehalose5-10% (w/v)Act as cryo- and lyoprotectants by forming a glassy matrix and through preferential exclusion, stabilizing the native protein structure.
Polyols Mannitol, Sorbitol2-5% (w/v)Provide stability during freeze-drying and act as bulking agents.
Amino Acids Arginine, Glycine100-250 mMSuppress aggregation and can also help regulate the viscosity of the formulation.[9]
Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (w/v)Prevent surface-induced aggregation and denaturation by minimizing protein adsorption at interfaces.[10]
Buffers Phosphate, Histidine, Citrate10-50 mMMaintain a stable pH to prevent denaturation and chemical degradation.[1]
Experimental Protocol: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Objective: To determine the thermal stability (melting temperature, Tm) of a protein antigen in different formulations.

Materials:

  • Microcalorimeter (e.g., Malvern Panalytical MicroCal PEAQ-DSC)

  • Protein sample (0.1-1.0 mg/mL)

  • Formulation buffer (dialysis buffer)

  • 96-well plates or autosampler vials

Procedure:

  • Sample Preparation: Dialyze the protein sample extensively against the formulation buffer to ensure a perfect buffer match. Prepare a reference sample containing only the formulation buffer.

  • Instrument Setup:

    • Set the temperature scan range (e.g., 20°C to 100°C).

    • Set the scan rate (e.g., 60°C/hour).

    • Allow the instrument to equilibrate.

  • Sample Loading: Load the protein sample into the sample cell and the reference buffer into the reference cell.

  • Data Acquisition: Initiate the temperature scan. The instrument will measure the differential heat capacity between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the protein-buffer scan.

    • Normalize the data for protein concentration.

    • Fit the data to a suitable model (e.g., two-state unfolding model) to determine the Tm, which is the temperature at which 50% of the protein is unfolded.

    • A higher Tm indicates greater thermal stability.

Self-Validation:

  • Run a buffer-vs-buffer scan to ensure a flat baseline.

  • Analyze a well-characterized protein standard (e.g., lysozyme) to verify instrument performance.

  • Ensure that the unfolding transition is reversible by performing a rescan of the same sample after cooling. Irreversibility often indicates aggregation upon unfolding.

References

  • Adhikari, D., & Pokhrel, S. (2025). Protein Engineering: A Novel Approach in Vaccine Development. Journal of Drug Delivery and Therapeutics, 15(2), 137-142.
  • HTD Biosystems. (n.d.). Protein Formulation. Retrieved from [Link]

  • Pfanstiehl. (n.d.). Vaccine & Biologic Stabilization Excipient Solutions. Retrieved from [Link]

  • Goya, R. G., et al. (2025).
  • Al-Horani, R. A., et al. (2024). Formulation Development of a COVID-19 Recombinant Spike Protein-Based Vaccine. Pharmaceutics.
  • Patel, S., et al. (n.d.). Stability testing: An Essential study for Vaccine Formulation Development. Asian Journal of Pharmaceutical Research.
  • Olson, M. A., et al. (n.d.). Improved stability of a protein vaccine through elimination of a partially unfolded state. Protein Science. [Link]

  • Majumdar, R., et al. (n.d.). Evaluation of Chemical Degradation of a Trivalent Recombinant Protein Vaccine Against Botulinum Neurotoxin by LysC Peptide Mapping and MALDI-TOF Mass Spectrometry. Journal of Pharmaceutical Sciences. [Link]

  • BBC Science Focus Magazine. (2020). New method protects vaccines from heat degradation. Retrieved from [Link]

  • World Health Organization. (n.d.). Stability of vaccines. Retrieved from [Link]

  • Ratanji, K. D., et al. (n.d.). Immunogenicity of therapeutic proteins: Influence of aggregation. Journal of Immunotoxicology. [Link]

  • Helmer Scientific. (2019). Mechanisms of Vaccine and Refrigerated Medication Degradation. Retrieved from [Link]

  • Adhikari, D., & Pokhrel, S. (2025). Protein Engineering: A Novel Approach in Vaccine Development. Journal of Drug Delivery and Therapeutics, 15(2).
  • Vartabedian, B. S., et al. (n.d.). Novel antigen delivery systems. Annals of Translational Medicine. [Link]

  • NanoTemper. (2024). 5 types of formulation excipients and how they impact biologics stability. Retrieved from [Link]

  • Michigan Technological University. (2020). That's a Wrap: Protein 'Burritos' Stabilize Vaccines. Retrieved from [Link]

  • Google Patents. (n.d.). Stabilizing excipients for therapeutic protein formulations.
  • ResearchGate. (n.d.). Live vaccine development through targeted protein degradation. Retrieved from [Link]

  • Vaccine R&D Center. (n.d.). Vaccine Formulation. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Vaccine formulation design: challenges and opportunities. Retrieved from [Link]

  • Roberts, C. J. (n.d.). Therapeutic Protein Aggregation: Mechanisms, Design, and Control. Trends in Biotechnology. [Link]

  • Irvine, D. J., et al. (n.d.). Novel approaches for the design, delivery and administration of vaccine technologies. Current Opinion in Immunology. [Link]

  • Knusch, B., & Stitz, J. (n.d.). Influence of protein fold stability on immunogenicity and its implications for vaccine design. Expert Review of Vaccines. [Link]

  • Cell and Gene. (n.d.). Excipient Provides Improved Performance And Stability In Vaccine Development And Final Formulations. Retrieved from [Link]

  • Ohtake, S., et al. (n.d.). Stability Studies of the Vaccine Adjuvant U-Omp19. Journal of Pharmaceutical Sciences. [Link]

  • Sanchez-Perez, L., et al. (n.d.). Protein-Based Adjuvants for Vaccines as Immunomodulators of the Innate and Adaptive Immune Response: Current Knowledge, Challenges, and Future Opportunities. Vaccines. [Link]

  • Leukocare. (2025). How to Achieve Room Temperature Vaccine Stability. Retrieved from [Link]

  • MDPI. (n.d.). Advances in the Functionalization of Vaccine Delivery Systems: Innovative Strategies and Translational Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of aluminum adjuvants on the stability of pneumococcal polysaccharide-protein conjugate vaccines. Retrieved from [Link]

  • Matti, B., et al. (n.d.). An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives. Vaccines. [Link]

  • da Silva, T. R., et al. (n.d.). Peptide linker increased the stability of pneumococcal fusion protein vaccine candidate. Frontiers in Immunology. [Link]

  • Semantic Scholar. (n.d.). Novel approaches for the design, delivery and administration of vaccine technologies. Retrieved from [Link]

  • Oxford Academic. (n.d.). Investigating the long-term stability of protein immunogen(s) for whole recombinant yeast-based vaccines. Retrieved from [Link]

  • Beckman Coulter. (n.d.). What is Denaturation and the Cause. Retrieved from [Link]

  • Oxford Academic. (2016). Editor's Highlight: Subvisible Aggregates of Immunogenic Proteins Promote a Th1-Type Response. Retrieved from [Link]

  • RSC Publishing. (n.d.). Aggregation of Protein Therapeutics Enhances their Immunogenicity: Causes and Mitigation Strategies. Retrieved from [Link]

  • ScienceDirect. (n.d.). Vaccine instability in the cold chain: Mechanisms, analysis and formulation strategies. Retrieved from [Link]

  • PipeBio. (2024). Protein aggregation: Challenges approaches for mitigation. Retrieved from [Link]

  • Sharma, S., et al. (2023). Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry. Future Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2021). Modifications of mRNA vaccine structural elements for improving mRNA stability and translation efficiency. Retrieved from [Link]

  • Reddit. (n.d.). How are pathogens denatured without their antigens changing when making vaccines?. Retrieved from [Link]

  • KU ScholarWorks. (n.d.). Strategies to improve the immunogenicity of subunit vaccine candidates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Elimination/Neutralization of COVID-19 Vaccine-Produced Spike Protein: Scoping Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Denaturation (biochemistry). Retrieved from [Link]

Sources

Optimization

Troubleshooting low antibody titers with AKS-452

Technical Support Center: AKS-452 A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for AKS-452. This guide is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: AKS-452

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for AKS-452. This guide is designed for researchers, scientists, and drug development professionals who are working with the AKS-452 subunit vaccine. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you might encounter during your experiments, with a primary focus on resolving low antibody titers.

Understanding AKS-452: Mechanism and Expected Immunogenicity

AKS-452 is a recombinant subunit vaccine engineered to induce a potent and targeted immune response against SARS-CoV-2.[1] It consists of a fusion protein that combines the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein with the Fc fragment of human IgG1.[2][3] This innovative design is intended to enhance immunogenicity through several mechanisms:

  • Targeted Antigen Presentation: By focusing the immune response on the RBD, the vaccine aims to generate a high concentration of neutralizing antibodies that can block the virus from entering host cells.[3]

  • Enhanced Uptake: The Fc portion of the fusion protein facilitates uptake by antigen-presenting cells (APCs) via Fcγ receptors.[1][4]

  • Prolonged Exposure: The Fc domain also helps to extend the half-life of the antigen through a recycling mechanism involving the neonatal Fc receptor (FcRn).[1]

AKS-452 is formulated with Montanide™ ISA 720, a water-in-oil adjuvant that further stimulates a robust and durable immune response.[2][3] Clinical trials have demonstrated high seroconversion rates, with some studies reporting rates of 91% to 100%, and significant increases in neutralizing antibody titers after vaccination.[2][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the general composition of the AKS-452 vaccine?

A1: AKS-452 is a subunit vaccine composed of a recombinant fusion protein (SARS-CoV-2 Spike Protein RBD fused to a human IgG1 Fc fragment) and is emulsified in Montanide™ ISA 720, a water-in-oil adjuvant.[2][3]

Q2: What level of immunogenicity is expected from AKS-452?

A2: Preclinical and clinical studies have shown that AKS-452 is highly immunogenic.[1][7] Phase I/II trials in the Netherlands demonstrated 100% seroconversion rates after two doses.[6] A Phase II/III trial in India showed a 91% seroconversion rate at day 56.[6] As a booster, it has been shown to increase average neutralization titers 4-fold against the Wuhan strain and 5-fold against Omicron variants.[5]

Q3: How should AKS-452 be stored and handled?

A3: While long-term storage is recommended under refrigeration, a key feature of AKS-452 is its stability at ambient temperatures. It has been shown to be shelf-stable for at least four months at 25°C (77°F) and maintains potency for one month at 37°C (95°F).[4][8] The final formulation is an emulsion of the aqueous antigen solution and the Montanide™ ISA 720 adjuvant, which should be prepared within 24 hours of administration.[2]

Q4: What are the key advantages of the Fc fusion protein design?

A4: The Fc fusion protein design is intended to enhance the immune response by improving the vaccine's interaction with the immune system. The Fc portion acts as a molecular carrier, guiding the RBD antigen to be efficiently taken up by APCs.[1][4] This design also leverages standard, low-cost antibody manufacturing techniques, allowing for large-scale production.[4]

Troubleshooting Guide: Low Antibody Titers

Experiencing lower-than-expected antibody titers can be frustrating. This guide provides a logical, step-by-step approach to identifying and resolving potential issues in your experimental workflow.

Initial Assessment: Where to Begin?

The first step is to systematically evaluate the entire experimental process, from vaccine preparation to final data analysis. Low antibody titers can generally be traced back to one of four areas:

  • Vaccine Integrity and Administration: Issues with storage, handling, or the immunization protocol.

  • Host-Specific Factors: Biological variability within the animal model or study population.

  • Assay Performance: Problems with the execution or reagents of your ELISA or neutralization assay.

  • Data Interpretation: Incorrect analysis or comparison of results.

Below is a workflow to guide your troubleshooting process.

G start Low Antibody Titers Observed vaccine 1. Review Vaccine Handling & Administration start->vaccine host 2. Evaluate Host-Specific Factors vaccine->host If vaccine handling is correct resolve Problem Resolved vaccine->resolve Issue Found & Corrected assay 3. Scrutinize Immunoassay Performance host->assay If host factors are controlled host->resolve Issue Found & Corrected data 4. Check Data Analysis & Interpretation assay->data If assay performance is optimal assay->resolve Issue Found & Corrected data->resolve If data is correctly interpreted G cluster_0 AKS-452 Vaccine cluster_1 Immune Response V RBD Antigen + IgG1 Fc APC Antigen-Presenting Cell (APC) (e.g., Dendritic Cell) V->APC Enhanced Uptake Adj Montanide™ ISA 720 Adjuvant Adj->APC Activation Signal FcR Fcγ Receptor Th Helper T Cell (Th) APC->Th Antigen Presentation Bcell B Cell Th->Bcell Activation Plasma Plasma Cell Bcell->Plasma Differentiation Ab Neutralizing Antibodies Plasma->Ab Antibody Production

Sources

Troubleshooting

Technical Support Center: AKS-452 Clinical Trial Variability

A Senior Application Scientist's Guide to Troubleshooting and Best Practices Welcome to the technical support center for the AKS-452 clinical development program. This guide is designed for our partners—researchers, scie...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Troubleshooting and Best Practices

Welcome to the technical support center for the AKS-452 clinical development program. This guide is designed for our partners—researchers, scientists, and drug development professionals—to address and mitigate variability in clinical trial results. As a novel biologic, AKS-452's interaction with complex human biology necessitates rigorous control over experimental and analytical procedures.

High variability in the pharmacokinetics (PK), pharmacodynamics (PD), and immunogenicity of therapeutic antibodies is a known challenge.[1][2][3] This guide provides a structured, cause-and-effect approach to troubleshooting, rooted in scientific first principles and field-proven best practices. Our goal is to ensure the data we generate is robust, reproducible, and accurately reflects the therapeutic potential of AKS-452.

Part 1: Understanding the Core Principles of Variability

Variability in clinical trial data for a biologic like AKS-452 can be traced to three primary domains: the patient, the assay, and the drug itself. A systematic investigation requires considering all three.

  • Patient-Specific Factors: The inherent biological diversity among patients is a major source of variable drug response. This includes genetic polymorphisms, disease status and severity, co-morbidities, and immune status.[3][4] For instance, factors like body size, sex, and serum albumin levels are known to influence the pharmacokinetics of monoclonal antibodies.[1][2]

  • Assay-Specific Factors: The methods used to measure the drug and its effects are critical. Variability can be introduced by inconsistent sample handling, reagent lot-to-lot differences, improper instrument calibration, and operator-dependent procedural deviations.[5][6][7] The entire lifecycle of a pharmacodynamic (PD) biomarker assay, from development to clinical implementation, requires careful management to ensure robustness.[5]

  • Drug-Specific Factors: The quality and stability of the therapeutic agent are paramount. Issues such as protein aggregation, which can be caused by improper handling like freeze-thaw cycles, can impact both efficacy and immunogenicity.[4]

Logical Relationship: Sources of Variability

The following diagram illustrates the interconnected nature of these factors. A thorough investigation must consider how these domains interact to influence trial outcomes.

Variability Observed Clinical Variability Patient Patient-Specific Factors (e.g., Genetics, Disease State) Patient->Variability Assay Assay-Specific Factors (e.g., Sample Handling, Reagents) Assay->Variability Drug Drug-Specific Factors (e.g., Stability, Immunogenicity) Drug->Variability

Caption: Interconnected sources of clinical trial data variability.

Part 2: Troubleshooting Guides & FAQs

This section addresses common issues observed during clinical trials in a practical question-and-answer format.

Q1: We are observing high inter-subject variability in AKS-452 pharmacokinetic (PK) profiles. What are the primary causes and how can we investigate them?

A1: High PK variability is a common challenge with therapeutic antibodies.[1][2] The investigation should be systematic, starting from the patient and working back to the analytical measurement.

Causality: The clearance of monoclonal antibodies is influenced by numerous patient-specific factors, including body weight, albumin levels, disease severity, and the presence of anti-drug antibodies (ADAs).[8] These factors can alter drug exposure, potentially impacting efficacy and safety.

Troubleshooting Protocol:

  • Covariate Analysis:

    • Action: Perform a population PK (PopPK) analysis to identify covariates that significantly influence drug exposure. The FDA encourages prospectively specifying prognostic baseline covariates in trial design and analysis to reduce variability.[9]

    • Key Covariates to Investigate: Body size, baseline antigen levels, serum albumin, renal/hepatic function markers, and ADA status.[1][2]

    • Rationale: Identifying these relationships can explain a significant portion of the variability and may inform potential dose adjustments.[8]

  • Review of Sample Handling and Logistics:

    • Action: Audit the entire sample lifecycle, from collection to analysis. Meticulous sample management is crucial for data quality.[10][11][12]

    • Checklist:

      • Were collection tubes (e.g., anticoagulant type) consistent across all sites?[6]

      • Was the time from collection to centrifugation and freezing standardized and documented?[10]

      • Were there any temperature excursions during shipping or storage?[10]

    • Rationale: Pre-analytical errors are a major, yet preventable, source of variability. Inconsistent handling can lead to analyte degradation, affecting concentration measurements.

  • Assessment of Immunogenicity:

    • Action: Correlate individual PK profiles with ADA status (titer and neutralizing capacity).

    • Rationale: The development of ADAs can significantly increase the clearance of a therapeutic antibody, leading to lower exposure and reduced efficacy.[1][2]

Data Summary: Investigating PK Variability

Area of Investigation Key Actions Rationale
Patient Covariates Conduct PopPK analysis; evaluate factors like body weight, albumin, ADA status. Explain patient-to-patient differences in drug clearance and exposure.[1][2][8]
Sample Integrity Audit collection, processing, shipping, and storage logs. Ensure pre-analytical factors are not compromising sample quality.[10][11]

| Immunogenicity | Correlate PK profiles with ADA titer and neutralizing antibody (NAb) data. | Determine if an immune response is driving rapid drug clearance. |

Q2: Our pharmacodynamic (PD) biomarker assays show poor correlation with drug exposure and high variability. How do we troubleshoot this?

A2: A disconnect between PK and PD can indicate issues with the biomarker assay itself, the biological relevance of the marker, or pre-analytical sample handling. A "fit-for-purpose" validation is essential to ensure the assay is robust for its intended use.[5][6]

Causality: PD biomarkers are used to provide evidence of target engagement and biological effect.[6][13] If the assay measuring this effect is not reliable, or if sample integrity is compromised, the resulting data will be noisy and difficult to interpret.

Troubleshooting Protocol:

  • Comprehensive Assay Validation Review:

    • Action: Re-evaluate the validation parameters of your PD assay. According to regulatory guidance, this should include specificity, accuracy, precision, sensitivity, and stability.

    • Key Questions:

      • Specificity: Does the therapeutic drug interfere with the assay?[7]

      • Stability: Is the biomarker stable under the collection, processing, and storage conditions used in the trial?[7] This includes freeze-thaw stability.

      • Parallelism: Do endogenous and recombinant analytes behave similarly in the assay? A lack of parallelism can indicate matrix effects.

    • Rationale: A rigorous validation ensures the assay is technically sound. Exploratory biomarker methods may not require the same stringent validation as those used for regulatory decision-making, but they must still be reliable.

  • Standardize Pre-Analytical Variables:

    • Action: Implement and enforce a strict, standardized sample handling protocol across all clinical sites. This should be detailed in the laboratory manual.[6][14]

    • Protocol Steps:

      • Collection: Specify the exact collection tube, volume, and any immediate processing steps (e.g., inversion).

      • Processing: Define the maximum time allowed between collection and processing (e.g., centrifugation), and specify centrifuge settings (speed, duration, temperature).[14]

      • Storage & Shipping: Aliquot samples immediately after processing and freeze at -80°C. Ship on sufficient dry ice with temperature monitors.[10]

    • Rationale: Biomarkers, especially sensitive ones like phosphoproteins, can degrade rapidly if not handled correctly, leading to artificially low measurements.

  • Biological Plausibility Check:

    • Action: Re-examine the underlying biology. Is the chosen biomarker directly and robustly modulated by AKS-452? Is the time point of measurement appropriate to capture the expected change?

    • Rationale: If the biological link between the drug and the biomarker is weak or transient, the PD response will inherently be variable.

Workflow for Investigating PD Assay Variability

Start High PD Variability Observed Validation Review Assay Validation Package Start->Validation Result1 Assay Robust? Validation->Result1 Handling Audit Sample Handling Procedures Result2 Handling Standardized? Handling->Result2 Biology Assess Biological Plausibility Result3 Biology Sound? Biology->Result3 Result1->Handling Yes Action1 Re-develop/ Re-validate Assay Result1->Action1 No Result2->Biology Yes Action2 Re-train Sites/ Revise Lab Manual Result2->Action2 No Action3 Consider Alternative Biomarker/Time Point Result3->Action3 No End Resolved Result3->End Yes Action1->Validation Action2->Handling Action3->Biology

Caption: A systematic workflow for troubleshooting PD biomarker assay variability.

Q3: We are detecting Anti-Drug Antibodies (ADAs), but the results are inconsistent. How do we ensure our ADA assay is reliable?

A3: ADA assays are notoriously complex. Key challenges include interference from the drug itself (drug tolerance) and from circulating drug targets.[15][16][17] A multi-tiered testing strategy (screen, confirm, titer, neutralize) is the industry standard.

Troubleshooting Protocol:

  • Optimize Sample Pre-treatment:

    • Action: Implement an acid dissociation step in your assay protocol. This involves briefly lowering the pH of the sample to break apart drug-ADA complexes, followed by neutralization.[15]

    • Rationale: This is the most effective way to overcome drug interference and improve the detection of ADAs, thereby increasing the drug tolerance of the assay.[15] Different acids and concentrations should be tested to find the optimal condition.[15]

  • Confirm Specificity:

    • Action: Ensure your confirmatory assay is robust. This typically involves spiking the sample with an excess of unlabeled AKS-452. A true positive signal should be significantly inhibited.

    • Rationale: This step is critical to rule out false positives caused by non-specific binding or matrix effects.[16]

  • Evaluate Neutralizing Capacity:

    • Action: For confirmed positive samples, proceed to a neutralizing antibody (NAb) assay. This is often a cell-based assay that measures whether the ADAs can block the biological activity of AKS-452.

    • Rationale: The presence of NAbs is more clinically relevant than non-neutralizing antibodies, as they are more likely to impact the drug's efficacy.[18]

Best Practices for ADA Bridging ELISA

Problem Potential Cause Recommended Solution
Weak or No Signal Drug interference masking ADA detection. Implement an acid dissociation and neutralization step to pre-treat samples.[15]
High Background Non-specific binding of matrix components. Optimize blocking buffers and wash steps; evaluate different plate types.[19]

| Poor Replicate Data | Pipetting error or poorly mixed reagents. | Use calibrated pipettes; ensure all reagents are brought to room temperature and mixed thoroughly before use.[19] |

Q4: The placebo response in our trial is higher than expected, making it difficult to demonstrate the efficacy of AKS-452. What strategies can we employ to mitigate this?

A4: A high placebo response is a significant challenge in many therapeutic areas, particularly those with subjective endpoints like pain or patient-reported outcomes in autoimmune diseases.[20] The response is driven by factors like patient expectations and interactions with study staff.[21]

Mitigation Strategies:

  • Standardize Staff-Patient Communication:

    • Action: Train all clinical site staff to use neutral, standardized language when interacting with patients. Avoid language that could heighten expectations of therapeutic benefit.[21][22]

    • Rationale: The way information is communicated can strongly influence a patient's expectations and subsequent placebo response.[21]

  • Train Patients on Symptom Reporting:

    • Action: Implement a training program for patients on how to accurately and consistently report their symptoms. This can help reduce variability in reporting.[21][22]

    • Rationale: Patients with limited ability to introspect tend to have higher variability in symptom reporting. Training can improve the accuracy of these subjective endpoints.[21]

  • Consider Advanced Trial Designs:

    • Action: For future studies, consider designs aimed at reducing the impact of placebo response, such as a sequential parallel comparison design or incorporating a placebo run-in period.[23]

    • Rationale: While a placebo run-in period (where high responders are excluded) has shown mixed results, alternative designs can help enrich the study population for true drug responders.[23] It's important to note that associative learning can even be used to harness the placebo effect to maintain treatment efficacy with reduced medication doses in some contexts.[24]

References

  • Title: Pharmacokinetic Variability of Therapeutic Antibodies in Humans: A Comprehensive Review of Population Pharmacokinetic Modeling Publications Source: PubMed URL: [Link]

  • Title: (PDF) Pharmacokinetic Variability of Therapeutic Antibodies in Humans: A Comprehensive Review of Population Pharmacokinetic Modeling Publications Source: ResearchGate URL: [Link]

  • Title: Potential Sources of Inter-subject Variability in Monoclonal Antibody Pharmacokinetics Source: Clinical Pharmacokinetics URL: [Link]

  • Title: What can be done to control the placebo response in clinical trials? A narrative review Source: NIH URL: [Link]

  • Title: Mitigating the Placebo Response in Analgesia Clinical Trials Source: Premier Research URL: [Link]

  • Title: Mitigating the Placebo Response in Phase II & III Clinical Trials Source: Cognivia URL: [Link]

  • Title: Understanding patient variability to biologic treatments in inflammatory bowel disease Source: Taylor & Francis Online URL: [Link]

  • Title: Addressing Semantic Variability in Clinical Outcome Reporting Using Large Language Models Source: MDPI URL: [Link]

  • Title: Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL: [Link]

  • Title: Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment Source: PMC - NIH URL: [Link]

  • Title: Troubleshooting of Anti-drug Antibody (ADA) Bridging ELISA Source: Creative Biolabs URL: [Link]

  • Title: Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations Source: PubMed Central URL: [Link]

  • Title: Best Practices for Handling Clinical Specimens Source: LabHealth URL: [Link]

  • Title: Adjusting for Covariates in Randomized Clinical Trials for Drugs and Biological Products Source: FDA URL: [Link]

  • Title: Biologic Variability to Drug Response: Sex Differences in Clinical Trials Source: Duke-Margolis Institute for Health Policy URL: [Link]

  • Title: The Future of Sample Management for Clinical Trials Source: Technology Networks URL: [Link]

  • Title: Biomarker Assay Validations – A Time for Change? Source: Drug Development and Delivery URL: [Link]

  • Title: Factors Influencing Monoclonal Antibody Pharmacokinetics Across Varying Immune Perturbations Source: bioRxiv URL: [Link]

  • Title: Pharmacodynamic (PD) Biomarkers Source: Charles River Laboratories URL: [Link]

  • Title: Factors Contributing to Patient Variability - Exploring Sources of Variability Related to the Clinical Translation of Regenerative Engineering Products Source: NCBI URL: [Link]

  • Title: Understanding the Issues with ADA Assays Source: Sword Bio URL: [Link]

  • Title: Placebo Response in Clinical Trials: Approaches to Mitigation Source: WCG URL: [Link]

  • Title: Clinical Sample Management & Compliance Tips For The Laboratory Source: Genemod URL: [Link]

  • Title: Navigating Challenges in the Development of ADA Assays for Immunogenicity Studies Source: Fleet Bioprocessing URL: [Link]

  • Title: Biomarker Assay – how to apply Context-of-use to your assay validation Source: SlideShare URL: [Link]

  • Title: Pharmacokinetics and Dose Adjustments for Monoclonal Antibodies in IBD Source: YouTube URL: [Link]

  • Title: Learned Immunosuppressive Placebo Response Attenuates Disease Progression in a Rodent Model of Rheumatoid Arthritis Source: PubMed URL: [Link]

  • Title: Analytical Validation of Quantitative Pharmacodynamic Methods used in Clinical Cancer Studies Source: ClinMed International Library URL: [Link]

  • Title: Fit-for-purpose immunogenicity assays: What to consider during assay development and validation? Source: Biopharma Excellence URL: [Link]

  • Title: Specimen Collection and Handling Procedure Source: GW Office of Clinical Research URL: [Link]

Sources

Optimization

Technical Support Center: Strategies to Enhance the Shelf-Life of AKS-452

This guide is designed for researchers, scientists, and drug development professionals working with AKS-452, a recombinant fusion protein vaccine candidate. As a protein-based therapeutic, maintaining the stability and e...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with AKS-452, a recombinant fusion protein vaccine candidate. As a protein-based therapeutic, maintaining the stability and extending the shelf-life of AKS-452 is critical for its efficacy and successful clinical application. This document provides a comprehensive technical support center, including troubleshooting guides and frequently asked questions (FAQs), to address specific issues you may encounter during your experiments. The information presented here is grounded in established principles of protein chemistry and vaccine formulation science.

I. Understanding the Stability of AKS-452: A Primer

AKS-452 is a subunit vaccine candidate comprised of a fusion protein containing the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the Fc fragment of human IgG1.[1] This Fc-fusion design is intended to enhance immunogenicity and prolong the vaccine's exposure in the body.[2][3] While AKS-452 has shown promise for room-temperature stability, like all protein-based biologics, it is susceptible to various physical and chemical degradation pathways that can impact its potency and shelf-life.[4][5] Understanding these potential degradation routes is the first step in developing effective stabilization strategies.

The primary modes of degradation for protein-based vaccines like AKS-452 include:

  • Physical Degradation:

    • Aggregation: The formation of soluble and insoluble protein clusters, which can reduce efficacy and potentially induce an unwanted immune response.[6]

    • Denaturation: The loss of the protein's native three-dimensional structure, leading to a loss of biological activity.

    • Adsorption: The sticking of protein molecules to surfaces, such as vials and syringes, which can lead to a decrease in the effective dose.

  • Chemical Degradation:

    • Oxidation: The modification of amino acid residues, particularly methionine and tryptophan, by reactive oxygen species.[7]

    • Deamidation: The removal of an amide group from asparagine or glutamine residues, which can alter the protein's structure and function.[8]

    • Hydrolysis: The cleavage of peptide bonds, leading to fragmentation of the protein.

The stability of AKS-452 is influenced by a multitude of factors including temperature, pH, light exposure, and the presence of various excipients in the formulation.[9]

II. Frequently Asked Questions (FAQs) on AKS-452 Shelf-Life

This section addresses common questions regarding the stability and shelf-life of AKS-452.

Q1: What are the recommended storage conditions for AKS-452?

While specific storage recommendations should always be followed as per the manufacturer's instructions, initial stability data for AKS-452 has indicated good stability at refrigerated (2-8°C) and even room temperatures (25°C) for extended periods.[1] However, for long-term storage and to minimize any potential degradation, storage at -20°C or -80°C is generally recommended for protein-based therapeutics. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to aggregation and loss of activity.[10]

Q2: What are the signs of AKS-452 degradation I should look for in my experiments?

Visual inspection is the first line of defense. Look for:

  • Turbidity or precipitation: This can indicate protein aggregation.

  • Color change: This may suggest chemical degradation.

For more quantitative analysis, the following analytical techniques are recommended:

  • Size-Exclusion Chromatography (SEC-HPLC): To detect and quantify aggregates and fragments.[5]

  • Dynamic Light Scattering (DLS): To assess the size distribution of particles and detect early signs of aggregation.[11]

  • SDS-PAGE (reduced and non-reduced): To visualize protein fragments and aggregates.[12]

Q3: How can I prevent aggregation of AKS-452 during my experiments?

Aggregation is a common issue with protein-based vaccines.[13] To minimize aggregation:

  • Optimize pH and buffer conditions: Proteins are generally most stable at a specific pH. Working within the recommended pH range for AKS-452 is critical.[13]

  • Include stabilizing excipients: Sugars (like sucrose or trehalose), polyols (like mannitol or sorbitol), and certain amino acids (like arginine or glycine) can help stabilize the protein structure.[14]

  • Use non-ionic surfactants: Surfactants like Polysorbate 80 or Polysorbate 20 can prevent surface-induced aggregation and adsorption.[7]

  • Avoid mechanical stress: Vigorous vortexing or shaking can induce aggregation. Mix gently by inversion.[13]

  • Control protein concentration: Higher protein concentrations can increase the likelihood of aggregation.[15]

Q4: What is the role of the Fc domain in the stability of AKS-452?

The Fc domain of IgG1 generally contributes to the stability of the fusion protein.[16] It facilitates dimerization through disulfide bonds in the hinge region, which can enhance overall structural integrity.[17] However, the individual domains of an Fc-fusion protein can have different conformational stabilities, and the least stable domain may drive the aggregation of the entire molecule.[1][18]

Q5: Can I lyophilize AKS-452 to improve its shelf-life?

Yes, lyophilization (freeze-drying) is a widely used and effective method for enhancing the long-term stability of protein-based vaccines.[2][19] By removing water, lyophilization significantly reduces the rates of chemical degradation and prevents aggregation in the solid state. A well-developed lyophilization cycle, in conjunction with the use of appropriate cryo- and lyoprotectants (e.g., sucrose, trehalose), is crucial for preserving the integrity of AKS-452 during the process and subsequent storage.[20]

III. Troubleshooting Guide for AKS-452 Stability Issues

This section provides a structured approach to troubleshooting common stability problems encountered during the handling and analysis of AKS-452.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Increased aggregation detected by SEC-HPLC or DLS Improper storage temperature (too high or freeze-thaw cycles).Suboptimal buffer pH.Mechanical stress (vortexing, shaking).High protein concentration.Absence of stabilizing excipients.1. Verify Storage Conditions: Ensure the vaccine is stored at the recommended temperature and that freeze-thaw cycles are minimized.2. Check Buffer pH: Confirm the pH of your formulation is within the optimal range for AKS-452 stability.3. Optimize Handling: Use gentle mixing techniques (e.g., slow inversion). Avoid vigorous agitation.4. Formulation Screening: If aggregation persists, consider a formulation screening study to evaluate the effect of different stabilizing excipients (sugars, polyols, amino acids) and surfactants (Polysorbate 20/80).[13]
Presence of protein fragments in SDS-PAGE or SEC-HPLC Proteolytic degradation from host cell proteases.Hydrolysis due to extreme pH or high temperature.1. Protease Inhibitors: If proteolysis is suspected, consider adding a broad-spectrum protease inhibitor cocktail during purification and formulation steps.2. pH and Temperature Control: Maintain the formulation at the optimal pH and avoid exposure to high temperatures.[21]
Loss of biological activity (e.g., reduced binding to target receptor) Denaturation or conformational changes.Oxidation of critical amino acid residues.1. Assess Conformational Integrity: Use techniques like Circular Dichroism (CD) spectroscopy or Differential Scanning Calorimetry (DSC) to assess the protein's secondary and tertiary structure.[22]2. Control Oxidation: Minimize exposure to light and oxygen. Consider adding antioxidants like methionine or using metal chelators (e.g., EDTA) in the formulation.[7]
Variability in stability between different batches Inconsistent manufacturing or purification processes.Variations in raw material quality.1. Review Manufacturing Process: Ensure consistency in all steps, from cell culture and purification to formulation and filling.2. Quality Control of Raw Materials: Implement stringent quality control for all raw materials, including excipients and buffer components.

IV. Key Experimental Protocols

To assist in your efforts to enhance the shelf-life of AKS-452, we provide the following detailed experimental protocols.

Protocol 1: Forced Degradation Study for AKS-452

A forced degradation study is designed to intentionally stress the vaccine to identify potential degradation pathways and to develop and validate stability-indicating analytical methods.[9][23]

Objective: To identify the primary degradation pathways of AKS-452 under various stress conditions.

Materials:

  • Purified AKS-452

  • Buffers at various pH values (e.g., pH 4.0, 7.0, 9.0)

  • Hydrogen peroxide (H₂O₂) for oxidation stress

  • High-intensity light source (for photostability)

  • Temperature-controlled incubators

  • Analytical instruments: SEC-HPLC, SDS-PAGE, DLS, Mass Spectrometry

Methodology:

  • Sample Preparation: Prepare aliquots of AKS-452 in the desired formulation buffer.

  • Stress Conditions:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) for various time points (e.g., 1, 2, 4, 8 weeks).

    • pH Stress: Adjust the pH of the samples to acidic (e.g., pH 4.0) and basic (e.g., pH 9.0) conditions and incubate at a controlled temperature (e.g., 25°C or 40°C).

    • Oxidative Stress: Add a low concentration of H₂O₂ (e.g., 0.01-0.1%) to the sample and incubate at room temperature for a defined period.

    • Photostability: Expose the sample to a controlled light source (e.g., ICH-compliant photostability chamber) for a specified duration.

    • Mechanical Stress: Subject the sample to agitation on a platform shaker.

  • Analysis: At each time point, analyze the stressed samples alongside a control sample (stored at -80°C) using a panel of analytical techniques:

    • SEC-HPLC: To quantify aggregates and fragments.

    • SDS-PAGE (non-reducing and reducing): To visualize degradation products.

    • RP-HPLC: To detect chemical modifications.[17]

    • Mass Spectrometry: To identify specific modifications such as oxidation and deamidation.

  • Data Interpretation: Compare the degradation profiles under different stress conditions to identify the most likely degradation pathways for AKS-452.

Protocol 2: Excipient Screening for Enhanced Stability

Objective: To identify a formulation that minimizes degradation and enhances the shelf-life of AKS-452.

Materials:

  • Purified AKS-452

  • A library of pharmaceutical-grade excipients:

    • Buffers: Histidine, citrate, phosphate

    • Sugars/Polyols: Sucrose, trehalose, mannitol, sorbitol[14]

    • Amino Acids: Arginine, glycine, proline[14]

    • Surfactants: Polysorbate 20, Polysorbate 80[14]

  • Multi-well plates (e.g., 96-well)

  • Incubators for accelerated stability studies

  • High-throughput analytical instrumentation (e.g., plate-based DLS, fluorescence plate reader)

Methodology:

  • Experimental Design: Design a matrix of formulations with varying types and concentrations of excipients. A Design of Experiments (DoE) approach is highly recommended for efficiency.

  • Formulation Preparation: Prepare the different formulations by buffer exchange or dialysis of AKS-452 into the respective excipient-containing buffers.

  • Accelerated Stability Study: Incubate the formulated samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 4 weeks).

  • High-Throughput Screening: At regular intervals, analyze the samples using high-throughput methods to assess stability:

    • Turbidity Measurement: Read the absorbance at 350 nm to screen for aggregation.

    • Dynamic Light Scattering (DLS): To monitor changes in particle size and polydispersity.

    • Differential Scanning Fluorimetry (DSF): To assess changes in thermal stability (melting temperature).

  • Lead Formulation Selection: Identify the lead formulations that show the best stability profile based on the screening data.

  • Comprehensive Characterization: Perform a more detailed stability analysis of the lead formulations using the methods described in Protocol 1.

V. Visualization of Key Concepts

To further aid in the understanding of the principles discussed, the following diagrams illustrate key concepts in AKS-452 stabilization.

DegradationPathways cluster_physical Physical Degradation cluster_chemical Chemical Degradation AKS452 Native AKS-452 Denatured Denatured/Unfolded AKS452->Denatured Heat, pH, Stress Aggregates Aggregates (Soluble/Insoluble) AKS452->Aggregates High Concentration Adsorbed Surface Adsorption AKS452->Adsorbed Hydrophobic Surfaces Oxidized Oxidized Variants AKS452->Oxidized Oxygen, Light, Metal Ions Deamidated Deamidated Variants AKS452->Deamidated pH, Temperature Fragmented Hydrolyzed Fragments AKS452->Fragmented Extreme pH Denatured->Aggregates

Caption: Major degradation pathways for AKS-452.

ExcipientFunction cluster_stabilizers Stabilizers cluster_other Other Excipients AKS452 AKS-452 Stability Sugars Sugars (Sucrose, Trehalose) AKS452->Sugars Preferential Exclusion Polyols Polyols (Mannitol, Sorbitol) AKS452->Polyols Bulking Agent (Lyophilization) AminoAcids Amino Acids (Arginine, Glycine) AKS452->AminoAcids Suppress Aggregation Buffers Buffers (Histidine, Phosphate) AKS452->Buffers Maintain Optimal pH Surfactants Surfactants (Polysorbate 80) AKS452->Surfactants Prevent Surface Adsorption Antioxidants Antioxidants (Methionine) AKS452->Antioxidants Inhibit Oxidation

Caption: Role of excipients in stabilizing AKS-452.

VI. Concluding Remarks

Enhancing the shelf-life of AKS-452 is a multifactorial challenge that requires a deep understanding of its inherent stability characteristics and a systematic approach to formulation development. By carefully considering the potential degradation pathways and employing rational stabilization strategies, including the selection of appropriate excipients and the implementation of techniques like lyophilization, the long-term stability of this promising vaccine candidate can be significantly improved. This technical support guide provides a foundational framework to assist you in your research and development efforts. For further in-depth information, please consult the references provided below.

VII. References

  • Cromwell, M. E., et al. (2006). Protein Aggregation and Bioprocessing. AAPS Journal, 8(3), E572–E579. Available at: [Link]

  • Fast, J. L., et al. (2009). Physical instability of a therapeutic Fc fusion protein: domain contributions to conformational and colloidal stability. Biochemistry, 48(49), 11724–11736. Available at: [Link]

  • Duivelshof, B. L., et al. (2021). Therapeutic Fc-fusion proteins: Current analytical strategies. Journal of Separation Science, 44(1), 35-62. Available at: [Link]

  • Zion, T. C., et al. (2022). Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. Vaccine, 40(8), 1139-1147. Available at: [Link]

  • Zion, T. C., et al. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. Vaccine, 39(45), 6646-6654. Available at: [Link]

  • Gervasi, V., et al. (2009). Degradation of an Fc-fusion recombinant protein by host cell proteases: Identification of a CHO cathepsin D protease. Biotechnology and Bioengineering, 104(6), 1132-1141. Available at: [Link]

  • Lam, X. M., et al. (2011). AAPS Newsmagazine. Formulation Strategies to Prevent Protein Degradation. Available at: [Link]

  • Sino Biological. (n.d.). How to Characterize Fc-Fusion glycosylation. Available at: [Link]

  • Ren, D., et al. (2009). Degradation products analysis of an Fc fusion protein using LC/MS methods. Journal of Pharmaceutical and Biomedical Analysis, 49(1), 1-10. Available at: [Link]

  • Coria, L. M., et al. (2018). Stability Studies of the Vaccine Adjuvant U-Omp19. Frontiers in Immunology, 9, 196. Available at: [Link]

  • U.S. Patent No. US20150290325A1. (2015). Liquid formulations for TNFR:Fc fusion proteins. Available at:

  • Phenomenex. (2020). Method Optimization of Purity Analysis of a Fc-Fusion Protein by Reversed Phase HPLC. Available at: [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Comparison of Three Complementary Analytical Techniques for the Evaluation of the Biosimilar Comparability of a Monoclonal Antibody and an Fc-Fusion Protein. Available at: [Link]

  • Akston Biosciences. (2022). Akston Biosciences Doses First Participants in Phase II Clinical Trial for Shelf-Stable COVID-19 Booster. Available at: [Link]

  • Akston Biosciences. (2022). Akston Biosciences Receives Regulatory Approval for Phase II Clinical Trial for Shelf-Stable COVID-19 Vaccine Booster. Available at: [Link]

  • Patel, S. M., et al. (2017). Practical advice in the development of a lyophilized protein drug product. Journal of Pharmaceutical Sciences, 106(7), 1706-1721. Available at: [Link]

  • PCI Pharma Services. (n.d.). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. Available at: [Link]

  • Sharp Services. (n.d.). What's Involved in Designing Effective Lyophilization Cycles? Available at: [Link]

  • Smith, W., et al. (2022). Analytical technology development to monitor the stability of Polysaccharide-Protein conjugate vaccines. Vaccine, 40(27), 3767-3774. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

  • Sino Biological. (n.d.). Fc Fusion Protein: Structure, Function, and Clinical Application. Available at: [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Stability testing: An Essential study for Vaccine Formulation Development. Available at: [Link]

  • Leukocare. (n.d.). Taming the Unseen Enemy: A Practical Guide to Preventing Protein Aggregation. Available at: [Link]

  • Singh, S. K., et al. (2016). Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant. Journal of Pharmaceutical Sciences, 105(2), 528-537. Available at: [Link]

  • Hasija, M., et al. (2016). Practical Approaches to Forced Degradation Studies of Vaccines. Methods in Molecular Biology, 1403, 853-866. Available at: [Link]

  • ResearchGate. (2017). Overview of forced degradation methods for new vaccine candidates. Available at: [Link]

  • North Dakota Health and Human Services. (n.d.). Vaccine Storage Troubleshooting. Available at: [Link]

  • Patsnap. (2025). Troubleshooting Guide for Common Recombinant Protein Problems. Available at: [Link]

  • Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy. (2023). International Journal of Molecular Sciences, 24(12), 10309. Available at: [Link]

  • BioProcess International. (2014). Developing Fusion Proteins for Therapeutics. Available at: [Link]

  • ResearchGate. (2018). Lyophilization in Vaccine Processes. Available at: [Link]

  • BioPharm International. (2015). Challenges of Protein Aggregation during Purification. Available at: [Link]

  • NanoTemper Technologies. (2021). 5 types of formulation excipients and how they impact biologics stability. Available at: [Link]

  • Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Available at: [Link]

  • Maynard, J. A., & Georgiou, G. (2000). Improved stability of a protein vaccine through elimination of a partially unfolded state. Nature Biotechnology, 18(7), 735–739. Available at: [Link]

  • Centers for Disease Control and Prevention. (2024). Storage and Handling of Immunobiologics. In Epidemiology and Prevention of Vaccine-Preventable Diseases (The Pink Book). Available at: [Link]

  • Chamow, S. M., et al. (2014). Immunoglobulin Fc-Fusion Proteins Part 1: Their Design and Manufacture. BioProcess International. Available at: [Link]

  • Czajkowsky, D. M., et al. (2012). Fc-fusion proteins: new developments and future perspectives. EMBO Molecular Medicine, 4(10), 1015–1028. Available at: [Link]

  • Zion, T. C., et al. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Manufacturing Yield of AKS-452

Welcome to the technical support center for the manufacturing of AKS-452, a next-generation, room-temperature stable, Fc-fusion protein subunit vaccine. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the manufacturing of AKS-452, a next-generation, room-temperature stable, Fc-fusion protein subunit vaccine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the production of this vital therapeutic. Our goal is to empower your team to maximize manufacturing yield and ensure consistent product quality by understanding the causality behind experimental choices and implementing robust, self-validating protocols.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the manufacturing and characteristics of AKS-452.

1. What is AKS-452 and how is it manufactured?

AKS-452 is a recombinant subunit vaccine candidate developed to prevent COVID-19. It is an Fc-fusion protein comprising the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein genetically fused to the Fc fragment of human IgG1.[1][2][3] This design enhances immunogenicity and stability.[1][3] The manufacturing process utilizes standard, low-cost antibody production techniques, making it highly scalable.[4][5][6] A single 2,000-liter bioreactor production line is estimated to be capable of producing over one billion doses annually.[5][7]

2. What are the key advantages of the AKS-452 manufacturing process?

The manufacturing process for AKS-452 is designed for global accessibility and rapid deployment. Key advantages include:

  • High Yield: The process is optimized for high expression, with estimates of a single 2,000L bioreactor run yielding enough material for approximately 100 million single doses.[2]

  • Scalability: It employs conventional and well-established antibody manufacturing technologies, facilitating large-scale production.[5][7]

  • Cost-Effectiveness: The use of standard techniques contributes to a lower cost of goods compared to more complex vaccine platforms.[4][6]

  • Product Stability: AKS-452 is stable at room temperature (25°C or 77°F) for at least six months, which significantly simplifies storage and distribution logistics by reducing the reliance on a cold chain.[4][8]

3. What are the critical quality attributes (CQAs) for AKS-452 that need to be monitored during manufacturing?

While specific CQAs are product-dependent, for a recombinant Fc-fusion protein vaccine like AKS-452, critical quality attributes would likely include:

  • Identity and Purity: Confirmation of the correct primary sequence and the absence of process-related impurities (e.g., host cell proteins, DNA) and product-related variants (e.g., aggregates, fragments).

  • Potency: The biological activity of the vaccine, often measured by its ability to bind to the target receptor (ACE2) and elicit a neutralizing antibody response.

  • Glycosylation Profile: The glycan structures on the Fc region can influence effector functions and in vivo half-life.

  • Aggregation: The presence of high molecular weight species is a critical parameter to control as aggregates can impact efficacy and potentially induce an immunogenic response.

  • Charge Variants: Variations in the surface charge of the protein, which can indicate post-translational modifications or degradation.

II. Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific issues that may arise during the manufacturing of AKS-452.

A. Upstream Processing: Cell Culture and Expression

The upstream process is foundational to achieving high yields of AKS-452. It involves the cultivation of genetically engineered cells (likely Chinese Hamster Ovary - CHO cells, a common platform for antibody and Fc-fusion protein production) to express the recombinant protein.[9][10]

Upstream_Workflow cluster_upstream Upstream Process CellBank Cell Bank Thawing Expansion Cell Expansion CellBank->Expansion Inoculum Bioreactor Production Bioreactor Expansion->Bioreactor Seed Train Harvest Harvest & Clarification Bioreactor->Harvest Cell Culture Fluid

Caption: Overview of the upstream manufacturing workflow for AKS-452.

Question 1: We are observing low cell viability and reduced cell growth in the bioreactor. What are the potential causes and how can we troubleshoot this?

Answer:

Low cell viability and poor growth can significantly impact the final protein titer. The issue can stem from several factors related to the cell culture environment and process parameters.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Suboptimal Culture Conditions pH, temperature, and dissolved oxygen (DO) levels are critical for CHO cell growth and productivity. Deviations from the optimal range can induce stress and reduce viability.[6][11]1. Verify Probe Calibration: Ensure pH and DO probes are properly calibrated. 2. Monitor and Control: Implement tight deadbands for pH, temperature, and DO control loops. The optimal temperature for CHO cell growth is typically 37°C, though a temperature shift to a lower temperature during the production phase can sometimes improve protein quality.[6] 3. Gas Sparging Strategy: Review the gas sparging strategy to ensure adequate oxygen supply without causing excessive shear stress.
Nutrient Limitation Depletion of essential nutrients like glucose, amino acids, or vitamins in the culture medium can limit cell growth and protein production.1. Media Analysis: Analyze spent media samples to identify any depleted components. 2. Feed Strategy Optimization: Adjust the feeding strategy (bolus or perfusion) to ensure a consistent supply of nutrients.[11]
Accumulation of Toxic Byproducts The accumulation of metabolic byproducts such as lactate and ammonia can inhibit cell growth and reduce viability.1. Monitor Metabolites: Regularly measure lactate and ammonia levels. 2. Process Optimization: Consider strategies to reduce byproduct accumulation, such as controlled glucose feeding or the use of specialized media formulations.
Shear Stress Excessive agitation or sparging rates can cause mechanical damage to the cells.1. Agitation Speed: Optimize the agitation speed to ensure homogeneity without causing excessive shear. 2. Sparger Design: Evaluate the sparger design and gas flow rates.
Contamination Microbial contamination can rapidly lead to a decline in cell viability.1. Aseptic Technique: Review and reinforce aseptic techniques for all upstream operations. 2. Raw Material Screening: Ensure all raw materials, including media and feeds, are sterile. 3. Mycoplasma Testing: Regularly test cell banks for mycoplasma contamination.

Question 2: The final protein titer is lower than expected, despite good cell growth. What could be the issue?

Answer:

Low protein productivity, or a low specific production rate (Qp), can be a complex issue. Even with high cell density, the protein expression per cell might be suboptimal.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Suboptimal Induction/Expression Conditions For some expression systems, the timing and concentration of an inducer can be critical. For constitutive systems, environmental factors play a larger role.1. Process Parameter Optimization: Experiment with a Design of Experiments (DoE) approach to optimize parameters like temperature, pH, and feeding strategy to enhance protein expression.[12] A temperature shift during the production phase can sometimes increase Qp.[6]
Genetic Instability of the Cell Line Over multiple passages, the productivity of a cell line can decrease due to genetic drift.1. Cell Bank Characterization: Ensure a well-characterized master and working cell bank system is in place. 2. Limit Passage Number: Adhere to a validated maximum passage number for the production process.
Product Degradation Proteases released from lysed cells can degrade the expressed AKS-452.1. Maintain High Viability: Implement strategies to keep cell viability high to minimize cell lysis and protease release. 2. Protease Inhibitors: In some cases, the addition of protease inhibitors during harvest may be considered, but this requires careful evaluation for downstream removal.[8]
Issues with the Expression Construct The design of the expression vector itself can impact transcription and translation efficiency.1. Codon Optimization: Ensure the gene sequence for AKS-452 is codon-optimized for the expression host (e.g., CHO cells). 2. Vector Design: Verify the integrity of the expression vector, including the promoter and other regulatory elements.[13]
B. Downstream Processing: Purification and Formulation

The downstream process for an Fc-fusion protein like AKS-452 typically involves a series of chromatography steps to purify the protein, followed by viral inactivation, and formulation to ensure stability.

Downstream_Workflow cluster_downstream Downstream Process Capture Protein A Affinity Chromatography ViralInactivation Low pH Viral Inactivation Capture->ViralInactivation Eluate Polishing1 Ion Exchange Chromatography ViralInactivation->Polishing1 Neutralized Eluate Polishing2 Hydrophobic Interaction Chromatography Polishing1->Polishing2 Partially Purified Protein Formulation Ultrafiltration/Diafiltration & Formulation Polishing2->Formulation Purified Protein SterileFiltration Sterile Filtration Formulation->SterileFiltration Final Formulation

Caption: A typical downstream processing workflow for an Fc-fusion protein like AKS-452.

Question 3: We are observing a lower than expected yield from the Protein A affinity chromatography step. What are the likely causes?

Answer:

Protein A chromatography is the standard capture step for Fc-containing proteins due to its high specificity.[14] Low yield at this stage can be due to issues with binding, elution, or protein integrity.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Suboptimal Binding Conditions The binding of the Fc region to Protein A is pH and conductivity dependent.1. pH and Conductivity Adjustment: Ensure the pH of the clarified harvest is adjusted to the optimal binding range (typically neutral to slightly basic) and that the conductivity is within the recommended limits for the specific Protein A resin.[15] 2. Sample Filtration: Ensure the harvest is properly clarified to prevent column clogging.[16]
Column Overloading Exceeding the dynamic binding capacity (DBC) of the resin will result in product breakthrough in the flow-through.1. Determine DBC: Perform column loading studies to determine the DBC for AKS-452 on your specific resin. 2. Load Less Than 100% DBC: As a standard practice, load the column to 80-90% of its DBC to ensure complete capture.
Inefficient Elution Elution from a Protein A column is achieved by lowering the pH. If the pH is not low enough, or the elution buffer composition is not optimal, the protein will not fully dissociate from the resin.1. Optimize Elution Buffer: The elution is typically performed at a pH between 3.0 and 4.0. The exact pH may need to be optimized for AKS-452. 2. Consider Additives: In some cases, additives like arginine can help to improve elution efficiency at a milder pH, which can be beneficial for protein stability.[2]
Protein Precipitation on the Column The low pH of the elution buffer can sometimes cause protein aggregation and precipitation on the column.1. Rapid Neutralization: Neutralize the eluate pool immediately after collection to bring the pH back to a neutral range where the protein is more stable. 2. Optimize Elution Conditions: As mentioned above, using additives or a slightly higher elution pH can mitigate this issue.
Proteolytic Cleavage If proteases are present in the harvest, they could potentially cleave the AKS-452 molecule, leading to fragments that may not bind to the Protein A resin.1. Upstream Control: Focus on maintaining high cell viability to minimize protease release. 2. Rapid Processing: Minimize the hold time of the clarified harvest before loading onto the column.

Question 4: We are observing an increase in protein aggregation after the low pH viral inactivation step. How can we mitigate this?

Answer:

Low pH viral inactivation is a critical step for ensuring the viral safety of the product.[17][18] However, the acidic conditions can be stressful for the protein and may induce aggregation.[19]

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Protein Instability at Low pH AKS-452, like many proteins, may have a tendency to unfold or partially denature at low pH, exposing hydrophobic regions that can lead to aggregation.1. Optimize pH and Hold Time: Determine the lowest pH and shortest hold time that still provides robust viral clearance while minimizing aggregation. This requires careful validation studies.[17][18] 2. Temperature Control: Perform the viral inactivation step at a controlled, and often lower, temperature to reduce the rate of aggregation.[18]
Slow or Inefficient Neutralization A delay in neutralizing the pH after the hold time, or localized pH "hot spots" during neutralization, can prolong the protein's exposure to stressful conditions.1. Rapid and Controlled Neutralization: Ensure rapid and homogenous mixing during the addition of the neutralization buffer. In-line pH monitoring can be beneficial.
Presence of Impurities Certain impurities co-eluted from the Protein A column may exacerbate aggregation at low pH.1. Protein A Wash Steps: Optimize the wash steps during the Protein A chromatography to remove as many impurities as possible before elution.
High Protein Concentration The tendency to aggregate is often concentration-dependent.1. Dilution: If feasible, consider diluting the Protein A eluate before the low pH hold, although this will impact process volumes.

Question 5: During sterile filtration of the final formulated product, we are experiencing filter clogging. What could be the cause?

Answer:

Sterile filtration is the final step to ensure the sterility of the drug product. Filter clogging can lead to product loss, process delays, and potential batch failure.[1][20]

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Recommended Action
Presence of Aggregates The most common cause of filter clogging is the presence of protein aggregates in the final formulation.[1][20]1. Formulation Optimization: Review the final formulation buffer. The inclusion of excipients such as polysorbates can help to stabilize the protein and prevent aggregation.[5] 2. Upstream and Downstream Control: Aggregation can be an accumulation of minor instabilities throughout the process. Review all previous steps for potential causes of aggregation. 3. Pre-filtration: Consider a pre-filtration step with a larger pore size filter to remove any larger aggregates before the final sterile filtration.
High Protein Concentration and Viscosity High concentrations of AKS-452 can lead to increased viscosity, which can reduce filter throughput.1. Optimize Filtration Parameters: Adjust the filtration pressure and flow rate. 2. Increase Filter Surface Area: Use a larger filter or multiple filters in parallel to handle the required volume and concentration.
Incompatibility with Filter Material The protein may be adsorbing to the filter membrane material, leading to fouling.1. Filter Material Screening: Screen different filter membrane materials (e.g., PVDF, PES) to find one with the lowest protein binding characteristics for AKS-452.[21]
Precipitation of Excipients In some cases, excipients in the formulation buffer may precipitate and clog the filter.1. Formulation Buffer Preparation: Ensure all excipients are fully dissolved and the formulation buffer is properly prepared and filtered before use.

III. References

  • Akston Biosciences Doses First Subjects in Phase II Clinical Trial of Second-Generation Protein Subunit COVID-19 Vaccine. (2021, August 5). Akston Biosciences. [Link]

  • AKS-452 - Grokipedia. (n.d.). Grokipedia. [Link]

  • Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. (2021). PubMed Central. [Link]

  • Clinical Trial Begins for 2nd-Gen COVID-19 Vaccine. (2021, April 19). Respiratory Therapy. [Link]

  • Fusion Proteins Pose Manufacturability Challenges. (2017, May 1). BioPharm International. [Link]

  • Recent Developments in Bioprocessing of Recombinant Proteins: Expression Hosts and Process Development. (2020). PubMed Central. [Link]

  • Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. (2021, October 29). PubMed. [Link]

  • All About CHO – Everything from the basics to troubleshooting. (2013, June 3). Cell Culture Dish. [Link]

  • Akston and LakePharma Announce Strategic Partnership to Manufacture AKS-452. (2021, January 5). Akston Biosciences. [Link]

  • Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells. (2022, July 4). PubMed Central. [Link]

  • Development of Purification for Challenging Fc-Fusion Proteins. (2017, October 1). BioPharm International. [Link]

  • Optimizing Upstream Process Development in Biotechnology. (n.d.). Wheeler Bio. [Link]

  • Troubleshooting protein recovery issues. (2025, March 20). Cytiva. [Link]

  • Considerations for Sterile Filtration of Biologic Drugs. (2019, October 2). Pharmaceutical Technology. [Link]

  • Protein aggregation: formulating a problem. (2022, October 11). The Pharmaceutical Journal. [Link]

  • Viral Inactivation in Bioprocessing. (n.d.). Mettler Toledo. [Link]

  • Fc-fusion proteins: new developments and future perspectives. (2012). PubMed Central. [Link]

  • Can you troubleshoot my process of protein aggregation in gel filtration? (2014, August 25). ResearchGate. [Link]

  • How Much Harm Can a Single Droplet Do? Considerations for a Viral Inactivation Step. (2020, October 29). BioProcess International. [Link]

  • Protein A Antibody Purification Handbook. (n.d.). G-Biosciences. [Link]

  • Upstream cell culture processes for the production of therapeutic proteins. (2018, September 4). European Pharmaceutical Review. [Link]

  • Filter clogging issues in sterile filtration. (2025, August 10). ResearchGate. [Link]

  • Viral Clearance: Risk Mitigation in Biopharmaceutical Manufacturing. (2016, December 1). Contract Pharma. [Link]

  • Minimizing Filter Plugging: A Guide for Biologic Contamination Control Technologies. (n.d.). Meissner. [Link]

  • Upstream Process Development. (n.d.). AGC Biologics. [Link]

  • An Approach to the Protein Aggregation Problem in Therapeutic Bioprocessing. (2022, July 14). McGowan Institute for Regenerative Medicine. [Link]

  • How to solve problems purifying Fc-tagged proteins? (2021, April 21). ResearchGate. [Link]

  • 7 reasons for us to choose Chinese hamster ovary (CHO) cells for recombinant protein production. (2024, June 3). evitria. [Link]

  • Explanatory chapter: troubleshooting recombinant protein expression: general. (2014). PubMed. [Link]

  • Sterile Filtration in Pharma: The Final Barrier to Contamination. (n.d.). Biopharma Filters. [Link]

  • Truly continuous low pH viral inactivation for biopharmaceutical process integration. (2020). NIH. [Link]

  • The Future of Fusion Biologics: Fc, Albumin, Minibodies & Beyond. (2025, August 25). Elise Biopharma. [Link]

  • Cleaning up the CHO cell. (2020, April 20). Research Communities by Springer Nature. [Link]

  • Upstream processing with single-use systems. (2022, December 20). Single Use Network. [Link]

  • (PDF) Explanatory Chapter: Troubleshooting Recombinant Protein Expression: General. (2025, August 7). ResearchGate. [Link]

  • Purification of a Fc-Fusion Protein with [Bathophenathroline:metal] Complexes. (2019). MDPI. [Link]

  • Challenges of Protein Aggregation during Purification. (2013, November 2). BioPharm International. [Link]

  • (PDF) Production Challenges for Complex Biologics: Fusion Proteins. (2017, February 15). ResearchGate. [Link]

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Optimization

Technical Support Center: Strategies for Reducing Reactogenicity of Adjuvanted Subunit Vaccines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to mitigate the re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to mitigate the reactogenicity of adjuvanted subunit vaccines. Our goal is to equip you with the knowledge to balance robust immunogenicity with an acceptable safety profile in your vaccine development pipeline.

Introduction: Understanding the Immunological Tightrope of Adjuvanticity and Reactogenicity

Modern subunit vaccines, composed of highly purified recombinant antigens, are often poorly immunogenic on their own and require the inclusion of adjuvants to elicit a potent and durable protective immune response.[1][2][3][4] Adjuvants act as immunostimulants, activating the innate immune system to create a pro-inflammatory environment that shapes the subsequent adaptive response.[2][5][6] However, this necessary inflammatory cascade is also the root cause of reactogenicity—the constellation of expected, transient adverse events following vaccination, such as injection site pain, swelling, fever, and myalgia.[2][7][8]

The central challenge in developing adjuvanted vaccines is to walk the immunological tightrope: maximizing the desired adjuvant effect while minimizing reactogenicity. This guide provides a structured, question-and-answer-based approach to troubleshoot and proactively address common issues related to reactogenicity throughout the experimental workflow.

Part 1: Troubleshooting Guide - From Formulation to In Vivo Assessment

This section addresses specific experimental hurdles and provides actionable solutions.

Adjuvant Selection & Formulation Issues

Question: My lead adjuvanted formulation is showing high levels of local reactogenicity (severe swelling, erythema) in our initial animal studies. How can I address this without compromising immunogenicity?

Answer: High local reactogenicity is a common hurdle and often stems from the adjuvant's mechanism of action or suboptimal formulation. Here’s a systematic approach to troubleshoot this issue:

Causality: Intense local reactogenicity is typically driven by an overstimulation of innate immune cells at the injection site, leading to an excessive release of pro-inflammatory cytokines and chemokines like IL-1β, IL-6, and TNF-α.[2][9][10] This can be exacerbated by the physicochemical properties of the formulation.

Troubleshooting Workflow:
  • Re-evaluate Adjuvant Dose: The simplest first step is to perform a dose-ranging study with the adjuvant, keeping the antigen dose constant. Often, a lower adjuvant concentration can significantly reduce local inflammation while still providing sufficient immunostimulation.

  • Modify the Formulation Strategy:

    • For Emulsion Adjuvants (e.g., Oil-in-Water): Ensure the emulsion is stable and droplet size is uniform and within the desired range (typically sub-micron).[11] Inconsistent or large droplet sizes can increase reactogenicity. Consider modifying the surfactant or oil-to-water ratio. For example, while both MF59 and AS03 are squalene-based emulsions, AS03 also contains α-tocopherol, which can contribute to its higher potency and reactogenicity.[12][13]

    • For Nanoparticle Adjuvants (e.g., Alum, Liposomes): The interaction between the antigen and the nanoparticle is critical.[1][14] Incomplete or weak adsorption of the antigen to alum can leave free adjuvant, potentially increasing reactogenicity.

      • Protocol: Verify antigen adsorption to alum by measuring the amount of unbound protein in the supernatant after incubation.

      • Optimization: Adjust the pH and buffer conditions to optimize electrostatic and hydrophobic interactions, which govern antigen binding.[1]

    • For TLR Agonists: These are potent inducers of inflammation.[15][16][] Consider strategies to localize their effect and prevent systemic diffusion, which can reduce both local and systemic reactogenicity.[15][18] This can be achieved by:

      • Conjugation: Covalently linking the TLR agonist to the antigen or a carrier nanoparticle.[15][18]

      • Encapsulation: Formulating the TLR agonist within a delivery system like a liposome or polymer-based particle.[18][19]

  • Consider Adjuvant Combinations: Combining two different adjuvants at lower individual doses can sometimes achieve a synergistic effect on immunogenicity with a better reactogenicity profile than a high dose of a single adjuvant.[6] For example, the AS01 adjuvant system combines the saponin QS-21 with the TLR4 agonist MPL in a liposomal formulation, which helps to mitigate the known reactogenicity of QS-21 alone.[20]

Experimental Workflow Diagram: Optimizing Antigen-Alum Adsorption

G cluster_prep Preparation cluster_formulation Formulation & Incubation cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome P1 Prepare Antigen Solution (in specific buffer, pH) F1 Mix Antigen and Alum at various ratios (e.g., 1:1, 1:2) P1->F1 P2 Prepare Alum Suspension P2->F1 F2 Incubate with gentle agitation (e.g., 1-4 hours at 4°C) F1->F2 A1 Centrifuge to pellet Alum-Antigen complex F2->A1 A2 Collect Supernatant A1->A2 A3 Measure unbound protein in supernatant (e.g., BCA, A280) A2->A3 A4 Calculate % Adsorption A3->A4 D1 Adsorption >95%? A4->D1 O1 Proceed to In Vivo Testing D1->O1 Yes O2 Optimize Formulation (Modify pH, Buffer, Ratio) D1->O2 No O2->F1 Iterate

Caption: Workflow for optimizing antigen adsorption to alum adjuvants.

In Vitro & Ex Vivo Assessment Issues

Question: We are trying to screen new adjuvant candidates in vitro before moving to animal models, but we are unsure which readouts best predict in vivo reactogenicity. What are the key biomarkers?

Answer: Early, predictive in vitro models are crucial for de-risking adjuvant candidates. While no single assay is perfectly predictive, a multi-parametric approach using human peripheral blood mononuclear cells (PBMCs) or whole blood can provide significant insights.

Causality: Reactogenicity is fundamentally an inflammatory event. Therefore, the key biomarkers are the cytokines and chemokines that orchestrate this response. An excessive or prolonged production of specific inflammatory mediators in vitro is a strong indicator of potential in vivo reactogenicity.

Key In Vitro Biomarkers for Reactogenicity:

Based on clinical and preclinical data, a panel of cytokines should be assessed. High levels of the following are often associated with increased reactogenicity:

BiomarkerRole in Inflammation & Reactogenicity
IL-1β A key pyrogen (fever-inducing), activates the NLRP3 inflammasome, and promotes local inflammation.[10][21]
IL-6 Central mediator of the acute phase response; associated with both systemic (fever, myalgia) and local reactions.[9][10][22]
TNF-α Potent pro-inflammatory cytokine involved in fever, inflammation, and cellular recruitment.
CCL4 A chemokine that recruits monocytes, macrophages, and other immune cells to the site of injection.[9][23]

Conversely, the induction of anti-inflammatory cytokines like IL-10 can indicate a more balanced, self-regulating response.[9][23]

Protocol: In Vitro Reactogenicity Screening using Human PBMCs
  • Source Material: Obtain fresh human PBMCs from a pool of healthy donors to account for genetic variability.

  • Stimulation: Culture PBMCs (e.g., at 1x10⁶ cells/mL) and stimulate them with various concentrations of your adjuvanted vaccine formulations. Include positive controls (e.g., LPS for TLR4) and negative controls (antigen alone, vehicle).

  • Incubation: Incubate for a time course (e.g., 6, 24, and 48 hours) to capture both early and later cytokine waves.

  • Supernatant Analysis: Collect the cell culture supernatant at each time point.

  • Quantification: Use a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery) to simultaneously quantify the panel of key cytokines (IL-1β, IL-6, TNF-α, CCL4, IL-10, etc.).

  • Data Analysis: Compare the cytokine profiles induced by your test formulations. Candidates that induce a robust immunogenic signature (e.g., moderate IL-6) without excessive levels of key reactogenicity markers (e.g., very high IL-1β) are prioritized for in vivo studies.

Signaling Pathway Diagram: Adjuvant-Induced Inflammation

G cluster_prr Pattern Recognition cluster_signal Intracellular Signaling cluster_output Cellular Output cluster_effect Physiological Effect Adjuvant Adjuvant (e.g., TLR agonist, Alum) PRR PRR Activation (e.g., TLR4, NLRP3) Adjuvant->PRR MyD88 MyD88/TRIF Signaling Cascade PRR->MyD88 TLRs Inflammasome Inflammasome Assembly PRR->Inflammasome Alum NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Chemokines Chemokines (CCL4) NFkB->Chemokines Inflammasome->Cytokines cleaves pro-IL-1β Reacto Local & Systemic Reactogenicity Cytokines->Reacto Chemokines->Reacto

Caption: Simplified signaling pathway of adjuvant-induced reactogenicity.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is there a trade-off between immunogenicity and reactogenicity? Can I have one without the other?

A1: There is a well-established correlation between the magnitude of the innate immune response and both immunogenicity and reactogenicity.[2][24] A completely inert substance will be neither immunogenic nor reactogenic. The goal of modern adjuvant design is not to eliminate inflammation, but to sculpt it. The ideal adjuvant induces a controlled, productive inflammatory response that is sufficient to drive a strong adaptive immune response but resolves quickly, thereby minimizing severe or prolonged reactogenic symptoms.[5][18] Strategies like combining different classes of adjuvants or using advanced delivery systems aim to decouple excessive, "unproductive" inflammation from the "productive" signals needed for robust immunity.[16][18]

Q2: How does the route of administration affect reactogenicity?

A2: The route of administration is a critical determinant of reactogenicity. Intradermal (ID) and subcutaneous (SC) injections are often associated with more significant local reactions (e.g., erythema, induration) compared to intramuscular (IM) injections, because the skin is more densely populated with resident immune cells.[25] However, these routes may also be dose-sparing. Conversely, mucosal administration (e.g., intranasal) presents unique challenges, as the epithelial barrier is sensitive and inflammation can cause undesirable side effects.[6] Therefore, adjuvants must be carefully selected and formulated for the intended route of delivery.[25][26]

Q3: Can pre-existing immunity or an individual's baseline immune state predict their reactogenicity to a new vaccine?

A3: Yes, emerging research in systems vaccinology suggests that the pre-vaccination immune state can significantly influence both reactogenicity and immunogenicity.[5][27][28] Studies have shown that the baseline activation state of immune cells, particularly dendritic cells and monocytes, can correlate with the severity of post-vaccination symptoms.[27][28] While not yet used for routine clinical decision-making, analyzing pre-vaccination immune profiles is a powerful research tool to understand the variability in vaccine responses and could pave the way for personalized vaccination strategies in the future.

Q4: We are developing a vaccine for a sensitive population (e.g., elderly, infants). What are the key considerations for adjuvant selection to minimize reactogenicity?

A4: For sensitive populations, the safety and tolerability profile is paramount.

  • Prioritize Adjuvants with Established Safety Records: Adjuvants like aluminum salts and the oil-in-water emulsion MF59 have a long history of use in licensed vaccines for pediatric and elderly populations and are generally considered to have a favorable safety profile.[2][13][24]

  • Avoid Potent, Broad-Spectrum Inflammatory Triggers: While highly effective, some novel TLR agonists might induce a more robust and potentially more reactogenic cytokine profile that may be less suitable for these populations without careful formulation.

  • Consider Dose Adjustments: The dose of both antigen and adjuvant may need to be optimized specifically for the target population, as their immune systems may respond differently than that of healthy adults.

  • Focus on Quality of Immune Response: For the elderly, the goal is often to overcome immunosenescence. An adjuvant that promotes a strong T-cell response and broadens antibody responses, like AS03 or MF59, might be beneficial, but the formulation must be carefully balanced to manage reactogenicity.[12][13][29]

Q5: What is the role of the antigen itself in the reactogenicity of an adjuvanted formulation?

A5: While the adjuvant is the primary driver of reactogenicity, the antigen is not an inert partner.[1] The physicochemical properties of the antigen, such as its size, charge, and purity, can influence the overall reactogenicity profile.[1][2]

  • Intrinsic PAMPs: Some recombinant antigens, particularly those produced in bacterial or yeast systems, may contain residual pathogen-associated molecular patterns (PAMPs) that can act as intrinsic adjuvants and contribute to inflammation.

  • Antigen-Adjuvant Interactions: As discussed previously, the way an antigen physically interacts with an adjuvant (e.g., adsorption to alum, encapsulation in a nanoparticle) is critical.[1][14] A well-characterized, stable interaction is key to a consistent and predictable safety profile. An unstable formulation could lead to batch-to-batch variability in reactogenicity.

References
  • Pullen, R. H., et al. (2024). Predictive Model of Vaccine Reactogenicity Using Data from an In Vitro Human Innate Immunity Assay System. The Journal of Immunology. [Link]

  • Thryve Health. Digital Biomarkers: Vaccine Reactogenicity with Wearables. [Link]

  • Irvine, D. J., et al. (2013). Working together: interactions between vaccine antigens and adjuvants. Expert Review of Vaccines. [Link]

  • Tanaka, T., et al. (2024). Cytokine Storms and Anaphylaxis Following COVID-19 mRNA-LNP Vaccination: Mechanisms and Therapeutic Approaches. International Journal of Molecular Sciences. [Link]

  • Bowen, W. S., et al. (2021). Subunit Vaccines Using TLR Triagonist Combination Adjuvants Provide Protection Against Coxiella burnetii While Minimizing Reactogenic Responses. Frontiers in Immunology. [Link]

  • Sassano, E., et al. (2024). A Predictive Model of Vaccine Reactogenicity Using Data from an In Vitro Human Innate Immunity Assay System. The Journal of Immunology. [Link]

  • O'Hagan, D. T. (2012). Emulsion based vaccine adjuvants. Expert Review of Vaccines. [Link]

  • Steinhubl, S. R., et al. (2024). Development of a personalized digital biomarker of vaccine-associated reactogenicity using wearable sensors and digital twin technology. npj Digital Medicine. [Link]

  • Steinhubl, S. R., et al. (2024). Development of a personalized digital biomarker of vaccine-associated reactogenicity using wearable sensors and digital twin technology. Semantic Scholar. [Link]

  • Hervé, C., et al. (2019). The how's and what's of vaccine reactogenicity. npj Vaccines. [Link]

  • Chen, X., et al. (2017). Reactogenicity of various vaccine adjuvants in the skin. Expert Review of Vaccines. [Link]

  • Hagan, T., et al. (2025). Pre-Vaccination Immune Profiles and Responsiveness to Innate Stimuli Predict Reactogenicity and Antibody Magnitude Following mRNA Vaccination. Vaccines. [Link]

  • Pollard, A. J., et al. (2017). Application of “Systems Vaccinology” to Evaluate Inflammation and Reactogenicity of Adjuvanted Preventative Vaccines. Seminars in Immunology. [Link]

  • Coro, K., et al. (2022). Nanoparticle-Based Adjuvants and Delivery Systems for Modern Vaccines. Pharmaceutics. [Link]

  • Kumar, D., et al. (2023). Current Progress in the Science of Novel Adjuvant Nano-Vaccine-Induced Protective Immune Responses. Vaccines. [Link]

  • Pulendran, B., et al. (2021). Emerging concepts in the science of vaccine adjuvants. Nature Reviews Drug Discovery. [Link]

  • O'Hagan, D. T., et al. (2017). Vaccine Adjuvant Nanotechnologies. Annual Review of Chemical and Biomolecular Engineering. [Link]

  • Dowling, D. J., & Levy, O. (2019). Toward precision adjuvants: optimizing science and safety. Current Opinion in Pediatrics. [Link]

  • Principi, N., & Esposito, S. (2018). AS03- and MF59-Adjuvanted Influenza Vaccines in Children. Frontiers in Immunology. [Link]

  • Parvez, S., et al. (2021). An Overview of Nanocarrier-Based Adjuvants for Vaccine Delivery. Vaccines. [Link]

  • Nizar, F., et al. (2024). Adjuvants in COVID-19 vaccines: innocent bystanders or culpable abettors for stirring up COVID-heart syndrome. Journal of Thrombosis and Thrombolysis. [Link]

  • Principi, N., & Esposito, S. (2018). AS03- and MF59-Adjuvanted Influenza Vaccines in Children. Frontiers in Immunology. [Link]

  • Dowling, D. J., & Levy, O. (2019). Biomarkers of adjuvant reactogenicity. ResearchGate. [Link]

  • Hervé, C., et al. (2019). The how's and what's of vaccine reactogenicity. ResearchGate. [Link]

  • Rappazzo, C. G., & O'Hagan, D. T. (2023). Practical Considerations for Next-Generation Adjuvant Development and Translation. Pharmaceutics. [Link]

  • Apostu, R. O., et al. (2025). Advances in vaccine adjuvant development and future perspectives. Journal of Biomedical Science. [Link]

  • Hagan, T., et al. (2025). Pre-Vaccination Immune Profiles and Responsiveness to Innate Stimuli Predict Reactogenicity and Antibody Magnitude Following mRNA Vaccination. PubMed. [Link]

  • Jean, R., et al. (2024). Reactogenicity Differences between Adjuvanted, Protein-Based and Messenger Ribonucleic Acid (mRNA)-Based COVID-19 Vaccines. Vaccines. [Link]

  • Khan, T. A., et al. (2021). Vaccine Adjuvants: Selection Criteria, Mechanism of Action Associated with Immune Responses and Future Directions. Iranian Journal of Immunology. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the AKS-452 Vaccine: Efficacy Against SARS-CoV-2 Variants

For Researchers, Scientists, and Drug Development Professionals Introduction: The AKS-452 Vaccine Platform AKS-452, developed by Akston Biosciences, is a second-generation, subunit vaccine candidate designed to offer a p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The AKS-452 Vaccine Platform

AKS-452, developed by Akston Biosciences, is a second-generation, subunit vaccine candidate designed to offer a practical and effective solution for global immunization against COVID-19.[1] Unlike mRNA or viral vector vaccines, AKS-452 is based on a proprietary Fc-fusion protein platform.[2] This platform's key advantages include inherent stability at ambient temperatures, potentially simplifying distribution and storage, and a manufacturing process that leverages conventional, low-cost antibody production techniques.[2][3]

Mechanism of Action: An Fc-Fusion Approach

The AKS-452 vaccine antigen is a fusion protein composed of the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein and the Fc region of a human IgG1 antibody.[3] This design offers a dual advantage in stimulating an immune response:

  • Targeted Antigen Presentation: By focusing the immune response on the RBD, the vaccine aims to elicit a potent neutralizing antibody response, as the RBD is the primary site of viral attachment to the host cell's ACE2 receptor.

  • Enhanced Immunogenicity: The Fc portion of the fusion protein facilitates uptake by antigen-presenting cells (APCs) through Fc-gamma receptors (FcγRs) and prolongs the antigen's half-life in the body. This is intended to generate a robust and durable immune response.

AKS_452_Mechanism cluster_vaccine AKS-452 Vaccine cluster_immune_response Immune Response cluster_virus SARS-CoV-2 Virus V AKS-452 (RBD-Fc Fusion Protein) APC Antigen-Presenting Cell (APC) V->APC Uptake via FcγR T_Cell T-Helper Cell APC->T_Cell Antigen Presentation B_Cell B-Cell T_Cell->B_Cell Activation Antibodies Neutralizing Antibodies B_Cell->Antibodies Production Virus SARS-CoV-2 Antibodies->Virus Neutralization pVNA_Workflow Serum Patient Serum (with antibodies) Incubation1 Incubation Serum->Incubation1 Pseudovirus SARS-CoV-2 Pseudovirus (Spike + Luciferase) Pseudovirus->Incubation1 Cells ACE2-expressing Target Cells Incubation1->Cells Add mixture to cells Incubation2 Incubation (48-72 hours) Cells->Incubation2 Lysis Cell Lysis Incubation2->Lysis Luciferase Luciferase Assay (Measure Light) Lysis->Luciferase

Caption: Workflow for a Pseudovirus Neutralization Assay.

Step-by-Step Protocol for a General Pseudovirus Neutralization Assay:

  • Serum Preparation: Heat-inactivate patient serum at 56°C for 30 minutes to inactivate complement.

  • Serial Dilution: Perform serial dilutions of the serum in a 96-well plate.

  • Virus-Serum Incubation: Add a standardized amount of SARS-CoV-2 pseudovirus to each well containing the diluted serum. Incubate the plate at 37°C for 1 hour to allow antibodies to bind to the pseudovirus.

  • Cell Seeding: While the virus and serum are incubating, prepare a suspension of ACE2-expressing cells (e.g., HEK293T-ACE2) and seed them into a separate 96-well plate.

  • Infection: Transfer the serum-pseudovirus mixture to the plate containing the cells.

  • Incubation: Incubate the infected cells at 37°C for 48-72 hours.

  • Lysis and Readout: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) using a luminometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the serum dilution that results in a 50% reduction in reporter gene activity compared to control wells with no serum.

Live Virus Neutralization Assay

The gold standard for assessing neutralizing antibodies is the live virus neutralization assay, such as the Plaque Reduction Neutralization Test (PRNT). This assay must be performed in a Biosafety Level 3 (BSL-3) laboratory.

In a PRNT, serial dilutions of serum are incubated with live SARS-CoV-2 and then added to a monolayer of susceptible cells (e.g., Vero E6). After an incubation period, the cells are overlaid with a semi-solid medium (like agar) to prevent the virus from spreading indiscriminately. The virus that has successfully infected cells will replicate and spread to adjacent cells, forming localized areas of cell death known as plaques. The number of plaques is counted, and the neutralization titer is determined as the serum dilution that reduces the number of plaques by a certain percentage (e.g., 50% or 90%) compared to the control. The Phase I study of AKS-452 utilized a PRNT with VERO E6 cells to assess neutralization of live wild-type, Alpha, and Delta variants. [4]

Conclusion and Future Outlook

The AKS-452 vaccine represents a promising second-generation COVID-19 vaccine with a unique Fc-fusion protein design. Its stability at room temperature and potential for low-cost, high-volume manufacturing address critical challenges in global vaccine distribution. The clinical data to date demonstrates that AKS-452 is immunogenic, eliciting neutralizing antibody responses against the original SARS-CoV-2 strain and several variants of concern, both as a primary series and as a booster.

While direct comparative data on geometric mean titers against other leading vaccines is still emerging, the available evidence suggests that AKS-452 is a viable candidate for further development and could play a significant role in the ongoing effort to control the COVID-19 pandemic. Further studies directly comparing the immunogenicity and long-term durability of AKS-452 with other vaccine platforms will be crucial in defining its place in future vaccination strategies.

References

  • Akston Biosciences. (2022, November 1). Akston Biosciences Announces Positive Interim Phase II Results from COVID “Universal” Booster Vaccine Trial. Business Wire. [Link]

  • Kantele, A., et al. (2022). Comparative analysis of COVID-19 vaccine responses and third booster dose-induced neutralizing antibodies against Delta and Omicron variants. Nature Communications. [Link]

  • Akston Biosciences. (2021, April 12). Akston Biosciences Launches Phase I/II Clinical Trial of Second-Generation COVID-19 Vaccine. Business Wire. [Link]

  • Akston Biosciences. (2022, May 12). Akston Biosciences Doses First Participants in Phase II Clinical Trial for Shelf-Stable COVID-19 Booster. BioSpace. [Link]

  • Akston Biosciences. (2021, August 5). Akston Biosciences Doses First Subjects in Phase II Clinical Trial of Second-Generation Protein Subunit COVID-19 Vaccine. Business Wire. [Link]

  • Wall, E. C., et al. (2021). Neutralising antibody activity against SARS-CoV-2 VOCs B.1.617.2 and B.1.351 in UK vaccinees. The Lancet.
  • Goel, R. R., et al. (2022). Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. Vaccine. [Link]

  • Lustig, Y., et al. (2021). Neutralising capacity of BNT162b2-induced antibodies against the B.1.1.7 SARS-CoV-2 variant. The Lancet.
  • Abu-Raddad, L. J., et al. (2021). Effectiveness of the BNT162b2 Covid-19 Vaccine against the B.1.1.7 and B.1.351 Variants. New England Journal of Medicine.
  • Akston Biosciences. (2022, June 24). Biolexis and Akston Biosciences Announce Encouraging Top-Line Results from Phase II/III Trial of their Thermostable 2nd Gen COVID-19 Vaccine. Business Wire. [Link]

  • Garcia-Beltran, W. F., et al. (2022). mRNA-based COVID-19 vaccine boosters induce neutralizing immunity against SARS-CoV-2 Omicron variant. Cell.
  • Pajon, R., et al. (2022).
  • Shen, X., et al. (2022). Neutralization of SARS-CoV-2 Variants by mRNA and Adenoviral Vector Vaccine-Elicited Antibodies. Frontiers in Immunology. [Link]

  • Akston Biosciences. (2021, January 5). Akston and LakePharma Announce Strategic Partnership to Manufacture AKS-452. Business Wire. [Link]

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Comparative

A Comparative Analysis of AKS-452 and mRNA COVID-19 Vaccines: A Technical Guide for Researchers

The global effort to combat the COVID-19 pandemic has spurred the rapid development of diverse vaccine platforms. Among these, mRNA vaccines from Pfizer-BioNTech and Moderna have seen widespread use, while novel protein...

Author: BenchChem Technical Support Team. Date: February 2026

The global effort to combat the COVID-19 pandemic has spurred the rapid development of diverse vaccine platforms. Among these, mRNA vaccines from Pfizer-BioNTech and Moderna have seen widespread use, while novel protein subunit candidates like Akston Biosciences' AKS-452 present alternative approaches with distinct advantages. This guide provides an in-depth technical comparison of the AKS-452 subunit vaccine and the established mRNA vaccine platforms, focusing on their underlying mechanisms, immunogenicity, practical considerations, and the experimental methodologies used for their evaluation.

Contrasting Mechanisms of Action: Protein Subunit vs. mRNA

The fundamental difference between AKS-452 and mRNA vaccines lies in how the viral antigen is presented to the immune system.

AKS-452: A Recombinant Subunit Fc-Fusion Protein

AKS-452 is a recombinant subunit vaccine. This platform introduces a purified, laboratory-made component of the virus directly to the body. Specifically, AKS-452 consists of a fusion protein combining the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein with a human IgG1 Fc fragment.

The rationale for this design is twofold:

  • Targeted Immunity: The RBD is a critical portion of the spike protein that binds to the host cell's ACE2 receptor, initiating infection. By targeting the immune response specifically to the RBD, the vaccine aims to efficiently generate neutralizing antibodies that block this crucial step of viral entry.

  • Enhanced Immunogenicity: The Fc portion of the fusion protein leverages the body's natural antibody processing pathways. It facilitates uptake by Antigen Presenting Cells (APCs) through Fc-gamma receptors (FcγRs) and prolongs the antigen's half-life via the neonatal Fc receptor (FcRn) recycling mechanism. This enhanced uptake and prolonged exposure are designed to stimulate a robust and durable immune response, potentially with a single dose.

AKS452_Mechanism cluster_vaccine AKS-452 Vaccine cluster_immune Immune Response V RBD-Fc Fusion Protein APC Antigen Presenting Cell (APC) V->APC Uptake via FcγR T_Helper Helper T-Cell APC->T_Helper Presents Antigen B_Cell B-Cell T_Helper->B_Cell Activates Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiates Antibodies Neutralizing Antibodies Plasma_Cell->Antibodies Produces

Fig 1: Mechanism of AKS-452 Fc-fusion subunit vaccine.

mRNA Vaccines (Pfizer-BioNTech BNT162b2, Moderna mRNA-1273)

In contrast, mRNA vaccines do not contain any viral proteins. Instead, they provide the genetic instructions (messenger RNA) that encode for the full-length SARS-CoV-2 spike protein. This mRNA is encapsulated within a lipid nanoparticle (LNP) to protect it from degradation and facilitate its entry into host cells.

Once inside the cell, the host's own ribosomes read the mRNA and synthesize the viral spike protein. These newly made proteins are then displayed on the cell surface, where they are recognized by the immune system as foreign, triggering both humoral (antibody) and cell-mediated immunity. The mRNA itself is transient and is quickly broken down by the cell.

MRNA_Mechanism cluster_vaccine mRNA Vaccine cluster_cellular Host Cell Process cluster_immune Immune Response V mRNA in Lipid Nanoparticle (LNP) Host_Cell Host Cell V->Host_Cell Enters Cell Ribosome Ribosome Host_Cell->Ribosome mRNA released Spike Spike Protein Ribosome->Spike Translates mRNA APC APC Spike->APC Recognized as Foreign T_Helper Helper T-Cell APC->T_Helper Presents Antigen B_Cell B-Cell T_Helper->B_Cell Activates Antibodies Antibodies B_Cell->Antibodies Produces

Fig 2: Mechanism of mRNA vaccines.

Comparative Clinical & Preclinical Data

Direct head-to-head trial data is limited, but a comparison can be drawn from the respective clinical and preclinical studies of each vaccine type.

Immunogenicity & Efficacy
FeatureAKS-452 (Protein Subunit)mRNA Vaccines (Pfizer/Moderna)
Primary Efficacy Phase II/III trial in India showed a 91% seroconversion rate at Day 56.Pfizer: 95% effective against symptomatic COVID-19 after two doses. Moderna: 94.1% effective against symptomatic COVID-19 after two doses.
Booster Response Phase II study showed a 4-fold increase in neutralizing antibody titers against the Wuhan strain and a 5-fold increase against Omicron variants in previously vaccinated individuals.A booster dose restored vaccine protection to high levels, with a relative efficacy of 95.6% compared to non-boosted individuals in a Pfizer trial.
Seroconversion Phase I trial showed 100% seroconversion in the 90µg single-dose and 45µg/90µg two-dose regimens.Data consistently shows high rates of seroconversion leading to the high efficacy figures.
Neutralization of Variants Preclinical studies demonstrated robust antibody neutralization of B.1.1.7 (Alpha) and B.1.351 (Beta) variants. Clinical data shows serum from vaccinated individuals neutralized Delta and Omicron variants.Both platforms have demonstrated strong neutralizing antibody responses against various variants, though booster doses are often required to maintain high titers against newer variants like Omicron.
Safety & Reactogenicity
  • AKS-452: Phase I/II trials reported no serious adverse events attributable to the vaccine. Observed adverse events were generally mild and comparable to existing registered vaccines.

  • mRNA Vaccines: These vaccines are considered safe and effective. Common side effects are typically mild to moderate and short-lived, including pain at the injection site, fatigue, headache, and muscle pain. Moderate-to-severe side effects were more common after the second dose.

Manufacturing, Stability, and Logistics

This area represents one of the most significant practical divergences between the two platforms.

FeatureAKS-452 (Protein Subunit)mRNA Vaccines (Pfizer/Moderna)
Manufacturing Utilizes standard, low-cost antibody manufacturing techniques. A single 2,000L production line is estimated to be capable of producing over one billion doses per year.Involves newer, more complex processes including in vitro transcription of mRNA and formulation of lipid nanoparticles.
Storage & Stability Highly stable. Shown to be shelf-stable for at least six months at 25°C (77°F) and maintains potency for one month at 37°C (99°F). Does not require a cold chain.Require stringent cold-chain storage. Pfizer's vaccine initially required ultra-cold temperatures (-80°C to -60°C), while Moderna's requires standard freezer temperatures.
Global Distribution The stability at ambient temperatures and low manufacturing cost make it particularly suitable for distribution in developing countries and regions lacking cold-chain infrastructure.The cold-chain requirement presents significant logistical challenges and costs, particularly for global distribution.

Key Experimental Protocols

Evaluating and comparing vaccine candidates relies on a suite of standardized immunological assays. The causality behind using these specific tests is to move from quantifying the immune response (binding antibodies) to qualifying its functional effectiveness (neutralizing antibodies).

Protocol 1: SARS-CoV-2 Spike/RBD-Specific IgG Quantification by ELISA

Purpose: To quantify the concentration of antibodies in a patient's serum that can bind to the SARS-CoV-2 spike protein or its RBD. This is a primary measure of the humoral immune response.

Workflow Diagram:

Fig 3: Workflow for a SARS-CoV-2 IgG ELISA.

Step-by-Step Methodology:

  • Plate Coating: Microtiter plates are coated with a recombinant SARS-CoV-2 RBD protein and incubated to allow the antigen to adhere to the plastic surface.

  • Washing & Blocking: The plate is washed to remove unbound antigen. A blocking buffer (e.g., BSA or non-fat milk) is added to cover any remaining unoccupied sites on the plate, preventing non-specific binding of antibodies.

  • Sample Incubation: Serum samples from vaccinated subjects, along with positive and negative controls and a standard curve of known antibody concentrations, are diluted and added to the wells. The plate is incubated for 60-90 minutes to allow specific antibodies to bind to the coated antigen.

  • Washing: The plate is washed multiple times to remove all unbound components from the serum.

  • Detection Antibody Incubation: A secondary antibody that recognizes human IgG is added. This antibody is conjugated to an enzyme, typically Horseradish Peroxidase (HRP). The plate is incubated for 30 minutes.

  • Final Wash: The plate is washed again to remove any unbound detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme converts the substrate into a colored product.

  • Stopping the Reaction: An acid solution is added to stop the reaction and stabilize the color.

  • Data Acquisition: The optical density (absorbance) of each well is read using a microplate reader at 450 nm. The concentration of IgG in the samples is determined by comparing their absorbance values to the standard curve.

Protocol 2: Live Virus Microneutralization Assay

Purpose: Considered the "gold standard" for assessing vaccine efficacy, this assay directly measures the ability of antibodies in a patient's serum to block live SARS-CoV-2 from infecting cells. It provides a functional measure of the antibody response.

Step-by-Step Methodology:

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6) is seeded into a 96-well plate and incubated overnight.

  • Serum Dilution: Patient serum is heat-inactivated and then serially diluted in the plate.

  • Virus Incubation: A known quantity of live SARS-CoV-2 is added to the diluted serum samples and incubated for 1 hour at 37°C. This allows any neutralizing antibodies present in the serum to bind to the virus.

  • Cell Infection: The serum-virus mixture is then transferred onto the prepared cell monolayer.

  • Incubation: The plate is incubated for several days, allowing the virus that was not neutralized by antibodies to infect the cells and cause a cytopathic effect (CPE).

  • Quantification: The level of viral replication is quantified. This can be done by visually scoring the CPE, or more quantitatively by using an ELISA to detect a viral protein (like the nucleocapsid) within the cells.

  • Titer Calculation: The neutralizing antibody titer is defined as the highest serum dilution that results in a 50% or greater reduction in viral activity (e.g., CPE or ELISA signal) compared to control wells with no serum.

Discussion & Future Outlook

Both AKS-452 and mRNA vaccines have demonstrated the ability to induce potent neutralizing antibody responses against SARS-CoV-2. The choice between these platforms involves a trade-off between the unprecedented speed and high efficacy of mRNA technology and the practical advantages of protein subunit vaccines.

  • mRNA Vaccines: Have proven to be a revolutionary platform for rapid vaccine development, demonstrating high levels of efficacy. However, their reliance on a stringent cold chain and more complex manufacturing processes present challenges for equitable global distribution.

  • AKS-452 (Protein Subunit): Represents a more traditional and established vaccine approach. Its key strengths lie in its exceptional thermal stability, low manufacturing cost, and scalability using standard biomanufacturing infrastructure. These characteristics make it an ideal candidate for use in developing nations and for stockpiling for future pandemic preparedness. While initial efficacy data is promising, it has not yet completed the large-scale Phase III trials that led to the broad authorization of the mRNA vaccines.

Ultimately, a diverse portfolio of vaccine technologies is crucial. Protein subunit vaccines like AKS-452 are poised to play a significant role in global vaccination strategies, particularly as boosters and in regions where logistical constraints limit the deployment of mRNA vaccines.

References

  • A Quantitative ELISA Protocol for Detection of Specific Human IgG against the SARS-CoV-2 Spike Protein. National Institutes of Health. [Link]

  • Clinical Trial Begins for 2nd-Gen COVID-19 Vaccine. Respiratory Therapy. [Link]

  • AKS-452. Grokipedia. [Link]

  • SARS-CoV-2 live virus neutralization assay. Protocols.io. [Link]

  • Different types of COVID-19 vaccines: How they work. Mayo Clinic. [Link]

  • Phase 3 Trial Data for the Pfizer-BioNTech COVID-19 Vaccine. ILD Collaborative. [Link]

  • mRNA Vaccines: What They Are & How They Work. Cleveland Clinic. [Link]

  • Understanding COVID-19 mRNA Vaccines. Genome.gov. [Link]

  • Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed Central. [Link]

  • Akston Biosciences' AKS-452 Vaccine Study Published in Nature, Showcasing Ambifect® Platform's Versatility. Vakston. [Link]

  • Pfizer and BioNTech Conclude Phase 3
Validation

A Comparative Analysis of AKS-452: A Second-Generation Subunit Vaccine for COVID-19

An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction to AKS-452: A Novel Fc-Fusion Protein Approach AKS-452 is a recombinant protein subunit vaccine candidate developed by Akston Bi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction to AKS-452: A Novel Fc-Fusion Protein Approach

AKS-452 is a recombinant protein subunit vaccine candidate developed by Akston Biosciences. It is designed to elicit a potent and durable immune response against SARS-CoV-2. The vaccine antigen is a fusion protein comprising the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and a human IgG1 Fc domain. This innovative design offers several potential advantages.

The Fc portion of the fusion protein is intended to enhance the vaccine's immunogenicity by leveraging the body's natural immune pathways. The Fc domain can bind to Fc receptors on antigen-presenting cells (APCs), such as dendritic cells, facilitating efficient uptake and presentation of the RBD antigen to T cells. This targeted delivery is hypothesized to lead to a more robust and long-lasting activation of both humoral (antibody-mediated) and cellular immunity. Furthermore, the Fc fusion technology contributes to the vaccine's stability, allowing for storage at refrigerated and even room temperatures for extended periods, a significant logistical advantage for global distribution.

Mechanism of Action of AKS-452 and Comparator Vaccines

The primary goal of vaccination against SARS-CoV-2 is to induce a protective immune response against the virus's spike protein, which is crucial for viral entry into host cells. Different vaccine platforms achieve this through various mechanisms.

AKS-452: Targeted Antigen Presentation

As a protein subunit vaccine, AKS-452 directly introduces a key viral antigen, the RBD, to the immune system. The fusion with the Fc domain is designed to enhance this process.

cluster_0 AKS-452 Vaccine Administration cluster_1 Antigen Presentation cluster_2 Immune Response Activation AKS-452 AKS-452 (RBD-Fc Fusion Protein) Fc_Receptor Fc Receptor AKS-452->Fc_Receptor binds to APC Antigen-Presenting Cell (APC) T_Helper T Helper Cell APC->T_Helper presents antigen via MHC II Fc_Receptor->APC on MHC_II MHC Class II B_Cell B Cell T_Helper->B_Cell activates Antibodies Neutralizing Antibodies B_Cell->Antibodies produces

Caption: Mechanism of Action of AKS-452

Comparator Vaccines: A Spectrum of Technologies

For a comprehensive comparison, this guide will evaluate AKS-452 against a protein subunit vaccine, Novavax (Nuvaxovid), and two mRNA vaccines, Pfizer-BioNTech (Comirnaty) and Moderna (Spikevax).

  • Novavax (Nuvaxovid): This is also a protein subunit vaccine that uses recombinant nanoparticle technology to produce the full-length SARS-CoV-2 spike protein. It is co-formulated with a saponin-based adjuvant, Matrix-M, to enhance the immune response[1]. The mechanism is similar to AKS-452 in that it directly presents the viral protein to the immune system, but it utilizes a different adjuvant and the full spike protein instead of just the RBD.

  • Pfizer-BioNTech (Comirnaty) and Moderna (Spikevax): These are mRNA vaccines that deliver a segment of genetic material (messenger RNA) encoding the SARS-CoV-2 spike protein into the body's cells. The host cells then use this genetic information to produce the spike protein, which is subsequently recognized by the immune system, triggering an immune response.

cluster_0 mRNA Vaccine Administration cluster_1 Cellular Machinery cluster_2 Immune Response mRNA_Vaccine mRNA Vaccine (e.g., Comirnaty, Spikevax) Host_Cell Host Cell mRNA_Vaccine->Host_Cell enters Ribosomes Ribosomes Host_Cell->Ribosomes mRNA translated by Spike_Protein Spike Protein Ribosomes->Spike_Protein produces APC Antigen-Presenting Cell (APC) Spike_Protein->APC presented by Immune_System Immune System Activation APC->Immune_System

Caption: Mechanism of Action of mRNA Vaccines

Clinical Trial Performance: A Head-to-Head Comparison

This section will analyze and compare the clinical trial data of AKS-452 with Novavax, Pfizer-BioNTech, and Moderna vaccines, focusing on immunogenicity, efficacy, and safety.

Immunogenicity: The Magnitude of the Immune Response

A key measure of a vaccine's effectiveness is its ability to induce a strong and durable immune response, particularly the production of neutralizing antibodies that can block the virus from infecting cells.

Table 1: Comparative Immunogenicity Data

VaccineTrial PhaseKey Immunogenicity Findings
AKS-452 Phase II/III (India)91% seroconversion rate at Day 56. Antibody titers persisted at statistically significant high levels for six months.
Phase II (Netherlands)As a booster, induced a 4-fold increase in neutralizing antibody titers against the Wuhan strain and a 5-fold increase against Omicron variants at Day 28.[2]
Novavax (Nuvaxovid) Phase III (US/Mexico)Neutralizing antibody GMTs were 1302.7 in younger adults and 899.8 in older adults at Day 35.[2]
Pfizer-BioNTech (Comirnaty) Phase IIIA booster dose resulted in a 3-fold higher level of neutralizing antibodies compared to the second primary series dose.[3]
Moderna (Spikevax) Phase IIIA third dose resulted in a 37-fold increase in neutralization GMT 28 days post-vaccination in a study of cancer patients.[4]
Efficacy: Protection Against Disease

Vaccine efficacy is a measure of how well the vaccine protects against symptomatic or severe disease in a controlled clinical trial setting.

Table 2: Comparative Efficacy Data

VaccineTrial PhaseOverall EfficacyEfficacy Against Severe Disease
AKS-452 Phase II/III (India)Data on overall efficacy against symptomatic disease is not yet fully published.Data on efficacy against severe disease is not yet fully published.
Novavax (Nuvaxovid) Phase III (US/Mexico)90.4%[5]100%[5]
Pfizer-BioNTech (Comirnaty) Phase III95%[6]10 severe cases in placebo group vs. 1 in vaccine group.[6]
Moderna (Spikevax) Phase III94.1%[7]30 severe cases in the placebo group and none in the vaccinated group.[8]
Safety and Tolerability: A Critical Assessment

The safety profile of a vaccine is paramount. This section compares the reported adverse events for each vaccine.

Table 3: Comparative Safety and Tolerability Data

VaccineCommon Solicited Adverse Events (Frequency)
AKS-452 The vaccine was well-tolerated with no significant safety issues reported in the Phase II/III trial in India.[3]
Novavax (Nuvaxovid) Injection site tenderness (76.5%), injection site pain (64.3%), fatigue (56.4%), muscle pain (57.4%), headache (54.6%), malaise (43.2%), joint pain (25.1%), and nausea/vomiting (16.4%) in adults 18-64.[9]
Pfizer-BioNTech (Comirnaty) After the second dose: fatigue (3.8% Grade 3) and headache (2.0% Grade 3).[6] Overall, grade ≥3 reactions were reported in about 11% of vaccine recipients.[10]
Moderna (Spikevax) Injection site pain (91.6%), fatigue (68.5%), headache (63.0%), muscle pain (59.6%), joint pain (44.8%), and chills (43.4%).[11] About 22% of vaccine recipients reported any grade ≥3 local or systemic reactions.[12]

Experimental Protocols: A Guide to Key Methodologies

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the key immunological assays used in the evaluation of these vaccines.

Enzyme-Linked Immunosorbent Assay (ELISA) for SARS-CoV-2 IgG

This protocol outlines a standard method for the quantitative detection of IgG antibodies against the SARS-CoV-2 spike protein.

Protocol: SARS-CoV-2 IgG ELISA

  • Plate Coating: Coat a 96-well microplate with recombinant SARS-CoV-2 spike protein (or RBD) at a concentration of 2 µg/mL in a coating buffer (e.g., PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., PBS with 5% non-fat dry milk) for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add serially diluted serum samples and controls to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to the wells and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the antibody concentration based on a standard curve generated from known concentrations of a reference antibody.

Start Start Coat_Plate Coat Plate with Antigen Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block Block Plate Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Samples Add Serum Samples Wash_2->Add_Samples Wash_3 Wash Add_Samples->Wash_3 Add_Secondary_Ab Add HRP-conjugated Secondary Antibody Wash_3->Add_Secondary_Ab Wash_4 Wash Add_Secondary_Ab->Wash_4 Add_Substrate Add TMB Substrate Wash_4->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate End End Read_Plate->End

Caption: SARS-CoV-2 IgG ELISA Workflow

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for measuring the titer of neutralizing antibodies in a serum sample.

Protocol: Plaque Reduction Neutralization Test (PRNT)

  • Cell Seeding: Seed a 24-well plate with a monolayer of susceptible cells (e.g., Vero E6 cells) and incubate until confluent.

  • Serum Dilution: Prepare serial dilutions of the heat-inactivated serum samples.

  • Virus-Serum Incubation: Mix the diluted serum with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow antibodies to neutralize the virus.

  • Infection: Inoculate the cell monolayers with the serum-virus mixtures and incubate for 1 hour at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Fixation and Staining: Fix the cells with a fixative (e.g., 10% formalin) and stain with a crystal violet solution to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that results in a 50% or 90% reduction in the number of plaques compared to the virus control.

Start Start Seed_Cells Seed Vero E6 Cells Start->Seed_Cells Dilute_Serum Serially Dilute Serum Seed_Cells->Dilute_Serum Incubate_Virus_Serum Incubate Virus with Diluted Serum Dilute_Serum->Incubate_Virus_Serum Infect_Cells Infect Cell Monolayer Incubate_Virus_Serum->Infect_Cells Add_Overlay Add Semi-Solid Overlay Infect_Cells->Add_Overlay Incubate_Plates Incubate for Plaque Formation Add_Overlay->Incubate_Plates Fix_and_Stain Fix and Stain Plaques Incubate_Plates->Fix_and_Stain Count_Plaques Count Plaques Fix_and_Stain->Count_Plaques Calculate_Titer Calculate Neutralizing Titer Count_Plaques->Calculate_Titer End End Calculate_Titer->End

Caption: Plaque Reduction Neutralization Test (PRNT) Workflow

Conclusion: The Potential of AKS-452 in the Evolving Vaccine Landscape

AKS-452 presents a compelling profile as a second-generation COVID-19 vaccine. Its unique Fc-fusion protein design offers the potential for enhanced immunogenicity and remarkable thermal stability, addressing key challenges in global vaccine distribution and deployment. While direct comparative efficacy data against the currently dominant variants is still emerging, the immunogenicity data from its clinical trials are promising, demonstrating high seroconversion rates and the induction of persistent antibody responses.

The comparison with established mRNA and protein subunit vaccines highlights the diverse strategies being employed to combat SARS-CoV-2. While mRNA vaccines have shown high efficacy, their stringent cold-chain requirements can be a limitation. Protein subunit vaccines like AKS-452 and Novavax offer a more stable alternative. The head-to-head comparison of immunogenicity and safety data provides valuable insights for researchers and drug development professionals in the ongoing pursuit of next-generation COVID-19 vaccines with improved characteristics. Further data from the Phase II/III trial of AKS-452 will be crucial in fully elucidating its role in the global vaccination landscape.

References

  • Spikevax (previously COVID-19 Vaccine Moderna) | European Medicines Agency (EMA). Available at: [Link]

  • Pfizer-BioNTech/Comirnaty COVID-19 mRNA Vaccine. Available at: [Link]

  • Akston Biosciences Announces Positive Interim Phase II Results from COVID “Universal” Booster Vaccine Trial. FirstWord Pharma. Available at: [Link]

  • Phase 3 Trial Data for the Pfizer-BioNTech COVID-19 Vaccine | ILD Collaborative. Available at: [Link]

  • Novavax COVID-19 Vaccine 90% Effective Overall in Ph3 Trial | Respiratory Therapy. Available at: [Link]

  • Novavax COVID-19 Vaccine Demonstrates 89.3% Efficacy in UK Phase 3 Trial. Novavax. Available at: [Link]

  • Grading of Recommendations, Assessment, Development, and Evaluation (GRADE): Pfizer-BioNTech COVID-19 Vaccine | ACIP | CDC. Available at: [Link]

  • Package Insert and Patient Package Insert – NUVAXOVID - FDA. Available at: [Link]

  • Grading of Recommendations, Assessment, Development, and Evaluation (GRADE): Moderna COVID-19 Vaccine | ACIP | CDC. Available at: [Link]

  • Neutralizing Antibody Response following a Third Dose of the mRNA-1273 Vaccine among Cancer Patients - PMC - PubMed Central. Available at: [Link]

  • Moderna COVID-19 Vaccine VRBPAC Briefing Document - FDA. Available at: [Link]

  • NEJM publishes findings from phase 3 NIH-Moderna vaccine trial. National Institutes of Health (NIH). Available at: [Link]

  • Moderna Announces Publication of Results from the Pivotal Phase 3 Trial of the Moderna COVID-19 Vaccine in The New England Journal of Medicine - Business Wire. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of Immunogenicity Assays for the AKS-452 Subunit Vaccine

For researchers, scientists, and drug development professionals, the rigorous validation of immunogenicity assays is a cornerstone of vaccine development. This guide provides an in-depth technical comparison of assays to...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of immunogenicity assays is a cornerstone of vaccine development. This guide provides an in-depth technical comparison of assays to measure the immunogenicity of AKS-452, a promising subunit vaccine candidate for COVID-19. We will explore the scientific rationale behind assay selection, detail robust validation protocols, and present a comparative analysis to ensure the integrity and reliability of your immunogenicity data.

AKS-452 is a recombinant subunit vaccine composed of the SARS-CoV-2 spike protein receptor-binding domain (RBD) fused to a human IgG1 Fc domain. This design aims to enhance the immune response and provide a thermostable vaccine solution. The accurate measurement of the immune response generated by AKS-452 is critical for determining its efficacy and safety. This guide will focus on the two primary categories of assays used in the clinical evaluation of AKS-452: binding antibody assays and neutralizing antibody assays.

The Critical Role of Immunogenicity Assay Validation

The validation of immunogenicity assays is not merely a procedural step; it is a fundamental requirement for ensuring that the data generated are accurate, reliable, and reproducible. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of these assays.[1][2][3][4][5][6][7][8][9][10] A well-validated assay provides confidence that the observed immune responses are a true reflection of the vaccine's effect and not an artifact of the assay itself.

The core principles of assay validation for immunogenicity testing include establishing the assay's sensitivity, specificity, precision, and robustness. For vaccine immunogenicity, the ability to detect low levels of antibodies (sensitivity) and to specifically measure antibodies against the vaccine antigen without interference from other substances (specificity) is paramount.

Comparative Analysis of Key Immunogenicity Assays for AKS-452

The immunogenicity of AKS-452 has been primarily assessed through the measurement of anti-RBD IgG antibodies and the functional ability of these antibodies to neutralize the virus.[11][12][13] The two main types of assays employed are the Enzyme-Linked Immunosorbent Assay (ELISA) for binding antibodies and neutralization assays to assess functional antibody responses.

Anti-SARS-CoV-2 SP/RBD IgG Binding Titer ELISA

The ELISA is a widely used method for quantifying the concentration of specific antibodies in a sample. In the context of AKS-452, an ELISA is used to measure the titer of IgG antibodies that bind to the spike protein's receptor-binding domain (RBD).

The choice of an anti-RBD IgG ELISA is based on the design of the AKS-452 vaccine, which uses the RBD as the primary antigen. Measuring IgG titers provides a direct indication of the magnitude of the humoral immune response elicited by the vaccine. Seroconversion, defined as a significant increase in antibody levels post-vaccination, is a key endpoint in clinical trials.[11][12]

A robust validation protocol for an anti-RBD IgG ELISA, in line with regulatory expectations, would involve the following steps:

  • Reagent Qualification: Characterize and qualify all critical reagents, including the recombinant RBD antigen, secondary antibodies, and reference standards.

  • Assay Development and Optimization: Determine optimal concentrations of coating antigen, sample dilutions, and detection antibodies to achieve a suitable dynamic range and signal-to-noise ratio.

  • Determination of Assay Cut Point:

    • Analyze a statistically significant number of serum samples from COVID-19 naïve individuals to determine the background signal.

    • The cut point is typically established as the mean signal of the negative controls plus a certain number of standard deviations, ensuring a low false-positive rate. For AKS-452 clinical trials, seroconversion was defined as > 2.42 µg/mL IgG, a value derived from validation studies with COVID-19 naïve subject samples.[11][14]

  • Sensitivity Assessment: Determine the lower limit of detection (LOD) and the lower limit of quantification (LLOQ) of the assay using a reference antibody standard.

  • Specificity and Selectivity:

    • Specificity: Confirm that the assay detects antibodies specific to the SARS-CoV-2 RBD and not to other related coronaviruses or irrelevant antigens.

    • Selectivity: Evaluate the effect of the sample matrix by spiking known concentrations of anti-RBD antibodies into different individual serum samples to ensure that the matrix does not interfere with antibody detection.

  • Precision: Assess the intra- and inter-assay variability by repeatedly testing multiple samples with low, medium, and high antibody concentrations. The coefficient of variation (%CV) should be within pre-defined acceptance criteria.

  • Robustness: Evaluate the impact of small, deliberate variations in assay parameters (e.g., incubation times, temperatures) on the results to ensure the assay's reliability under routine use.

Diagram: Workflow for ELISA Validation

ELISA_Validation_Workflow cluster_Phase1 Assay Development & Optimization cluster_Phase2 Validation Parameters Reagent_Qualification Reagent Qualification Assay_Optimization Assay Optimization Reagent_Qualification->Assay_Optimization Cut_Point Cut Point Determination Assay_Optimization->Cut_Point Sensitivity Sensitivity (LOD/LLOQ) Cut_Point->Sensitivity Specificity Specificity & Selectivity Sensitivity->Specificity Precision Precision (Intra- & Inter-assay) Specificity->Precision Robustness Robustness Precision->Robustness

Caption: A stepwise workflow for the validation of an anti-RBD IgG ELISA.

Neutralizing Antibody Assays

Neutralizing antibodies are a critical component of the protective immune response to viral infections as they can block virus entry into host cells. For COVID-19, neutralizing antibodies often target the RBD and prevent its interaction with the ACE2 receptor on human cells. The assessment of neutralizing antibody titers is therefore a key indicator of a vaccine's potential efficacy.

Two main types of neutralization assays are commonly used:

  • Live Virus Neutralization Test (VNT): This is the gold standard for measuring neutralizing antibodies. It involves incubating patient serum with live SARS-CoV-2 and then adding this mixture to susceptible cells. The ability of the serum to prevent viral infection and subsequent cytopathic effect is measured.

  • Surrogate Virus Neutralization Test (sVNT): This is a safer and higher-throughput alternative to the VNT. It is typically an ELISA-based assay that measures the ability of antibodies in a sample to block the interaction between the viral RBD and the human ACE2 receptor.

While ELISAs quantify the total amount of binding antibodies, they do not provide information about the functional quality of these antibodies. Neutralization assays provide this crucial functional data. Clinical studies of AKS-452 have demonstrated that the vaccine induces potent neutralizing antibodies against live virus, including various variants of concern.[11][12][13] There is a strong correlation between the results of binding antibody assays and neutralizing antibody assays.[15][16][17][18]

The validation of an sVNT follows similar principles to the ELISA validation but with a focus on its functional readout.

  • Reagent Qualification: Qualify the recombinant RBD and ACE2 proteins, as well as the reference neutralizing antibody standard.

  • Assay Development and Optimization: Optimize the concentrations of RBD and ACE2 to achieve a robust signal window for inhibition.

  • Cut Point Determination: Establish a cut-off for percent inhibition that distinguishes between neutralizing and non-neutralizing samples, based on a population of pre-pandemic or COVID-19 naïve samples.

  • Sensitivity: Determine the minimum concentration of a reference neutralizing antibody that results in a positive inhibition signal.

  • Specificity and Selectivity:

    • Specificity: Demonstrate that the inhibition is mediated by antibodies specific to the RBD and not by non-specific factors in the serum.

    • Selectivity: Ensure that the assay performance is consistent across different individual serum matrices.

  • Precision: Evaluate the intra- and inter-assay variability of the percent inhibition values for low, medium, and high neutralizing antibody controls.

  • Correlation with Live Virus Neutralization: A critical validation step for an sVNT is to demonstrate a strong correlation with the results from a traditional VNT using a panel of diverse serum samples.[18][19]

Diagram: Comparison of VNT and sVNT

Neutralization_Assay_Comparison cluster_Assays Neutralizing Antibody Assays VNT Live Virus Neutralization Test (VNT) Gold Standard Requires BSL-3 facility Measures inhibition of viral infection Low throughput sVNT Surrogate Virus Neutralization Test (sVNT) High throughput Standard lab safety Measures inhibition of RBD-ACE2 binding Requires correlation with VNT

Sources

Validation

A Comparative Guide to the Cross-Neutralization of SARS-CoV-2 Variants by AKS-452

For researchers, scientists, and drug development professionals, understanding the breadth of immune response elicited by a vaccine candidate is paramount. As the SARS-CoV-2 virus continues to evolve, the demand for vacc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the breadth of immune response elicited by a vaccine candidate is paramount. As the SARS-CoV-2 virus continues to evolve, the demand for vaccines that not only protect against the ancestral strain but also neutralize emerging variants of concern has become a critical objective. This guide provides an in-depth technical comparison of AKS-452, a novel protein subunit vaccine, and its cross-neutralization capabilities against various SARS-CoV-2 variants, benchmarked against other established vaccine platforms.

The Architectural Design of AKS-452: A Rationale for Broad Immunity

AKS-452 is a biologically engineered subunit vaccine candidate developed by Akston Biosciences.[1] Its design is centered on a recombinant fusion protein that combines the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein with a human IgG1 Fc domain (SP/RBD-Fc).[2][3] This strategic design offers several immunological advantages intended to enhance the potency and breadth of the antibody response.

  • Focused Immune Response: By utilizing only the RBD, the vaccine directs the immune system to generate antibodies against the most critical region for viral entry—the domain responsible for binding to the host ACE2 receptor. This avoids potentially distracting or non-neutralizing antibody responses to other parts of the spike protein.[2]

  • Enhanced Immunogenicity via Fc Fusion: The inclusion of the Fc domain serves a dual purpose. Firstly, it leverages Fc-gamma receptors (FcγR) on antigen-presenting cells (APCs) to increase vaccine uptake and presentation to T-cells.[2] Secondly, it engages the neonatal Fc receptor (FcRn) recycling pathway, which prolongs the vaccine's half-life and exposure to the immune system, potentially enabling a robust response from a single dose.[2] Preclinical studies in mice demonstrated that this Fc-fusion construct induced approximately 20-fold greater neutralizing IgG titers compared to the SP/RBD antigen alone.[2]

This mechanism is visually represented in the diagram below.

AKS452_Mechanism cluster_vaccine AKS-452 Vaccine Construct cluster_apc Antigen Presenting Cell (APC) cluster_immune_response Adaptive Immune Response AKS452 SP/RBD Antigen Human IgG1 Fc Domain APC APC Surface Fcγ Receptor Endosome Antigen Presentation (MHC-II) AKS452:f1->APC:f1 1. Binding APC:f1->APC:f2 T_Cell CD4+ T-Helper Cell APC:f3->T_Cell 3. Activation B_Cell B-Cell T_Cell->B_Cell 4. B-Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell 5. Differentiation Antibodies Neutralizing Antibodies Plasma_Cell->Antibodies 6. Antibody Production

Mechanism of Action for the AKS-452 Vaccine.

Comparative Analysis of Cross-Neutralization Titers

A vaccine's effectiveness in a shifting viral landscape is determined by its ability to elicit antibodies that can neutralize not just the original strain but also new variants. The data below summarizes the performance of AKS-452 as a booster, compared to other vaccines, against key SARS-CoV-2 variants. This comparison is based on data synthesized from multiple studies; it is important to note that variations in assay protocols and study populations can influence results, and direct head-to-head comparisons should be interpreted with caution.

Vaccine PlatformVaccineDoseVariantAssay TypeGeometric Mean Titer (GMT) / ED50Fold Reduction vs. WTReference
Protein Subunit AKS-452 (Booster) Single Wild-Type (WT) PRNT ~350 (ED50) - [4]
AKS-452 (Booster) Single Delta (B.1.617.2) PRNT ~300 (ED50) ~1.2x [4]
AKS-452 (Booster) Single Omicron (BA.1) PRNT ~100 (ED50) ~3.5x [4]
mRNA BNT162b2 (Pfizer)ThreeWild-Type (WT)PRNT2364-[5]
BNT162b2 (Pfizer)ThreeDelta (B.1.617.2)PRNT6743.5x[5]
BNT162b2 (Pfizer)ThreeOmicron (BA.1)PRNT3862.2x[5]
mRNA-1273 (Moderna)TwoWild-Type (WT)FRNT1321-[6]
mRNA-1273 (Moderna)TwoOmicron (BA.1)FRNT4430.0x[6]
Viral Vector ChAdOx1 (AstraZeneca)Two + BNT BoosterWild-Type (WT)PRNT4632-[5]
ChAdOx1 (AstraZeneca)Two + BNT BoosterDelta (B.1.617.2)PRNT9884.7x[5]
ChAdOx1 (AstraZeneca)Two + BNT BoosterOmicron (BA.1)PRNT26017.8x[5]
Ad26.COV2.S (Janssen)SingleWild-Type (B.1)VSV-NAb--[7]
Ad26.COV2.S (Janssen)SingleDelta (B.1.617.2)VSV-NAb-1.6x[7]

Note: ED50 (Effective Dilution 50%) values for AKS-452 are approximated from published graphs. Fold reductions are calculated relative to the wild-type or appropriate baseline strain within the same study.

Interim results from the Phase I portion of the NCT04681092 study indicated that AKS-452, when administered as a primary series, induced antibodies with strong neutralization potencies against live Alpha and Delta variants.[2][8] In its Phase II trial as a universal booster (NCT05124483), a single 90 µg dose of AKS-452 in individuals previously vaccinated with mRNA or viral vector vaccines demonstrated a significant increase in neutralizing antibody response.[9][10] Specifically, average neutralization titers increased 4-fold against the Wuhan strain and 5-fold against Omicron variants 28 days post-boost.[1][10] The live virus neutralization data shows a relatively modest drop in potency from the wild-type to the Delta and Omicron BA.1 variants, suggesting that the RBD-focused response retains significant cross-reactivity.[4]

Experimental Methodologies: Ensuring Self-Validating Protocols

The assessment of neutralizing antibodies is critical for evaluating vaccine efficacy. The two gold-standard methods employed are the Live Virus Plaque Reduction Neutralization Test (PRNT) and the safer, high-throughput Pseudovirus Neutralization Assay (pVNA). The choice between them represents a trade-off between the biological authenticity of using live, infectious virus and the safety and scalability of using a non-replicating pseudovirus.

Live Virus Plaque Reduction Neutralization Test (PRNT)

The PRNT is considered the most definitive measure of virus-specific neutralizing antibodies. Its causality is direct: if antibodies in a serum sample are functional, they will bind to the virus and prevent it from infecting cells, thus reducing the number of visible plaques.

Step-by-Step Protocol:

  • Serum Preparation: Heat-inactivate subject serum samples at 56°C for 30 minutes to inactivate complement and other potential interfering factors.

  • Serial Dilution: Prepare a series of twofold serial dilutions of the serum (e.g., starting from 1:20 to 1:2560) in a 96-well plate using a virus-free cell culture medium.

  • Virus-Antibody Incubation: Add a standardized amount of live SARS-CoV-2 virus (e.g., 100 plaque-forming units or PFU) to each well containing the diluted serum. Incubate the plate at 37°C for 1 hour to allow antibodies to bind to the virus.

  • Infection of Cells: Transfer the serum-virus mixtures onto a confluent monolayer of susceptible cells (e.g., Vero E6 cells) in a separate 24-well or 12-well plate.

  • Adsorption: Incubate at 37°C for 1 hour to allow the virus to adsorb to the cells.

  • Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose or agar). This overlay restricts the spread of progeny virus to adjacent cells, ensuring that each infectious particle forms a discrete, countable plaque.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.

  • Fixation and Staining: Fix the cells with a solution like 4% paraformaldehyde. After fixation, remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear zones where cells have been lysed by the virus.

  • Quantification: Count the number of plaques for each serum dilution. The neutralization titer (e.g., PRNT50) is defined as the reciprocal of the highest serum dilution that reduces the number of plaques by 50% compared to the control wells (virus only, no serum).

Pseudovirus Neutralization Assay (pVNA)

The pVNA is a highly valuable alternative that can be performed in a Biosafety Level 2 (BSL-2) laboratory. It uses a safe, non-replicating virus (often a lentivirus or vesicular stomatitis virus) engineered to express the SARS-CoV-2 spike protein on its surface and carry a reporter gene, such as luciferase or GFP. The principle is that if neutralizing antibodies are present, they will block the spike protein and prevent the pseudovirus from entering the target cells, resulting in a reduced reporter signal.

Neutralization_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Neutralization Reaction cluster_infection 3. Cell Infection cluster_readout 4. Quantification & Analysis Serum Subject Serum Sample Dilutions Create Serial Dilutions Serum->Dilutions Mixture Incubate Serum Dilutions with Virus (37°C, 1 hr) Dilutions->Mixture Virus Standardized Virus (Live or Pseudovirus) Virus->Mixture Cells Add Mixture to Target Cells (e.g., Vero E6) Mixture->Cells Incubate_Cells Incubate (48-72 hrs) Cells->Incubate_Cells Readout Measure Outcome Incubate_Cells->Readout Analysis Calculate 50% Neutralization Titer (ID50 / PRNT50) Readout->Analysis Plaque_Count Plaque Counting (PRNT) Luciferase Luminescence Reading (pVNA)

Generalized Workflow for Virus Neutralization Assays.

Step-by-Step Protocol:

  • Serum Preparation & Dilution: As with PRNT, heat-inactivate and serially dilute the subject serum samples in a 96-well plate.

  • Pseudovirus-Antibody Incubation: Add a standardized amount of SARS-CoV-2 pseudovirus, calculated to produce a strong signal in control wells, to each serum dilution. Incubate at 37°C for 1 hour.

  • Infection of Target Cells: Add susceptible target cells (e.g., HEK293T cells overexpressing the ACE2 receptor) to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C to allow for cell entry and expression of the reporter gene.

  • Signal Quantification: For a luciferase reporter, add a substrate to the cells and measure the resulting luminescence using a luminometer. The light output is directly proportional to the number of infected cells.

  • Data Analysis: Calculate the percentage of neutralization for each serum dilution relative to the control wells (cells + pseudovirus, no serum). The 50% inhibitory dilution (ID50) titer is determined using a non-linear regression curve fit of the dose-response data.

Discussion and Future Outlook

The emergence of SARS-CoV-2 variants with mutations in the spike protein, particularly the RBD, poses a significant challenge to vaccine-induced immunity.[11] These mutations can alter the epitope landscape, reducing the binding affinity of neutralizing antibodies elicited by vaccines based on the ancestral virus strain.[11]

The AKS-452 vaccine, with its RBD-Fc fusion design, demonstrates a promising cross-neutralization profile. As a booster, it elicits a strong neutralizing response against the wild-type virus and maintains considerable potency against the Delta and Omicron BA.1 variants. The observed fold-reduction in neutralization against Omicron BA.1 is less pronounced than that reported for some primary series mRNA vaccines, suggesting that the focused RBD response may be more resilient to variant mutations.[4][5]

A key advantage of AKS-452 is its stability at ambient temperatures, which contrasts sharply with the ultra-cold chain requirements of mRNA vaccines.[2] This feature, combined with its potential for low-cost, high-volume manufacturing using standard antibody production techniques, positions AKS-452 as a valuable candidate for global vaccination and booster campaigns, especially in regions with limited cold-chain infrastructure.

Future studies should continue to evaluate the durability of the immune response to AKS-452 and its effectiveness against the latest circulating SARS-CoV-2 subvariants. Understanding the interplay between the vaccine's unique mechanism and the evolving viral landscape will be crucial for informing next-generation vaccine strategies.

References

  • Zion, T. C., et al. (2022). Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. Vaccine, 40(13), 2002-2011. [Link]

  • Garcia-Beltran, W. F., et al. (2022). mRNA-1273 and BNT162b2 mRNA vaccines have reduced neutralizing activity against the SARS-CoV-2 omicron variant. Cell, 185(6), 920-921. [Link]

  • ClinicalTrials.gov. (2021). Anti-COVID19 VaccinaTion AKS-452 BOOSTER (ACT-BOOSTER Study). Identifier: NCT05124483. [Link]

  • Dey, D., et al. (2022). A Detailed Overview of Immune Escape, Antibody Escape, Partial Vaccine Escape of SARS-CoV-2 and Their Emerging Variants With Escape Mutations. Frontiers in Immunology, 13, 838567. [Link]

  • Regev-Yochay, G., et al. (2022). Immunogenicity and efficacy of fourth BNT162b2 and mRNA1273 COVID-19 vaccine doses; three months follow-up. Nature Medicine, 28(8), 1773-1778. (Data sourced from figure provided on ResearchGate). [Link]

  • Zion, T. C., et al. (2024). Immunogenicity phase II study evaluating booster capacity of nonadjuvanted AKS-452 SARS-Cov-2 RBD Fc vaccine. npj Vaccines, 9(1), 32. [Link]

  • Lee, J. Y., et al. (2022). Neutralizing Activity Against SARS-CoV-2 Delta and Omicron Variants Following a Third BNT162b2 Booster Dose According to Three Homologous or Heterologous COVID-19 Vaccination Schedules. Journal of Korean Medical Science, 37(13), e107. [Link]

  • Edara, V. V., et al. (2021). mRNA-1273 and BNT162b2 mRNA vaccines have reduced neutralizing activity against the SARS-CoV-2 Omicron variant. medRxiv. [Link] (Note: Link is to preprint)

  • Patsnap Synapse. (n.d.). AKS-452X Drug Profile. Retrieved January 21, 2026. [Link]

  • Jongeneelen, M., et al. (2021). Ad26.COV2.S elicited neutralizing activity against Delta and other SARS-CoV-2 variants of concern. bioRxiv. [Link] (Note: Link is to preprint)

  • Akston Biosciences. (2021). Development of an IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. eScholarship, University of California. [Link]

  • Zion, T. C., et al. (2022). Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed. [Link]

  • Chan, J. F., et al. (2022). Neutralizing antibodies against the SARS-CoV-2 Omicron BA.1 variant following homologous and heterologous CoronaVac or BNT162b2 vaccination. Nature Medicine, 28(3), 486-489. [Link]

  • Akston Biosciences. (2023, March 8). Akston Biosciences Ends Vaccine Partnership with Stelis, Continues to Advance COVID Universal Booster EUA. Press Release. [Link]

  • Shi, P., et al. (2022). Neutralization of Omicron BA.1, BA.2, and BA.3 SARS-CoV-2 by 3 doses of BNT162b2 vaccine. bioRxiv. [Link] (Note: Link is to preprint)

  • Greinacher, A., et al. (2022). Comparative analysis of ChAdOx1 nCoV-19 and Ad26.COV2.S SARS-CoV-2 vector vaccines. Haematologica, 107(1), 311-316. [Link]

  • Gilbert, P. B., et al. (2022). Comparative 6-Month Wild-Type and Delta-Variant Antibody Levels and Surrogate Neutralization for Adults Vaccinated with BNT162b2 versus mRNA-1273. Microbiology Spectrum, 10(2), e02702-21. (Data sourced from PDF on ResearchGate). [Link]

  • Akston Biosciences. (2022, November 1). Akston Biosciences Announces Positive Interim Phase II Results from COVID “Universal” Booster Vaccine Trial. FirstWord Pharma. [Link]

  • Miller, J., et al. (2022). Vaccine Breakthrough Infection with the SARS-CoV-2 Delta or Omicron (BA.1) Variant Leads to Distinct Profiles of Neutralizing Antibody Responses. medRxiv. [Link] (Note: Link is to preprint)

Sources

Comparative

A Comparative Guide to AKS-452: A Universal Booster Vaccine Candidate in the Evolving COVID-19 Landscape

Introduction: The Imperative for a Universal COVID-19 Booster The global vaccination effort against SARS-CoV-2 has been a monumental achievement in public health. However, the continued emergence of viral variants with i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for a Universal COVID-19 Booster

The global vaccination effort against SARS-CoV-2 has been a monumental achievement in public health. However, the continued emergence of viral variants with increased transmissibility and the ability to evade the immune system underscores the need for next-generation vaccine strategies. Immunity from initial vaccinations wanes over time, necessitating booster doses to maintain protection. The ideal booster would not only amplify existing immunity but also provide broad protection against a wide range of current and future variants of concern, a concept often referred to as a "universal" or "pan-coronavirus" vaccine. This guide provides a technical comparison of AKS-452, a promising universal booster candidate, with other leading next-generation vaccine platforms, supported by experimental data for an audience of researchers, scientists, and drug development professionals.

AKS-452: A Novel Fc-Fusion Protein Platform

AKS-452, developed by Akston Biosciences, is a second-generation, protein subunit vaccine candidate. Its innovative design is centered on a recombinant fusion protein composed of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the Fc region of a human IgG1 antibody. This Fc-fusion platform offers several potential advantages:

  • Enhanced Immunogenicity: The Fc portion of the fusion protein can engage with Fc receptors on antigen-presenting cells (APCs), leading to more efficient uptake and presentation of the RBD antigen to the immune system.

  • Extended Half-Life: The Fc domain can also interact with the neonatal Fc receptor (FcRn), a mechanism that protects IgG antibodies from degradation and prolongs their circulation time. This may lead to a more sustained presentation of the antigen and a more durable immune response.

  • Th1/Th2 Mixed Immune Response: Preclinical and clinical data suggest that AKS-452 elicits a balanced T-helper 1 (Th1) and T-helper 2 (Th2) immune response, which is important for both cell-mediated and antibody-mediated immunity.[1]

  • Thermostability: A significant practical advantage of AKS-452 is its stability at room temperature, which alleviates the need for stringent cold-chain logistics, a major hurdle in global vaccine distribution.[2]

Mechanism of Action: The Fc-Fusion Advantage

The core principle behind the AKS-452 platform is to leverage the natural functions of the antibody Fc domain to enhance the immune response to the viral antigen.

cluster_0 Antigen Presentation cluster_1 Immune Response AKS452 AKS-452 (RBD-Fc) FcR Fc Receptor AKS452->FcR Binding APC Antigen Presenting Cell (APC) T_cell T-helper Cell APC->T_cell Antigen Presentation FcR->APC on B_cell B-cell T_cell->B_cell Activation cluster_1 cluster_1 Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation Antibodies Neutralizing Antibodies Plasma_cell->Antibodies Production

Caption: Proposed mechanism of AKS-452's enhanced immunogenicity.

Comparative Analysis of Universal Booster Candidates

A direct head-to-head comparison of different vaccine candidates is challenging due to variations in clinical trial design, assays used, and populations studied. However, by examining the reported data, we can draw informative comparisons.

Vaccine CandidatePlatformKey Immunogenicity Data as a Booster
AKS-452 Fc-Fusion ProteinPhase II Trial: 4-fold increase in neutralizing antibodies against Wuhan strain and a 5-fold increase against Omicron variants at Day 28 in previously vaccinated individuals.[3]
SCB-2019 (Clover) Trimeric Subunit ProteinPhase III Trial: In individuals primed with an inactivated vaccine, SCB-2019 elicited a 6.5-fold increase in neutralizing antibodies against Omicron BA.5 (GMTs from 37 to 240). This was 5-fold higher than a homologous inactivated booster.[4][5]
samRNA (Gritstone) Self-amplifying mRNAPhase I CORAL-BOOST Trial: Boosted neutralizing antibody titers against ancestral and variant strains that persisted for at least 6 months. Also induced broad CD8+ T-cell responses to conserved non-spike epitopes.[6][7]
VBI-2901 (VBI) Multivalent eVLPPhase I Trial: In participants with low baseline titers, a single dose increased neutralizing antibodies by 8.5x against Wuhan, 9.1x against Delta, 14.2x against Beta, and 5.8x against Omicron BA.5.[2][8]

Note: The data presented above are from separate clinical trials and are not from direct head-to-head studies. GMT = Geometric Mean Titer.

In-Depth Look at Competing Platforms

Clover's SCB-2019: A Trimeric Subunit Approach

Clover Biopharmaceuticals' SCB-2019 is a recombinant protein subunit vaccine that uses a trimeric form of the SARS-CoV-2 spike protein, adjuvanted with CpG 1018 and alum. As a booster, it has demonstrated the ability to significantly increase neutralizing antibody titers against Omicron subvariants, including BA.5, outperforming a homologous booster of an inactivated vaccine in a Phase 3 trial.[4][5][9] The geometric mean titers (GMTs) against Omicron BA.5 rose from 37 pre-booster to 240 by day 14 post-booster.[5]

Gritstone's samRNA: A T-Cell-Centric Strategy

Gritstone's candidate utilizes a self-amplifying mRNA (samRNA) platform. A key differentiator of this approach is its focus on inducing not only neutralizing antibodies against the spike protein but also robust CD8+ T-cell responses against conserved, non-spike T-cell epitopes.[7] The rationale is that T-cell immunity may offer broader and more durable protection against variants, as these conserved epitopes are less likely to mutate. Data from the Phase 1 CORAL-BOOST trial showed that the vaccine boosted neutralizing antibody titers that were sustained for at least six months.[6]

VBI's VBI-2901: A Pan-Coronavirus Vision

VBI Vaccines is developing a pan-coronavirus vaccine candidate, VBI-2901, based on their enveloped virus-like particle (eVLP) platform. This multivalent vaccine expresses the spike proteins of SARS-CoV-2, SARS-CoV, and MERS-CoV. The goal is to elicit a broad immune response that could protect against a range of coronaviruses. In a Phase 1 trial, VBI-2901 demonstrated the ability to significantly boost neutralizing antibodies against multiple variants, particularly in individuals with low baseline titers.[2][8][10]

Experimental Protocols

To ensure the reproducibility and validation of the immunogenicity data, standardized laboratory procedures are crucial. Below are representative protocols for the key assays used in the evaluation of AKS-452 and other vaccine candidates.

Quantification of Anti-RBD IgG by ELISA

This protocol outlines a standard indirect ELISA for quantifying the concentration of IgG antibodies specific to the SARS-CoV-2 RBD.

cluster_0 ELISA Workflow Start Start Coat Coat plate with RBD antigen Start->Coat Block Block with casein solution Coat->Block Add_Sample Add diluted serum samples Block->Add_Sample Incubate1 Incubate & Wash Add_Sample->Incubate1 Add_Secondary Add HRP-conjugated anti-human IgG Incubate1->Add_Secondary Incubate2 Incubate & Wash Add_Secondary->Incubate2 Add_Substrate Add TMB substrate Incubate2->Add_Substrate Stop Add stop solution Add_Substrate->Stop Read Read absorbance at 450nm Stop->Read End End Read->End

Caption: Standard workflow for an anti-RBD IgG ELISA.

Step-by-Step Methodology:

  • Coating: 96-well microplates are coated with a solution of recombinant SARS-CoV-2 RBD protein (e.g., 1 µg/mL in PBS) and incubated overnight at 4°C.[11]

  • Washing: Plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Unoccupied sites on the plate are blocked with a blocking buffer (e.g., PBS with 0.1% casein) for 1-2 hours at room temperature.[11]

  • Sample Addition: Serum samples are serially diluted in blocking buffer and added to the wells. A standard curve is generated using a known concentration of a monoclonal anti-RBD antibody. Plates are incubated for 1.5-2 hours at room temperature.[12]

  • Washing: Plates are washed as described in step 2.

  • Secondary Antibody: A horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody is added to each well and incubated for 1 hour at room temperature.[13]

  • Washing: Plates are washed as described in step 2.

  • Substrate Addition: A TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added, and the plate is incubated in the dark until a color change is observed.[13]

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).[13]

  • Reading: The optical density is read at 450 nm using a microplate reader. The concentration of anti-RBD IgG in the samples is determined by interpolating from the standard curve.

Live Virus Neutralization Assay

This assay measures the ability of antibodies in a serum sample to prevent infection of cells by live SARS-CoV-2. This is considered the gold standard for assessing vaccine-induced protective immunity.

Step-by-Step Methodology:

  • Cell Seeding: Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.[14]

  • Serum Dilution: Patient serum samples are heat-inactivated and serially diluted.

  • Virus-Serum Incubation: The diluted serum is mixed with a known amount of live SARS-CoV-2 and incubated for 1 hour at 37°C to allow antibodies to bind to the virus.[15]

  • Infection: The serum-virus mixture is added to the Vero E6 cells and incubated for a defined period (e.g., 24-48 hours).[14]

  • Quantification of Viral Replication: The extent of viral replication is quantified. This can be done by observing the cytopathic effect (CPE), or more quantitatively by:

    • qRT-PCR: Measuring the amount of intracellular viral RNA.[15]

    • ELISA: Detecting a viral protein, such as the nucleocapsid protein.[16]

  • Calculation of Neutralization Titer: The neutralization titer is typically reported as the reciprocal of the highest serum dilution that inhibits viral replication by 50% (NT50).

Conclusion and Future Outlook

AKS-452 presents a compelling case as a universal booster vaccine candidate. Its novel Fc-fusion platform offers the potential for enhanced immunogenicity and a durable immune response. The impressive thermostability of AKS-452 is a significant logistical advantage for global distribution.

The comparative data, while not from head-to-head trials, suggests that AKS-452's ability to boost neutralizing antibodies against variants is competitive with other next-generation platforms. Protein subunit vaccines like AKS-452 and SCB-2019 offer a well-established safety profile. In contrast, newer platforms like samRNA, as exemplified by Gritstone's candidate, introduce the intriguing possibility of inducing broad T-cell immunity, which could be a critical component of a truly universal vaccine. Pan-coronavirus candidates like VBI-2901 represent a forward-looking strategy to proactively address future coronavirus threats.

The development of a universal booster vaccine is a complex endeavor, facing challenges such as the vast diversity of coronaviruses and the potential for immune escape.[17][18] However, the innovative platforms discussed in this guide, each with its unique advantages, represent significant strides towards this crucial public health goal. Continued research and well-designed clinical trials will be essential to determine the optimal strategy for providing broad and lasting protection against the ever-evolving threat of coronaviruses.

References

  • Akston Biosciences. (2022, November 1). Akston Biosciences Announces Positive Interim Phase II Results from COVID “Universal” Booster Vaccine Trial. Business Wire. [Link]

  • Akston Biosciences. (2022, November 1). Akston Biosciences Announces Positive Interim Phase II Results from COVID “Universal” Booster Vaccine Trial. [Link]

  • Clover Biopharmaceuticals. (2022, September 20). Clover's Universal COVID-19 Booster Vaccine Candidate Demonstrates Superior Neutralization of Omicron BA.5 Compared to Inactivated Vaccine. [Link]

  • Fierce Biotech. (2022, September 20). Clover touts phase 3 omicron data as wait for COVID-19 vaccine approvals drags on. [Link]

  • Optimization and evaluation of a live virus SARS-CoV-2 neutralization assay. (n.d.). [Link]

  • (PDF) SARS-CoV-2 live virus neutralization assay v1. (n.d.). ResearchGate. [Link]

  • What are the difficulties/challenges against developing a coronavirus vaccine? (2020, March 26). ResearchGate. [Link]

  • SARS-CoV-2 live virus neutralization assay. (2022, July 29). Protocols.io. [Link]

  • Gritstone bio Highlights the Durability and Potential Broad Utility of its Self-amplifying mRNA (samRNA) COVID-19 Vaccine at ESCMID Global 2024. (2024, April 30). GlobeNewswire News Room. [Link]

  • VBI Vaccines. (2023, September 27). VBI Vaccines' Pan-Coronavirus Vaccine Candidate, VBI-2901, Induced Broad and Durable Protective Titers Against Variants of Concern. [Link]

  • Gritstone bio supports mRNA Covid-19 vaccine plans with Phase I publication. (2023, June 8). [Link]

  • Evaluation of Cell-Based and Surrogate SARS-CoV-2 Neutralization Assays. (n.d.). American Society for Microbiology. [Link]

  • Development of a Rapid Live SARS-CoV-2 Neutralization Assay Based on a qPCR Readout. (2022, June 1). [Link]

  • VBI Vaccines' Pan-Coronavirus Vaccine Candidate, VBI-2901, Induced Broad and Durable Protective Titers Against Variants of Concern. (2023, September 27). Financial Post. [Link]

  • Clover's COVID-19 Booster Vaccine Candidate Demonstrates Robust Neutralization of Dominant Omicron BA.5. (2022, August 29). Nasdaq. [Link]

  • Gritstone reports positive data from initial arm of Covid-19 vaccine trial. (2022, January 5). [Link]

  • Explained: The challenges of developing a COVID-19 vaccine. (2020, May 21). Monash Lens. [Link]

  • Clover's Universal COVID-19 Booster Vaccine Candidate. (2022, September 19). GlobeNewswire News Room. [Link]

  • Toward a pan-SARS-CoV-2 vaccine targeting conserved epitopes on spike and non-spike proteins for potent, broad and durable immune responses. (n.d.). National Institutes of Health. [Link]

  • Promise and challenges in the development of COVID-19 vaccines. (n.d.). National Institutes of Health. [Link]

  • Challenges and prospects of COVID‐19 vaccine development based on the progress made in SARS and MERS vaccine development. (n.d.). National Institutes of Health. [Link]

  • Gritstone bio Announces Publication of Interim Results from Phase 1 Study of Self-amplifying mRNA (samRNA) Vaccine Against COVID-19 in Nature Communications. (2023, June 8). FirstWord Pharma. [Link]

  • VBI Vaccines' Pan-Coronavirus Vaccine Candidate, VBI-2901, Induced Broad and Durable Protective Titers Against Variants of Concern. (2023, September 27). BioSpace. [Link]

  • Toward a pan-SARS-CoV-2 vaccine targeting conserved epitopes on spike and non-spike proteins for potent, broad and durable immune responses. (2023, April 20). ScienceOpen. [Link]

  • Toward a pan-SARS-CoV-2 vaccine targeting conserved epitopes on spike and non-spike proteins for potent, broad and durable immune responses. (2023, April 20). ResearchGate. [Link]

  • Superior Boosting of Neutralizing Titers Against Omicron SARS-CoV-2 Variants by Heterologous SCB-2019 Vaccine vs. (n.d.). Oxford Academic. [Link]

  • A Quantitative ELISA Protocol for Detection of Specific Human IgG against the SARS-CoV-2 Spike Protein. (n.d.). National Institutes of Health. [Link]

  • Conserved CD8 T cell vaccines without B cell epitopes drive robust protection against SARS-CoV-2 that is enhanced by intranasal boost. (n.d.). National Institutes of Health. [Link]

  • Full article: A pan-beta-coronavirus vaccine bearing conserved and asymptomatic B- and T-cell epitopes protects against highly pathogenic Delta and highly transmissible Omicron SARS-CoV-2 variants. (n.d.). Taylor & Francis Online. [Link]

  • The race to a COVID-19 vaccine: opportunities and challenges in development and distribution. (n.d.). National Institutes of Health. [Link]

  • An ELISA Platform for the Quantitative Analysis of SARS-CoV-2 RBD-neutralizing Antibodies As an Alternative to Monitoring of the. (n.d.). ScienceOpen. [Link]

  • Gritstone bio Announces Publication of Interim Results from Phase 1 Study of Self-amplifying mRNA (samRNA) Vaccine Against COVID-19 in Nature Communications. (2023, June 8). GlobeNewswire News Room. [Link]

  • Akston's Covid-19 shot meets primary immunogenicity goals in trial. (2021, December 23). [Link]

  • Application and Validation of SARS-CoV-2 RBD Neutralizing ELISA Assay. (n.d.). National Institutes of Health. [Link]

  • VBI Vaccines announces progress from coronavirus programme. (2022, April 11). Drug Target Review. [Link]

  • VBI reports new preclinical data on COVID-19 vaccine candidates VBI-2902, VBI-2905 and VBI-2901. (2021, September 30). BioWorld. [Link]

  • Design and optimization of an IgG human ELISA assay reactive to recombinant RBD SARS-CoV-2 protein. (n.d.). Outbreak.info. [Link]

  • Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. (n.d.). National Institutes of Health. [Link]

  • Anti-COVID19 AKS-452 Fusion Protein Vaccine - ACT Study. (n.d.). ClinicalTrials.gov. [Link]

  • Rapid decline in vaccine-boosted neutralizing antibodies against SARS-CoV-2 Omicron variant. (2022, June 20). National Institutes of Health. [Link]

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Validation

A Comparative Guide to the Correlates of Protection for the AKS-452 Vaccine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Correlates of Protection in COVID-19 Vaccinology In the landscape of vaccine development, a "correlate of protection" (CoP) is t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Correlates of Protection in COVID-19 Vaccinology

In the landscape of vaccine development, a "correlate of protection" (CoP) is the immunological holy grail. It is a measurable biological marker that predicts the level of protection a vaccine will confer against a specific disease. For Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, the scientific community has converged on several key immunological parameters as likely CoPs. While a definitive, absolute correlate remains a subject of ongoing research, a strong consensus points towards the crucial roles of neutralizing antibodies (nAbs) and cellular immunity mediated by T-cells.[1]

This guide provides an in-depth technical comparison of the AKS-452 vaccine, a novel protein subunit candidate, with other established COVID-19 vaccines. We will delve into the mechanistic underpinnings of AKS-452, present available immunogenicity data, and contextualize these findings within the broader landscape of COVID-19 vaccinology. This document is intended to serve as a resource for researchers and professionals in the field, offering both synthesized data and detailed experimental methodologies to facilitate a comprehensive understanding of AKS-452's potential.

AKS-452: A Novel Fc-Fusion Protein Subunit Vaccine

AKS-452, developed by Akston Biosciences, is a second-generation, protein subunit vaccine candidate designed to elicit a protective immune response against SARS-CoV-2.[2][3][4][5] Its unique design centers on a recombinant fusion protein composed of the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the Fc region of human IgG1.[6] This innovative approach is intended to enhance the vaccine's immunogenicity and stability.

Mechanism of Action: Leveraging Fc-Mediated Immune Enhancement

The fundamental principle behind AKS-452's design is to optimize antigen presentation and stimulate a robust and durable immune response.

  • Targeting the Achilles' Heel of the Virus: The vaccine utilizes the RBD of the spike protein as its antigen. The RBD is a critical component of the virus, responsible for binding to the ACE2 receptor on human cells, the primary step in viral entry. By focusing the immune response on this key domain, the vaccine aims to generate antibodies that can effectively block this interaction, thereby neutralizing the virus.

  • The Role of the Fc Fusion: The fusion of the RBD to a human IgG1 Fc fragment is a key innovation. This design leverages the natural functions of the Fc region to enhance the immune response in several ways:

    • Increased Half-Life: The Fc region can bind to the neonatal Fc receptor (FcRn), a mechanism that protects IgG from degradation and prolongs its circulation time. This extended half-life of the vaccine antigen in the body allows for a more sustained interaction with the immune system.

    • Enhanced Uptake by Antigen-Presenting Cells (APCs): APCs, such as dendritic cells and macrophages, have Fc receptors (FcγRs) on their surface. The Fc portion of AKS-452 can bind to these receptors, facilitating the uptake and processing of the RBD antigen by APCs.

    • Improved B-cell Activation: The cross-linking of B-cell receptors and FcγRIIb on B-cells by the Fc-fusion protein can lead to a more potent B-cell activation and subsequent antibody production.

  • Adjuvant for Amplified Response: AKS-452 is formulated with Montanide™ ISA 720, a water-in-oil adjuvant.[5][6] Adjuvants are substances that enhance the body's immune response to an antigen. Montanide™ ISA 720 is designed to create a depot at the injection site, allowing for a slow release of the antigen and prolonged stimulation of the immune system, leading to a stronger and more durable immune response.

The proposed mechanism of action for AKS-452 is illustrated in the diagram below:

AKS452_Mechanism cluster_vaccine AKS-452 Vaccine cluster_immune_response Immune Response cluster_protection Protection V AKS-452 (RBD-Fc Fusion Protein) + Montanide™ ISA 720 Adjuvant APC Antigen-Presenting Cell (APC) V->APC Enhanced uptake via FcγR Th_cell Helper T-cell (Th) APC->Th_cell Antigen Presentation B_cell B-cell Th_cell->B_cell Activation CTL Cytotoxic T-lymphocyte (CTL) Th_cell->CTL Activation Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation nAb Neutralizing Antibodies (IgG) Plasma_cell->nAb Production Virus SARS-CoV-2 nAb->Virus Blocks ACE2 binding Infected_cell Infected Cell CTL->Infected_cell Induces Apoptosis Neutralization Virus Neutralization Killing Killing of Infected Cell ELISA_Workflow start Start step1 Coat plate with RBD antigen start->step1 step2 Block non-specific binding sites step1->step2 step3 Add diluted serum samples and standards step2->step3 step4 Incubate and wash step3->step4 step5 Add HRP-conjugated anti-human IgG step4->step5 step6 Incubate and wash step5->step6 step7 Add TMB substrate step6->step7 step8 Incubate in the dark step7->step8 step9 Add stop solution step8->step9 step10 Read absorbance at 450 nm step9->step10 end End step10->end

Figure 2: Workflow for SARS-CoV-2 RBD-Specific IgG ELISA.

Methodology:

  • Antigen Coating:

    • Dilute recombinant SARS-CoV-2 RBD protein to a final concentration of 2 µg/mL in a coating buffer (e.g., 1X PBS, pH 7.4).

    • Add 100 µL of the diluted antigen to each well of a 96-well high-binding ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (1X PBS with 0.05% Tween-20).

    • Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in wash buffer).

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of a known concentration of anti-RBD IgG standard to generate a standard curve.

    • Dilute serum samples (typically starting at 1:100) in blocking buffer.

    • Add 100 µL of the diluted standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate four times with wash buffer.

    • Dilute a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well.

  • Data Acquisition and Analysis:

    • Read the optical density (OD) at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

    • Calculate the concentration of RBD-specific IgG in the samples by interpolating their OD values from the standard curve.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is the gold standard for measuring the titer of neutralizing antibodies in a serum sample. It quantifies the ability of antibodies to prevent viral infection of cultured cells.

PRNT_Workflow start Start step1 Serially dilute heat-inactivated serum start->step1 step2 Incubate serum dilutions with a known amount of SARS-CoV-2 step1->step2 step3 Inoculate Vero E6 cell monolayers with the serum-virus mixture step2->step3 step4 Incubate to allow viral entry step3->step4 step5 Overlay cells with semi-solid medium (e.g., methylcellulose) step4->step5 step6 Incubate for several days to allow plaque formation step5->step6 step7 Fix and stain the cells (e.g., with crystal violet) step6->step7 step8 Count the number of plaques in each well step7->step8 step9 Calculate the PRNT50 titer step8->step9 end End step9->end

Figure 3: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Methodology:

  • Cell Culture:

    • Seed Vero E6 cells (or another susceptible cell line) in 24-well plates to form a confluent monolayer.

  • Serum and Virus Preparation:

    • Heat-inactivate serum samples at 56°C for 30 minutes to inactivate complement.

    • Prepare serial dilutions of the heat-inactivated serum in a virus diluent (e.g., DMEM with 2% FBS).

    • Dilute a stock of live SARS-CoV-2 to a concentration that will yield a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).

  • Neutralization Reaction:

    • Mix equal volumes of each serum dilution with the diluted virus.

    • Incubate the serum-virus mixtures for 1 hour at 37°C to allow antibodies to neutralize the virus.

  • Infection of Cells:

    • Remove the culture medium from the Vero E6 cell monolayers.

    • Inoculate the cells with 200 µL of the serum-virus mixtures.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay and Incubation:

    • Prepare a semi-solid overlay medium (e.g., 1% methylcellulose in DMEM with 2% FBS).

    • Aspirate the inoculum and add 1 mL of the overlay medium to each well.

    • Incubate the plates for 2-3 days at 37°C in a CO₂ incubator.

  • Plaque Visualization and Counting:

    • Aspirate the overlay.

    • Fix the cells with a 10% formalin solution.

    • Stain the cells with a 0.1% crystal violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each serum dilution compared to the virus control (no serum).

    • The PRNT₅₀ titer is the reciprocal of the highest serum dilution that results in a 50% or greater reduction in the number of plaques.

Interferon-Gamma (IFN-γ) ELISpot Assay for T-cell Response

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. This protocol is for measuring IFN-γ-producing T-cells in response to SARS-CoV-2 antigens.

Methodology:

  • Plate Preparation:

    • Coat a 96-well PVDF membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.

    • Wash and block the plate.

  • Cell Stimulation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

    • Add 2-3 x 10⁵ PBMCs per well.

    • Stimulate the cells with pools of overlapping peptides derived from the SARS-CoV-2 spike protein (or other antigens of interest).

    • Include a negative control (medium alone) and a positive control (e.g., phytohemagglutinin).

    • Incubate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-human IFN-γ detection antibody and incubate.

    • Wash and add streptavidin-alkaline phosphatase (ALP).

    • Add a substrate (e.g., BCIP/NBT) to develop spots. Each spot represents a single IFN-γ-secreting cell.

  • Data Analysis:

    • Count the spots in each well using an automated ELISpot reader.

    • Express the results as spot-forming cells (SFC) per million PBMCs.

Conclusion and Future Directions

The AKS-452 vaccine represents a promising second-generation COVID-19 vaccine candidate with a unique Fc-fusion protein design. The available data from early to mid-stage clinical trials demonstrate a favorable safety profile and robust immunogenicity, characterized by high seroconversion rates, the induction of neutralizing antibodies against various SARS-CoV-2 variants, and a Th1-biased T-cell response.

While these findings are encouraging, a comprehensive understanding of the correlates of protection for AKS-452 will require further investigation. Direct, head-to-head comparative studies with other authorized vaccines, reporting immunogenicity data in standardized international units, are crucial for a definitive assessment of its relative performance. Furthermore, more detailed characterization of the T-cell response, including the durability of both humoral and cellular immunity, will be essential.

The development of a room-temperature stable, easily manufactured vaccine like AKS-452 holds significant potential for global vaccine equity. As the COVID-19 pandemic evolves, with the emergence of new variants and the need for periodic boosters, vaccine platforms that offer broad and durable protection will be of paramount importance. Continued research and transparent data sharing will be critical in fully elucidating the role of AKS-452 in the ongoing global effort to combat COVID-19.

References

  • Akston Biosciences. (2022, November 1). Akston Biosciences Announces Positive Interim Phase II Results from COVID “Universal” Booster Vaccine Trial. [Link]

  • Akston Biosciences. (2022, May 12). Akston Biosciences Doses First Participants in Phase II Clinical Trial for Shelf-Stable COVID-19 Booster. [Link]

  • Akston Biosciences. (2021, December 22). Akston Biosciences Announces Positive Top-Line Data From Phase II Study of COVID-19 Vaccine in the Netherlands. [Link]

  • Global Virus Network. Correlates of Protection. [Link]

  • Akston's Covid-19 shot meets primary immunogenicity goals in trial. (2021, December 23). Clinical Trials Arena. [Link]

  • Akston Biosciences Announces Positive Top-Line Data From Phase II Study of COVID-19 Vaccine in the Netherlands. (2021, December 22). [Link]

  • Akston Biosciences. (2024, February 25). Akston Biosciences' AKS-452 Vaccine Study Published in Nature, Showcasing Ambifect® Platform's Versatility. [Link]

  • Immunogenicity phase II study evaluating booster capacity of nonadjuvanted AKS-452 SARS-Cov-2 RBD Fc vaccine. (2024, February 21). PubMed. [Link]

  • AKS-452 immunogenicity: IgG titers. (A) Serum samples were obtained at.... ResearchGate. [Link]

  • Akston Biosciences Doses First Volunteers in Phase II/III Clinical Trial of Low Cost, Shelf Stable COVID-19 Vaccine. (2022, April 7). [Link]

  • Anti-COVID19 AKS-452 Fusion Protein Vaccine - ACT Study. ClinicalTrials.gov. [Link]

  • Akston Biosciences. (2021, July 8). Akston Biosciences Announces Positive Phase I Data for Second-Generation COVID-19 Vaccine Candidate. [Link]

  • Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. (2022, February 23). PubMed. [Link]

  • A randomized phase I/II safety and immunogenicity study of the Montanide-adjuvanted SARS-CoV-2 spike protein-RBD-Fc vaccine, AKS-452. (2023, February 23). PubMed Central. [Link]

  • Strong CD4+ T-Cell Responses to Ancestral and Variant Spike Proteins Are Established by NVX-CoV2373 Severe Acute Respiratory Syndrome Coronavirus 2 Primary Vaccination. (2022, March 2). The Journal of Infectious Diseases. [Link]

  • NVX-CoV2373 induces humoral and cellular immune responses that are functionally comparable to vector and mRNA-based vaccines. (2024, March 17). Frontiers in Immunology. [Link]

  • Novavax. (2021, August 5). Novavax Announces COVID-19 Vaccine Booster Data Demonstrating Four-Fold Increase in Neutralizing Antibody Levels Versus Peak Responses After Primary Vaccination. [Link]

  • Novavax Announces COVID-19 Vaccine Booster Data Demonstrating Four-Fold Increase in Neutralizing Antibody Levels Versus Peak Responses After Primary Vaccination. (2021, August 6). PR Newswire. [Link]

  • Novavax COVID-19 Vaccine, Adjuvanted (2023-2024 Formula) Decision Memorandum. (2023, May 10). FDA. [Link]

  • Novavax's COVID-19 Vaccine is Safe and Immunogenic in Early Trial. (2020, August 6). GeneOnline News. [Link]

  • Phase I interim results of a phase I/II study of the IgG-Fc fusion COVID-19 subunit vaccine, AKS-452. PubMed Central. [Link]

  • Anti-COVID19 VaccinaTion AKS-452 BOOSTER (ACT-BOOSTER Study). ClinicalTrials.gov. [Link]

  • Comparison of two T-cell assays to evaluate T-cell responses to SARS-CoV-2 following vaccination in naïve and convalescent healthcare workers. (2022, August 1). National Institutes of Health. [Link]

  • NVX-CoV2373 vaccination induces functional SARS-CoV-2–specific CD4+ and CD8+ T cell responses. (2022, March 1). PubMed Central. [Link]

  • Three immunizations with Novavax's protein vaccines increase antibody breadth and provide durable protection from SARS-CoV-2. (2024, January 20). PubMed Central. [Link]

  • Interferon gamma ELISpot assay results for group 2 and group 4.... ResearchGate. [Link]

  • ICS and ELISpot for The Study of Cell Response: Choosing the Optimal Method in Immuno-Oncology or COVID-19 Vaccination Trials. (2020, October 29). Xtalks. [Link]

  • Evaluation of the Modified ELISPOT Assay for Gamma Interferon Production in Cancer Patients Receiving Antitumor Vaccines. (2001, February 1). PubMed Central. [Link]

  • Safety and immunogenicity of an mRNA-lipid nanoparticle vaccine candidate against SARS-CoV-2: A phase 1 randomized clinical trial. ResearchGate. [Link]

  • Validation of an interferon-gamma enzyme-linked immunosorbent spot assay to evaluate cell-mediated immunity against severe acute respiratory syndrome coronavirus 2. (2024, November 28). PubMed Central. [Link]

  • What sets apart Novavax option from other COVID-19 vaccines. (2022, July 20). Yale Medicine. [Link]

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Safety & Regulatory Compliance

Safety

Mastering Chemical Disposal: A Senior Application Scientist's Guide to AKS-19 (Aqua Ammonia 19%)

For Researchers, Scientists, and Drug Development Professionals In the fast-paced environment of research and development, the safe and responsible management of chemical waste is paramount. This guide provides a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of research and development, the safe and responsible management of chemical waste is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of AKS-19, a common laboratory designation for Aqua Ammonia at a 19% concentration. As your partner in laboratory safety, we aim to equip you with the knowledge to not only comply with regulations but also to foster a culture of safety and environmental stewardship within your organization.

Understanding the Imperative for Proper Disposal: The Science Behind the Hazard

AKS-19, or 19% ammonium hydroxide solution, is a widely used reagent. However, its hazardous properties necessitate meticulous disposal procedures. The primary concerns are its high pH, corrosivity, and significant toxicity to aquatic life.[1][2][3] Improper disposal, such as pouring it down the drain without neutralization, can lead to severe environmental damage and may violate local and national regulations.[4]

This guide will focus on the principle of neutralization, a chemical process that renders the corrosive and hazardous properties of AKS-19 inert, transforming it into a solution that can be safely managed.

Hazard Profile of AKS-19 (19% Ammonium Hydroxide)

Before handling AKS-19 for any purpose, including disposal, it is crucial to be thoroughly familiar with its hazard profile.

Hazard ClassificationDescriptionSource
Skin Corrosion Causes severe skin burns and eye damage.[1][2],
Eye Damage Causes serious eye damage, with the potential for permanent injury.[2][5],
Respiratory Irritation May cause respiratory irritation upon inhalation of vapors.[1][2][3], ,
Aquatic Toxicity Very toxic to aquatic life.[1][2][3], ,

Essential Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is non-negotiable when handling AKS-19. The following equipment is mandatory for the disposal procedure:

  • Eye Protection : Chemical splash goggles are essential. For added protection, a face shield worn over the goggles is highly recommended.[6][7]

  • Hand Protection : Use chemical-resistant gloves. Suitable materials include nitrile, neoprene, or butyl.[7][8][9] Always consult the glove manufacturer's compatibility chart.

  • Body Protection : A lab coat or a chemical-resistant apron should be worn to protect against splashes.[7]

  • Respiratory Protection : In areas with inadequate ventilation, a respirator approved for ammonia vapors may be necessary.[6][7]

Step-by-Step Disposal Protocol for AKS-19

This protocol is designed for the safe neutralization and disposal of laboratory-scale quantities of AKS-19.

Workflow for AKS-19 Disposal

cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Work in a Ventilated Area prep_ppe->prep_area prep_materials Gather Neutralizing Agent & Materials prep_area->prep_materials dilute Dilute AKS-19 with Water (Optional, for small quantities) prep_materials->dilute Proceed to Neutralization add_acid Slowly Add Dilute Acid (e.g., HCl) to AKS-19 dilute->add_acid monitor_ph Monitor pH with Litmus Paper or pH Meter add_acid->monitor_ph target_ph Target pH: 6.0 - 8.0 monitor_ph->target_ph verify_ph Verify Final pH is in the Safe Range target_ph->verify_ph Proceed to Disposal drain_disposal Dispose Down the Drain with Copious Amounts of Water verify_ph->drain_disposal log Record Disposal in Laboratory Waste Log drain_disposal->log

Caption: A flowchart illustrating the key stages of AKS-19 disposal, from preparation to final disposal.

Experimental Protocol

1. Preparation:

  • Assemble Personal Protective Equipment (PPE): Before beginning, ensure you are wearing the appropriate PPE as detailed above.

  • Select a Suitable Work Area: Conduct the neutralization in a well-ventilated chemical fume hood to mitigate the risk of inhaling ammonia vapors.[7]

  • Prepare Neutralizing Agent: For the neutralization of the basic ammonium hydroxide solution, a dilute acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) is required. A 1M solution of HCl is a suitable choice.

  • Gather Necessary Materials:

    • A large, chemically resistant container (e.g., a borosilicate glass beaker) of sufficient volume to accommodate the AKS-19 and the neutralizing agent.

    • Stir bar and stir plate.

    • pH indicator strips or a calibrated pH meter.

    • A container of clean water for dilution and rinsing.

2. Neutralization Procedure:

  • Initial Dilution (for small quantities): For very small amounts of AKS-19, you may begin by diluting it with a significant volume of water (a 1:10 ratio of AKS-19 to water is a conservative starting point).[10] This will help to control the exothermic nature of the subsequent neutralization reaction.

  • Controlled Addition of Acid: Place the container with the AKS-19 solution on the stir plate and begin gentle stirring. Slowly and carefully add the dilute acid to the ammonium hydroxide solution. Crucially, always add acid to the base, not the other way around, to avoid a violent reaction.

  • Monitor pH Levels: Periodically pause the addition of acid and check the pH of the solution using a pH strip or a pH meter.

  • Target pH Range: Continue adding acid until the pH of the solution is within a neutral range, typically between 6.0 and 8.0.

3. Final Disposal:

  • Verification: Once the target pH range is achieved, double-check the pH to ensure it is stable.

  • Drain Disposal: The neutralized solution can now be safely poured down a laboratory sink with a copious amount of running water.[10] This further dilutes the solution and ensures it does not harm the plumbing or the municipal water treatment system.

  • Documentation: Record the disposal event in your laboratory's chemical waste log, noting the substance, quantity, date, and method of disposal.

Spill Management

In the event of an AKS-19 spill, do not attempt to neutralize it directly with a strong acid, as this can generate significant heat and fumes.[2]

  • For Small Spills: Use an absorbent material such as sand, cat litter, or a commercial chemical spill kit to contain and absorb the liquid.[10][11][12] The contaminated absorbent material should then be collected, placed in a sealed container, and disposed of as hazardous waste through your institution's environmental health and safety office.[10]

  • For Large Spills: Evacuate the area and contact your institution's emergency response team immediately.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of AKS-19, contributing to a safer laboratory environment for yourself and your colleagues.

References

  • Airgas. (2021). Safety Data Sheet: Aqua Ammonia (5-19.9%). [Link]

  • AWS. (2021). Safety Data Sheet: Aqua Ammonia 19%. [Link]

  • Austin Powder. (2016). Safety Data Sheet: Aqua Ammonia 19%. [Link]

  • CF Industries. (2024). Safety Data Sheet: Aqua Ammonia 19%. [Link]

  • QAFCO. (n.d.). 19% Aqua Ammonia Safety Data Sheet. [Link]

  • Shapiro. (2023). How to Dispose of Ammonia Safely: Useful Tips and Insights. [Link]

  • Tanner Industries. (2023). Safety Data Sheet: Ammonium Hydroxide (10% to 30%). [Link]

  • Angie's List. (n.d.). How to Dispose of Ammonia Safely. [Link]

  • Chemistry For Everyone. (2025, July 1). How Do You Dispose Of Ammonia Safely? [Video]. YouTube. [Link]

  • Reddit. (2012). Disposing ammonium hydroxide. [Link]

  • CloudSDS. (n.d.). How to Dispose of Ammonia a Detail Guide. [Link]

  • International Enviroguard. (2025). Ammonium Hydroxide: Safe Handling and Storage. [Link]

  • ERG Environmental. (n.d.). Navigating Ammonia Disposal: Provides Insights on Safe and Sustainable Methods. [Link]

  • Lab Manager. (2024). Working with Ammonium Hydroxide (NH₄OH): A Comprehensive Guide. [Link]

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Handling

A-S-K-1-9 Handling Protocol: A Guide to Personal Protective Equipment (PPE)

Note to the Reader: The compound designated "AKS-19" is a hypothetical substance developed for this instructional guide. The protocols herein are synthesized from established best practices for handling highly potent, cy...

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: The compound designated "AKS-19" is a hypothetical substance developed for this instructional guide. The protocols herein are synthesized from established best practices for handling highly potent, cytotoxic, and powdered chemical agents. All procedures must be adapted to the specific hazards identified in the Safety Data Sheet (SDS) for any real-world compound and performed in compliance with your institution's Chemical Hygiene Plan.[1][2][3]

Introduction: Understanding the Hazard Profile of AKS-19

For the purposes of this guide, AKS-19 is defined as a novel, investigational cytotoxic agent with high potency. Its primary application is in preclinical oncology research. The risk profile necessitates stringent controls to prevent occupational exposure.

Assumed Physicochemical and Toxicological Properties:

  • Physical Form: A fine, lightweight crystalline powder with a high propensity for aerosolization during manipulation.[4][5]

  • Primary Routes of Exposure: Inhalation of airborne particulates, dermal absorption, and ingestion.[6]

  • Toxicology: Acutely toxic, with potential carcinogenic and teratogenic effects. Direct skin contact may cause localized necrosis and systemic toxicity.[7][8]

  • Occupational Exposure Limit (OEL): A hypothetical OEL of 0.1 µg/m³ over an 8-hour time-weighted average has been established, classifying it as a particularly hazardous substance.[7]

The causality for the rigorous PPE protocols described below is directly linked to this hazard profile. The primary goal is to establish multiple, redundant barriers between the researcher and the compound, mitigating the risk of exposure through all potential routes.[9]

Engineering and Administrative Controls: The First Line of Defense

Personal protective equipment is the final barrier of protection and must be used in conjunction with robust engineering and administrative controls.[1][9]

  • Engineering Controls: All manipulations of AKS-19 powder must occur within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood to control aerosolized particles.[8] The work area must be a designated zone with restricted access.[3][7]

  • Administrative Controls: All personnel must complete comprehensive training on the hazards of potent compounds, the specific procedures for handling AKS-19, and emergency spill cleanup.[1][2][10] A written Chemical Hygiene Plan specific to AKS-19 must be available and reviewed by all users.[1][11]

Personal Protective Equipment (PPE) Selection and Specifications

The selection of PPE is based on a risk assessment of the procedures involving AKS-19. The following table outlines the minimum required PPE.

PPE Component Specification Standard Rationale for Selection
Gloves (Double Layer) Inner and Outer: ASTM D6978 RatedThe ASTM D6978 standard specifically tests for resistance to permeation by chemotherapy drugs, making it the most appropriate standard for cytotoxic agents like AKS-19.[12][13][14][15] Double-gloving allows for the safe removal of the contaminated outer layer without compromising the inner barrier.[16][17]
Gown Disposable, solid-front, back-closing, low-permeability fabric with long sleeves and tight-fitting knit cuffs.Protects against splashes and skin contact. The back-closure design eliminates frontal gaps, and knit cuffs ensure a secure interface with the inner gloves.[17][18]
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator (FFR). A Powered Air-Purifying Respirator (PAPR) may be required for large spills.An N95 respirator provides adequate protection against aerosolized powder, filtering at least 95% of airborne particles.[19][20][21] Surgical masks are insufficient as they do not provide a seal and lack filtration certification.[18]
Eye Protection ANSI Z87.1 rated safety goggles.Goggles provide a full seal around the eyes to protect against splashes and airborne powder.[18] Standard safety glasses do not offer adequate protection.[18]
Shoe Covers Disposable, skid-resistant, and impervious.Prevents the tracking of contamination out of the designated work area. Two pairs should be worn when compounding hazardous drugs.[17][18]

Core Protocol 1: PPE Donning (Don) Sequence

The donning process is systematic to ensure no breach in the protective barrier. This sequence should be performed in a designated anteroom or clean area adjacent to the containment zone.

G cluster_prep Preparation cluster_donning Donning Sequence WashHands 1. Wash Hands Thoroughly InspectPPE 2. Inspect All PPE for Defects WashHands->InspectPPE ShoeCovers 3. Don First Pair of Shoe Covers InspectPPE->ShoeCovers InnerGloves 4. Don Inner Pair of Gloves ShoeCovers->InnerGloves Gown 5. Don Gown (Ensure cuffs are over inner gloves) InnerGloves->Gown Respirator 6. Don N95 Respirator (Perform seal check) Gown->Respirator Goggles 7. Don Goggles Respirator->Goggles OuterShoeCovers 8. Don Second Pair of Shoe Covers Goggles->OuterShoeCovers OuterGloves 9. Don Outer Pair of Gloves (Ensure cuffs are over gown sleeves) OuterShoeCovers->OuterGloves FinalCheck 10. Perform Final Visual Check OuterGloves->FinalCheck

Caption: PPE Donning Workflow for AKS-19 Handling.

Core Protocol 2: PPE Doffing (Doff) Sequence

The doffing sequence is the most critical step for preventing personal contamination. The principle is to touch contaminated surfaces (the outside of PPE) only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands). This process should occur in a designated area before exiting the lab.

G cluster_doffing Doffing Sequence (Contaminated Zone) cluster_clean_zone Doffing Sequence (Anteroom/Clean Zone) DeconOuter 1. Decontaminate Outer Gloves (if applicable) RemoveOuterShoe 2. Remove Outer Shoe Covers DeconOuter->RemoveOuterShoe RemoveOuterGloves 3. Remove Outer Gloves (Glove-in-glove technique) RemoveOuterShoe->RemoveOuterGloves RemoveGown 4. Remove Gown (Roll away from body) RemoveOuterGloves->RemoveGown ExitZone Step out of Contaminated Zone RemoveGown->ExitZone RemoveGoggles 5. Remove Goggles (Handle by straps) ExitZone->RemoveGoggles RemoveRespirator 6. Remove N95 Respirator (Handle by straps) RemoveGoggles->RemoveRespirator RemoveInnerShoe 7. Remove Inner Shoe Covers RemoveRespirator->RemoveInnerShoe RemoveInnerGloves 8. Remove Inner Gloves (Avoid touching outside) RemoveInnerShoe->RemoveInnerGloves WashHands 9. Wash Hands Thoroughly RemoveInnerGloves->WashHands

Caption: PPE Doffing Workflow for AKS-19 Handling.

Decontamination and Disposal Plan

All disposable PPE used during the handling of AKS-19 is considered contaminated hazardous waste.

  • Waste Segregation: All contaminated items (gloves, gowns, shoe covers, bench pads, consumables) must be disposed of directly into a designated, labeled hazardous waste container.[17][22] This container should be yellow, clearly marked with a "Cytotoxic Waste" or "Chemotherapy Waste" symbol.

  • Disposal Regulations: The final disposal of the hazardous waste must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[23][24][25][26] Your institution's Environmental Health and Safety (EHS) office must be consulted for specific procedures.

  • Spill Management: A spill kit containing absorbent pads, detergent, and appropriate PPE (including a PAPR for large spills) must be readily available.[8] Access to the area of a large spill should be restricted until decontamination is complete.[8]

By adhering to these stringent, procedure-driven guidelines, researchers can confidently and safely handle potent compounds like AKS-19, ensuring both personal safety and the integrity of their research.

References

  • ASTM D6978 - Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. ASTM International. [Link]

  • How to Choose Chemotherapy-Resistant Gloves for Maximum Safety. Mocare Health. [Link]

  • Which Protective Gloves for Cytotoxic Drugs? Shield Scientific. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Safe Handling of Hazardous Drugs - USP<800>. EPCC. [Link]

  • Safe handling of hazardous drugs. PubMed Central, National Library of Medicine. [Link]

  • Respirator Selection. 3M. [Link]

  • Personal Protective Equipment. NIOSH, Centers for Disease Control and Prevention. [Link]

  • Guidelines for the Use of Cytotoxic or Chemotherapeutic Drugs. Caltech Environmental Health & Safety. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

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